molecular formula C2H4Cl2O B146553 2,2-Dichloroethanol CAS No. 598-38-9

2,2-Dichloroethanol

Cat. No.: B146553
CAS No.: 598-38-9
M. Wt: 114.96 g/mol
InChI Key: IDJOCJAIQSKSOP-UHFFFAOYSA-N
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Description

2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethanol
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InChI

InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2
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InChI Key

IDJOCJAIQSKSOP-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)O
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Molecular Formula

C2H4Cl2O
Record name 2,2-DICHLOROETHANOL
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DSSTOX Substance ID

DTXSID4024989
Record name 2,2-Dichloroethanol
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Molecular Weight

114.96 g/mol
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Physical Description

2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992)
Record name 2,2-DICHLOROETHANOL
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Boiling Point

295 °F at 760 mmHg (NTP, 1992)
Record name 2,2-DICHLOROETHANOL
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Flash Point

173 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.404 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

598-38-9
Record name 2,2-DICHLOROETHANOL
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Record name Ethanol, 2,2-dichloro-
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dichloroethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloroethanol (Cl₂CHCH₂OH), a chlorinated alcohol, is a compound of significant interest in organic synthesis and toxicology. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Particular attention is given to its relevance in biological systems as a metabolite of the organophosphate pesticide dichlorvos. This document is intended to serve as a detailed resource, incorporating experimental protocols and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a primary alcohol with two chlorine atoms attached to the second carbon atom. The electron-withdrawing nature of the chlorine atoms significantly influences the molecule's reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 598-38-9[1]
Molecular Formula C₂H₄Cl₂O[1]
Molecular Weight 114.96 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2,2-Dichloroethan-1-ol, Dichloroethanol[2]
SMILES C(C(Cl)Cl)O[1]
InChI InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2[2]
InChIKey IDJOCJAIQSKSOP-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is soluble in water.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Boiling Point 146 °C (at 760 mmHg)[1]
Density 1.404 g/mL at 25 °C[1]
Flash Point 78 °C (closed cup)
Solubility in Water ≥ 100 mg/mL at 23 °C[1]
Refractive Index (n²⁰/D) 1.473
pKa 13.09 ± 0.10 (Predicted)

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 5.74TripletCHCl₂
3.95DoubletCH₂OH
2.62Singlet (broad)OH
¹³C ~67-CH₂OH
~73-CHCl₂

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
2950 - 2850MediumC-H stretch (sp³)
1450 - 1350MediumC-H bend
1100 - 1000StrongC-O stretch
800 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) is often of low abundance.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
114/116/118[C₂H₄Cl₂O]⁺ (Molecular ion)
83/85[CHCl₂]⁺
79/81[CH₂Cl₂]⁺
49/51[CH₂Cl]⁺
31[CH₂OH]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of dichloroacetyl chloride with a suitable reducing agent, such as lithium aluminum hydride.

This protocol is adapted from established literature procedures.

Materials:

  • Dichloroacetyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Water

Procedure:

  • A three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.

  • A solution of dichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction is quenched by the careful, dropwise addition of water to decompose the excess hydride.

  • A 10% solution of sulfuric acid is slowly added to dissolve the resulting aluminum hydroxide salts.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.

Synthesis_Workflow Reagents LiAlH₄ in Anhydrous Ether Addition Add Dichloroacetyl Chloride in Ether Reagents->Addition Reaction Reflux Addition->Reaction Quench Quench with H₂O Reaction->Quench Acidification Add 10% H₂SO₄ Quench->Acidification Extraction Extract with Ether Acidification->Extraction Purification Distillation Extraction->Purification Product This compound Purification->Product Dichlorvos_Metabolism Dichlorvos Dichlorvos Hydrolysis Hydrolysis (Esterases) Dichlorvos->Hydrolysis Dichloroacetaldehyde 2,2-Dichloroacetaldehyde Hydrolysis->Dichloroacetaldehyde Reduction Reduction (Alcohol Dehydrogenase) Dichloroacetaldehyde->Reduction Dichloroethanol This compound Reduction->Dichloroethanol Conjugation Glucuronidation Dichloroethanol->Conjugation Excretion Urinary Excretion Conjugation->Excretion Analytical_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_GCMS GC-MS Analysis NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire Spectrum NMR_Sample->NMR_Acquire IR_Sample Prepare Neat Liquid Film IR_Acquire Record Spectrum IR_Sample->IR_Acquire GCMS_Sample Dilute in Volatile Solvent GCMS_Acquire Inject and Analyze GCMS_Sample->GCMS_Acquire Sample This compound Sample Sample->NMR_Sample Sample->IR_Sample Sample->GCMS_Sample

References

Synthesis of 2,2-Dichloroethanol from Dichloroacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2-dichloroethanol from dichloroacetyl chloride. The primary method detailed is the reduction of the acid chloride using lithium aluminum hydride, a well-established and reliable procedure. This document presents quantitative data in a structured format, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Reaction Overview

The synthesis of this compound from dichloroacetyl chloride is achieved through the reduction of the acyl chloride functional group to a primary alcohol. A common and effective method for this transformation is the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from dichloroacetyl chloride via reduction with lithium aluminum hydride.[1][2]

ParameterValue
Reactants
Dichloroacetyl Chloride88.6 g (0.60 mole)
Lithium Aluminum Hydride13.6 g (0.36 mole)
Solvent
Anhydrous Ether375 mL (300 mL for LiAlH₄ suspension + 75 mL for dichloroacetyl chloride solution)
Reaction Conditions
Addition Time~2.5 hours
Post-addition Stirring30 minutes
TemperatureGentle reflux
Workup Reagents
WaterAdded dropwise to quench excess LiAlH₄
10% Sulfuric Acid500 mL
Product Yield and Properties
Yield44-45 g (64-65%)
Boiling Point37–38.5 °C at 6 mm Hg
Refractive Index (n_D^25)1.4626
Density (d_4^25)1.404

Experimental Protocol

The following protocol for the synthesis of this compound from dichloroacetyl chloride is adapted from a procedure published in Organic Syntheses.[1][2]

Materials and Equipment:

  • 1-liter three-necked flask with ground-glass joints

  • Efficient reflux condenser

  • Dropping funnel

  • Mercury-sealed stirrer

  • Drying tubes

  • Heating mantle or water bath

  • Ice bath

  • Distillation apparatus with a 25-cm column packed with glass helices

  • Dichloroacetyl chloride (88.6 g, 0.60 mole)

  • Lithium aluminum hydride (13.6 g, 0.36 mole), pulverized

  • Anhydrous ether (375 mL)

  • Water

  • 10% Sulfuric acid (500 mL)

  • Dry nitrogen source (optional but recommended)

Procedure:

  • Apparatus Setup: Assemble the 1-liter three-necked flask with the stirrer in the central neck, and the reflux condenser and dropping funnel in the side necks. Protect all outlets with drying tubes to prevent the ingress of atmospheric moisture. It is advisable to dry the glassware by flaming while sweeping with dry nitrogen.[1]

  • Preparation of Lithium Aluminum Hydride Suspension: In the reaction flask, place 300 mL of rigorously dried ether and 13.6 g (0.36 mole) of pulverized lithium aluminum hydride. Stir the mixture for 15 minutes to produce a milky suspension.[1][2]

  • Addition of Dichloroacetyl Chloride: Prepare a solution of 88.6 g (0.60 mole) of dichloroacetyl chloride in 75 mL of dry ether in the dropping funnel. Add this solution to the stirred lithium aluminum hydride suspension at a rate that maintains a gentle reflux. The addition should be completed in approximately 2.5 hours.[1][2] It is noted that the reaction may have a short induction period, so the acid chloride should be added slowly to avoid accumulation of unreacted material.[1]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[1][2]

  • Quenching of Excess Hydride: Cool the reaction mixture in an ice bath. Carefully add water dropwise to the stirred mixture to decompose the excess lithium aluminum hydride. This process is accompanied by the vigorous evolution of hydrogen and the formation of a white, curdy mass of aluminum hydroxide, resulting in a semisolid consistency.[1]

  • Workup: To the semisolid mass, slowly add 500 mL of 10% sulfuric acid with constant stirring. Continue stirring for 30 minutes, during which the solution should become clear.[1][2]

  • Extraction and Solvent Removal: Transfer the mixture to a separatory funnel and separate the ether layer. Remove the ether by distillation at atmospheric pressure.[1]

  • Purification by Fractional Distillation: Fractionally distill the dark-colored residue under reduced pressure using a 25-cm column packed with glass helices. Collect the fraction boiling at 37–38.5 °C / 6 mm Hg.[1][2] This fraction is the purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification LiAlH4_susp LiAlH4 in Dry Ether Addition Slow Addition (~2.5h, gentle reflux) LiAlH4_susp->Addition DACC_sol Dichloroacetyl Chloride in Dry Ether DACC_sol->Addition Stirring Post-addition Stirring (30 min) Addition->Stirring Quench Quench with Water Stirring->Quench Acidification Add 10% H2SO4 Quench->Acidification Extraction Separate Ether Layer Acidification->Extraction Distillation Fractional Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Physical properties of 2,2-Dichloroethanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,2-dichloroethanol, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a conceptual workflow for physical property analysis.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is an organic compound with the molecular formula C₂H₄Cl₂O.[2]

The key physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point 146 °C (295 °F)At 760 mmHg
135 °CNot specified
Density 1.404 g/mLAt 25 °C (77 °F)
1.3910 g/cm³Not specified
1.145 g/mLNot specified

Note: Variations in reported values can be attributed to different experimental conditions and purity of the substance.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for the safe handling, application, and modeling of chemical compounds. The following sections detail standard methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For accurate and reproducible results, standardized methods are employed.

Method 1: Simple Distillation

This method is suitable when a relatively large volume of the sample (greater than 5 mL) is available and also serves to purify the liquid.[3][5]

  • Apparatus: A distillation flask, condenser, receiving vessel, thermometer, and a heating source.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

    • The flask is heated, and the temperature is monitored.

    • The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor temperature remains constant.[4]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3][4]

Method 2: Thiele Tube Method (Micro Method)

This method is ideal for small sample volumes (less than 0.5 mL).[6]

  • Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The sealed capillary tube is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[6]

Determination of Density

Density is the mass of a substance per unit volume. Several methods are available for determining the density of liquids, as outlined in OECD Test Guideline 109.[1][7][8]

Method 1: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.[2][9]

  • Apparatus: A pycnometer, an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid, ensuring no air bubbles are present, and weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[2]

Method 2: Hydrometer Method

This method is based on the principle of buoyancy.[9]

  • Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.

  • Procedure:

    • The liquid is poured into the graduated cylinder.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the calibrated scale on the hydrometer stem at the point where the surface of the liquid meets the stem.[9]

Method 3: Oscillating Densimeter

This method measures the oscillation frequency of a U-shaped tube filled with the sample.

  • Apparatus: An oscillating densitometer.

  • Procedure:

    • The sample is introduced into the U-shaped tube within the instrument.

    • The tube is electronically excited to oscillate at its characteristic frequency.

    • This frequency is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument calculates and displays the density.

Conceptual Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the identification and physical characterization of a chemical substance like this compound.

G Conceptual Workflow for Physical Property Analysis cluster_0 Sample Identification cluster_1 Physical Property Determination A Obtain Chemical Sample B Spectroscopic Analysis (e.g., NMR, IR, MS) A->B C Confirm Chemical Identity (this compound) B->C D Select Appropriate Method C->D Proceed to Characterization E Perform Boiling Point Measurement (e.g., Distillation, Thiele Tube) D->E F Perform Density Measurement (e.g., Pycnometer, Hydrometer) D->F G Record Data and Experimental Conditions E->G F->G H Calculate and Report Physical Properties G->H I Technical Guide / Whitepaper H->I Final Report

Caption: A flowchart illustrating the process from sample identification to the final reporting of physical properties.

References

Spectroscopic Profile of 2,2-Dichloroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2,2-dichloroethanol, a significant chemical intermediate and a metabolite of the pesticide Dichlorvos. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₂H₄Cl₂O[2]

  • Molecular Weight: 114.96 g/mol [1][2]

  • CAS Registry Number: 598-38-9[2]

  • InChI: InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2[1][3][4]

  • SMILES: C(C(Cl)Cl)O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results-CH₂-
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results-CH-
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results-OH

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.[3]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data not explicitly found in search results-CH₂-
Data not explicitly found in search results-CH-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Broad peak expected around 3300-3500StrongO-H stretch (alcohol)
Peaks expected around 2850-3000Medium-StrongC-H stretch (alkane)
Peak expected around 1050-1260StrongC-O stretch (alcohol)
Peaks expected around 600-800StrongC-Cl stretch

Technique: Gas Phase, Capillary Cell (Neat), ATR-IR.[1][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityAssignment
31100% (Base Peak)[CH₂OH]⁺
49High[CH₂Cl]⁺
83/85High[CHCl₂]⁺ (isotope pattern)
114/116/118Low[M]⁺ (Molecular ion, isotope pattern)

Ionization Method: Electron Ionization (EI).[2][7]

Experimental Protocols

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 1-5 mg/mL.[8] The solution is then transferred to a standard 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 90 MHz or higher field NMR spectrometer.[3] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Several techniques can be employed to obtain the IR spectrum of this compound.

  • Neat (Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[9][10] The plates are then mounted in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure good contact between the sample and the crystal.

  • Gas Phase: The sample is vaporized and introduced into a gas cell with IR-transparent windows.[11] This method is useful for studying the molecule in the absence of intermolecular interactions.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common method for the mass analysis of small, volatile molecules like this compound.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[1] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of the spectroscopic analysis and the interpretation of the resulting data.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Fragmentation Fragmentation Pattern & Molecular Weight MS->Fragmentation

Caption: Workflow of Spectroscopic Analysis.

Mass_Spec_Fragmentation cluster_frags Key Fragments Mol_Ion [C₂H₄Cl₂O]⁺˙ m/z = 114, 116, 118 Frag1 [CHCl₂]⁺ m/z = 83, 85 Mol_Ion->Frag1 - CH₂OH Frag2 [CH₂Cl]⁺ m/z = 49, 51 Mol_Ion->Frag2 - CHClOH Frag3 [CH₂OH]⁺ m/z = 31 Mol_Ion->Frag3 - CHCl₂

Caption: Mass Spectrometry Fragmentation of this compound.

References

The Oxidation of 2,2-Dichloroethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of 2,2-dichloroethanol with various oxidizing agents. This compound is a significant compound in organic synthesis, and its oxidation products, such as 2,2-dichloroacetaldehyde and 2,2-dichloroacetic acid, are valuable intermediates in the pharmaceutical and chemical industries. This document provides a detailed overview of different oxidation methodologies, including the use of common oxidizing agents, as well as catalytic, enzymatic, and electrochemical approaches.

Oxidation with Common Stoichiometric Oxidizing Agents

The oxidation of this compound can be achieved using a variety of strong oxidizing agents. The primary products are typically 2,2-dichloroacetaldehyde or 2,2-dichloroacetic acid, depending on the strength of the oxidant and the reaction conditions.

Nitric Acid Oxidation

Nitric acid is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction of this compound with nitric acid is expected to yield 2,2-dichloroacetic acid.

Reaction Pathway:

NitricAcidOxidation This compound This compound 2,2-Dichloroacetic Acid 2,2-Dichloroacetic Acid This compound->2,2-Dichloroacetic Acid HNO₃ ChromiumOxidation This compound This compound 2,2-Dichloroacetic Acid 2,2-Dichloroacetic Acid This compound->2,2-Dichloroacetic Acid CrO₃, H₂SO₄, Acetone (Jones Reagent) 2,2-Dichloroacetaldehyde 2,2-Dichloroacetaldehyde This compound->2,2-Dichloroacetaldehyde PCC, CH₂Cl₂ CatalyticOxidationWorkflow start Setup reactor Reaction Vessel This compound Solvent Catalyst start->reactor conditions Reaction Conditions Temperature Pressure (O₂) Stirring reactor->conditions workup Work-up Filter Catalyst Extract Product conditions->workup analysis Analysis GC/MS NMR workup->analysis product Isolated Product analysis->product EnzymaticOxidation cluster_enzyme Enzyme Active Site ADH Alcohol Dehydrogenase (ADH) NADH NADH ADH->NADH 2,2-Dichloroacetaldehyde 2,2-Dichloroacetaldehyde ADH->2,2-Dichloroacetaldehyde NAD+ NAD⁺ NAD+->ADH NADH->NAD+ Cofactor Regeneration This compound This compound This compound->ADH ElectrochemicalWorkflow cell Electrochemical Cell Anode Cathode Electrolyte This compound analysis In-situ/Ex-situ Analysis CV HPLC GC/MS cell->analysis power Power Supply Applied Potential / Current power->cell product Product Isolation analysis->product

Thermal Stability and Decomposition of 2,2-Dichloroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 2,2-dichloroethanol. This document consolidates available data on its decomposition products, stability, and offers insights into experimental methodologies for its analysis. It is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Core Concepts: Thermal Stability and Decomposition Profile

This compound is a halogenated alcohol that is generally considered stable under standard conditions.[1][2] However, it is a combustible substance and is incompatible with strong oxidizing agents.[1][2] When subjected to elevated temperatures, this compound undergoes decomposition, yielding a range of hazardous gaseous products.

Decomposition Products

Upon heating to decomposition, this compound is known to emit toxic fumes. The primary decomposition products identified in safety literature include:

  • Hydrogen chloride (HCl) gas

  • Phosgene (COCl₂)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Chlorine (Cl₂)

It is crucial for laboratory and manufacturing personnel to be aware of these hazardous byproducts and to handle the compound in well-ventilated areas, particularly when heating is involved.

Quantitative Data Summary

Currently, there is a notable absence of specific, publicly available quantitative data on the thermal decomposition of this compound, such as precise decomposition onset temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). The following table summarizes the known physical properties relevant to its thermal stability.

PropertyValue
Boiling Point 146 °C
Flash Point 78 °C (172.4 °F) - closed cup
Density 1.404 g/mL at 25 °C

Data sourced from Sigma-Aldrich and ChemicalBook.[2]

Further experimental investigation is required to fully characterize the thermal decomposition profile of this compound and to determine key kinetic parameters.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert alumina or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is utilized.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve will indicate the temperature at which mass loss begins, providing the decomposition onset temperature. The DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrumentation: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Experimental Conditions: The TGA experiment is performed as described above.

  • Data Analysis: The MS or FTIR continuously analyzes the gases evolved from the TGA. The resulting spectra are used to identify the decomposition products in real-time as a function of temperature.

Visualization of a Plausible Metabolic Pathway

While specific signaling pathways for this compound are not well-documented, a logical metabolic pathway can be proposed based on the known metabolism of similar halogenated ethanes, such as 1,2-dichloroethane.[3] The primary routes of metabolism are expected to involve oxidation by cytochrome P450 enzymes and conjugation with glutathione.

Metabolic_Pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) DCE This compound DCAAld 2,2-Dichloroacetaldehyde DCE->DCAAld Alcohol Dehydrogenase / CYP2E1 DCA Dichloroacetic Acid DCAAld->DCA Aldehyde Dehydrogenase GSH_Conj Glutathione Conjugate DCA->GSH_Conj Glutathione S-transferase Excretion Excretion GSH_Conj->Excretion Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_gas_analysis Evolved Gas Analysis cluster_data_processing Data Interpretation Sample This compound Sample Weighing Precise Weighing (5-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Crucible Weighing->Crucible TGA_DSC Simultaneous TGA/DSC Analysis (e.g., 10 °C/min in N₂) Crucible->TGA_DSC EGA Coupled MS or FTIR Analysis TGA_DSC->EGA TGA_Data TGA Data: - Decomposition Temp - Mass Loss Profile TGA_DSC->TGA_Data DSC_Data DSC Data: - Thermal Events (Endo/Exothermic) TGA_DSC->DSC_Data EGA_Data EGA Data: - Identification of Decomposition Products EGA->EGA_Data Kinetics Kinetic Analysis: - Reaction Order - Activation Energy TGA_Data->Kinetics

References

An In-Depth Technical Guide to 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2,2-dichloroethanol (CAS RN: 598-38-9), a chlorinated alcohol used as a reagent and intermediate in organic synthesis. It details the definitive IUPAC nomenclature and presents key physicochemical properties, spectroscopic data, and established experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this compound.

IUPAC Nomenclature

The systematic name for the compound with the chemical structure Cl₂CHCH₂OH is 2,2-dichloroethan-1-ol .[1]

The naming follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC):

  • Identify the Principal Functional Group: The hydroxyl (-OH) group is the highest-priority functional group, defining the compound as an alcohol. This gives the suffix "-ol".[2][3]

  • Identify the Parent Chain: The longest continuous carbon chain containing the -OH group consists of two carbons. The corresponding alkane is ethane, which becomes "ethanol" with the alcohol suffix.[2][3]

  • Number the Carbon Chain: The chain is numbered starting from the end that gives the carbon atom bearing the hydroxyl group the lowest possible number. Therefore, the carbon with the -OH group is designated as carbon-1.[3][4]

  • Name and Locate Substituents: Two chlorine atoms are attached to carbon-2. These are named as "dichloro" substituents. Their position is indicated by the prefix "2,2-".[2][5]

Assembling these components yields the unambiguous IUPAC name: 2,2-dichloroethan-1-ol . It is also commonly referred to as this compound.[1][6]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference for laboratory use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₄Cl₂O[1][6][7][8][9]
Molecular Weight 114.96 g/mol [1][8]
CAS Registry Number 598-38-9[6][8]
Appearance Clear, pale yellow liquid[1][9][10]
Density 1.404 g/mL at 25 °C[7][8][10]
Boiling Point 146 °C (at 760 mmHg)[7][8][10]
Flash Point 78 °C (172.4 °F) - closed cup[8]
Refractive Index (n20/D) 1.473[7][8][10]
Water Solubility ≥ 100 mg/mL at 23 °C[1]

Table 2: Spectroscopic Data Identifiers

Spectrum TypeAvailable Data Source(s)
¹H NMR PubChem[1], SpectraBase[11]
Mass Spectrometry (GC-MS) NIST[12][13], PubChem[1], SpectraBase[11]
Infrared (IR) Spectrum NIST[6], PubChem[1]
Raman Spectrum PubChem[1]

Experimental Protocols

A detailed, peer-reviewed protocol for the synthesis of this compound is available from Organic Syntheses. The procedure involves the reduction of dichloroacetyl chloride with lithium aluminum hydride.

Synthesis of this compound via Reduction [14]

  • Reactants:

    • Dichloroacetyl chloride (0.60 mole)

    • Lithium aluminum hydride (0.36 mole)

    • Anhydrous diethyl ether

    • 10% Sulfuric acid (for workup)

  • Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a dropping funnel, and a mercury-sealed stirrer. All exits are protected with drying tubes.

  • Procedure:

    • A suspension of pulverized lithium aluminum hydride in anhydrous ether is prepared in the reaction flask and stirred for 15 minutes.

    • A solution of dichloroacetyl chloride in dry ether is added from the dropping funnel at a rate that maintains a gentle reflux. The addition process typically takes about 2.5 hours.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes.

    • The excess hydride is carefully destroyed by the dropwise addition of water while cooling the reaction mixture.

    • The reaction is worked up by slowly adding 500 mL of 10% sulfuric acid with constant stirring until the solution becomes clear.

    • The ether layer is separated, and the solvent is removed by distillation.

    • The residue is purified by fractional distillation under reduced pressure. The product fraction is collected at 37–38.5°C / 6 mm Hg.

  • Yield: 64–65%

  • Safety Note: The decomposition of excess lithium aluminum hydride with water is highly exothermic and evolves hydrogen gas vigorously. This step must be performed with extreme caution in a well-ventilated fume hood.[14]

Applications and Reactivity

This compound serves as a valuable reagent in organic chemistry.

  • Synthetic Intermediate: It is used in the preparation of tunable molecular catalysts, specifically for functionalizing the methylene bridge of bis(N-heterocyclic carbene) ligands.[9][10] It is also a precursor in the synthesis of other chemicals, including some pesticides and pharmaceuticals.[9]

  • Reactivity Profile: The compound is incompatible with strong oxidizing agents.[1][10] The presence of the hydroxyl group allows it to undergo typical alcohol reactions, while the chlorine atoms can participate in nucleophilic substitution or elimination reactions.

Toxicological Profile and Metabolism

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7] It is a known skin irritant.[1] While not a naturally occurring metabolite, it has been identified in human blood, indicating its presence in the human exposome from environmental or occupational sources.[15]

Although data on the specific metabolic pathway of this compound is limited, related chlorinated ethanols like 2-chloroethanol are known to be metabolized by alcohol dehydrogenase to form toxic aldehydes (e.g., chloroacetaldehyde). This metabolic activation is a key mechanism of its toxicity.

The logical workflow for understanding and utilizing this compound is outlined in the diagram below.

G cluster_0 Compound Identification cluster_1 Laboratory Application cluster_2 Safety & Hazard Assessment Nomenclature 1. IUPAC Nomenclature (2,2-dichloroethan-1-ol) Properties 2. Physicochemical Properties (MW, BP, Density, etc.) Nomenclature->Properties Spectra 3. Spectroscopic Data (NMR, IR, MS) Properties->Spectra Synthesis 4. Synthesis Protocol (e.g., Reduction of Acyl Chloride) Properties->Synthesis Informs Conditions Purification 5. Purification (Fractional Distillation) Synthesis->Purification Application 6. Use in Research (Reagent, Intermediate) Purification->Application Toxicity 7. Toxicological Profile (Harmful, Irritant) Application->Toxicity Requires Assessment Metabolism 8. Metabolism (Potential toxic metabolites) Toxicity->Metabolism Handling 9. Safe Handling (PPE, Ventilation) Metabolism->Handling

Caption: Logical workflow for the study and application of this compound.

References

An In-depth Technical Guide to 2,2-Dichloroethanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 2,2-dichloroethanol for researchers, scientists, and drug development professionals. The information is presented to facilitate in-depth understanding and application in a scientific context.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in readily available literature, early investigations into chlorinated ethanols date back to the late 19th century. A significant early preparation was reported by de Lacre in 1887, which may represent one of the initial syntheses of this compound.[1] Historically, its study has been linked to the broader exploration of halogenated hydrocarbons and their derivatives. Though not as widely known as its isomer, 2-chloroethanol, this compound has found utility in specific chemical syntheses. It is recognized as a metabolite in the degradation of 1,2-dichloroethane and is a known environmental transformation product of the pesticide Dichlorvos.[2] Its applications have primarily been in organic synthesis as an intermediate and as a reagent in the preparation of specialized molecular catalysts.[3][4]

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂H₄Cl₂O[4]
Molecular Weight 114.96 g/mol
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 146 °C (at 760 mmHg)[2][3]
Density 1.404 g/mL at 25 °C[3]
Refractive Index n20/D 1.473[3]
Flash Point 78 °C (172.4 °F) - closed cup
Solubility in Water Soluble[2][3]
Acute Toxicity (Oral) Harmful if swallowed (Acute Tox. 4)
Acute Toxicity (Dermal) Harmful in contact with skin (Acute Tox. 4)
Acute Toxicity (Inhalation) Harmful if inhaled (Acute Tox. 4)
Carcinogenicity Suspected of causing cancer (Carc. 2)

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been described in the scientific literature. Below are detailed methodologies for key preparations.

Reduction of Dichloroacetyl Chloride with Lithium Aluminum Hydride

This is a common and well-documented laboratory-scale synthesis.

Materials:

  • Dichloroacetyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Water

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with pulverized lithium aluminum hydride and anhydrous diethyl ether.

  • The mixture is stirred to form a milky suspension.

  • A solution of dichloroacetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The excess lithium aluminum hydride is then carefully decomposed by the dropwise addition of water while cooling the reaction mixture. This results in the formation of a white precipitate of aluminum hydroxide.

  • A 10% solution of sulfuric acid is slowly added to the stirred mixture to dissolve the aluminum hydroxide, resulting in a clear solution.

  • The ether layer is separated, and the ether is removed by distillation.

  • The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Reaction of Dichloroacetaldehyde with Organometallic Reagents

This compound can also be prepared by the reaction of dichloroacetaldehyde with organometallic reagents.

  • Using Zinc Dialkyls: Dichloroacetaldehyde can be treated with a zinc dialkyl (e.g., diethylzinc) in an appropriate solvent. The alkyl group from the organozinc compound adds to the carbonyl carbon of the aldehyde, and subsequent workup with an acidic solution yields this compound.

  • Using Aluminum Alkoxides: Similarly, aluminum alkoxides can be used as the reducing agent. The reaction involves the transfer of a hydride from the alkoxide to the aldehyde, followed by hydrolysis to afford the final product.

Metabolic Pathway of this compound

This compound is a known metabolite of certain chlorinated hydrocarbons. For instance, it is formed during the metabolism of cis- and trans-1,2-dichloroethylene by the action of cytochrome P-450 enzymes in the liver.[5] The metabolic fate of this compound itself can involve further oxidation.

metabolic_pathway cluster_0 Metabolism of 1,2-Dichloroethylene 1,2-Dichloroethylene 1,2-Dichloroethylene This compound This compound 1,2-Dichloroethylene->this compound Cytochrome P-450 Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Alcohol Dehydrogenase

Caption: Metabolic conversion of 1,2-dichloroethylene to dichloroacetaldehyde via this compound.

Experimental Workflow for Synthesis and Purification

The general workflow for the laboratory synthesis and subsequent purification of this compound is outlined below.

experimental_workflow cluster_workflow Synthesis and Purification Workflow start Reaction Setup reaction Addition of Reagents (e.g., Dichloroacetyl chloride) start->reaction workup Quenching and Extraction reaction->workup distillation Solvent Removal workup->distillation purification Fractional Distillation (Reduced Pressure) distillation->purification analysis Characterization (e.g., GC-MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Utilizing a Dichloroethenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the synthesis of pyrethroid insecticides, with a specific focus on the incorporation of the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid moiety. This key intermediate is crucial for the synthesis of photostable and highly active pyrethroids such as permethrin and cypermethrin. While direct synthesis from 2,2-dichloroethanol is not a standard documented industrial process, a plausible synthetic pathway is proposed. Following this hypothetical route, this document details the well-established subsequent steps for the synthesis of pyrethroid insecticides, including the conversion of the carboxylic acid to the corresponding acid chloride and its final esterification.

Introduction

Pyrethroid insecticides are synthetic analogs of the natural insecticidal pyrethrins. A significant advancement in pyrethroid development was the introduction of a dihaloethenyl substituent on the cyclopropane ring, which conferred enhanced photostability, making them suitable for agricultural applications. The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid is a pivotal precursor for many commercial pyrethroids.

While industrial synthesis of this precursor typically starts from other materials, a hypothetical route commencing from this compound is chemically feasible. This proposed pathway involves the dehydration of this compound to yield vinylidene chloride (1,1-dichloroethene), followed by a cyclopropanation reaction to construct the required substituted cyclopropane ring. This document outlines this proposed synthesis and provides detailed protocols for the subsequent, well-documented steps in pyrethroid synthesis.

Proposed Synthetic Pathway from this compound

The following section details a hypothetical, two-step process to synthesize a precursor for the key cyclopropanecarboxylic acid intermediate starting from this compound. It is important to note that this is a theoretical pathway and has not been explicitly documented in the provided literature for the industrial synthesis of pyrethroids.

Step 1 (Hypothetical): Dehydration of this compound to Vinylidene Chloride

The initial proposed step is the dehydration of this compound to form vinylidene chloride. This transformation would likely require an acid catalyst and heat.

Reaction: Cl₂CHCH₂OH → CH₂=CCl₂ + H₂O

Experimental Protocol (Proposed):

  • To a reaction vessel equipped with a distillation apparatus, add this compound.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to effect dehydration and distill the vinylidene chloride product as it is formed. The boiling point of vinylidene chloride is 32 °C.

  • The collected distillate would likely require further purification, such as washing with a mild base to remove any acidic impurities, followed by drying and redistillation.

Step 2 (Hypothetical): Cyclopropanation of Vinylidene Chloride

The second proposed step involves the cyclopropanation of vinylidene chloride to form a derivative of 2,2-dichlorocyclopropane. This is a challenging transformation that would likely require a specialized carbene or carbenoid reagent to introduce the dimethyl-substituted carbon. A possible approach could involve a metal-catalyzed reaction with a diazo compound derived from acetone.

Reaction: CH₂=CCl₂ + (CH₃)₂C=N₂ (in the presence of a catalyst) → (CH₃)₂C-C(CH₂)-CCl₂ (cyclopropane ring)

Experimental Protocol (Proposed):

  • In an inert atmosphere, dissolve vinylidene chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Add a rhodium or copper-based catalyst, which are known to catalyze cyclopropanation reactions.

  • Slowly add a solution of a diazo compound, such as 2-diazopropane, to the reaction mixture at a controlled temperature (often low temperatures are required to control the reactivity of diazo compounds).

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, the reaction mixture would be quenched, and the desired cyclopropane derivative would be isolated and purified using chromatographic techniques.

Established Synthesis of Pyrethroid Insecticides

The following protocols describe the well-documented synthesis of pyrethroids starting from the key intermediate, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid.

Protocol 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane Carboxylic Acid Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure in the synthesis of pyrethroid esters.

Reaction: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid + SOCl₂ → 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride + SO₂ + HCl

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid in an anhydrous solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, or until the evolution of gas ceases.

  • After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Quantitative Data:

ReactantMolar EquivalentSolventReaction Time (h)Yield (%)
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid1.0Toluene1.5 - 2.0>95
Thionyl Chloride1.1 - 1.5
DMFCatalytic
Protocol 2: Esterification to form Pyrethroid Insecticide (e.g., Permethrin)

The final step in the synthesis is the esterification of the acid chloride with the desired alcohol moiety. For permethrin, this is 3-phenoxybenzyl alcohol.

Reaction: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride + 3-phenoxybenzyl alcohol → Permethrin + HCl

Experimental Protocol:

  • Dissolve 3-phenoxybenzyl alcohol in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.

  • Add a base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid insecticide.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

ReactantMolar EquivalentSolventBaseReaction Time (h)Yield (%)
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride1.0ToluenePyridine2 - 485 - 95
3-Phenoxybenzyl alcohol1.0 - 1.1

Visualizations

G Diagram 1: Hypothetical Synthesis of Pyrethroid Precursor from this compound A This compound B Vinylidene Chloride (1,1-Dichloroethene) A->B Dehydration (Acid Catalyst, Heat) C 3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropanecarboxylic Acid Precursor B->C Cyclopropanation (e.g., with Diazopropane, Rh/Cu Catalyst)

Caption: Hypothetical reaction pathway from this compound.

G Diagram 2: Established Synthesis of Pyrethroid Insecticides cluster_0 Acid Moiety Preparation cluster_1 Alcohol Moiety cluster_2 Final Product A 3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropanecarboxylic Acid B 3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropanecarbonyl Chloride A->B SOCl₂, DMF (cat.) D Pyrethroid Insecticide (e.g., Permethrin) B->D Esterification C 3-Phenoxybenzyl Alcohol C->D Pyridine

Caption: Well-established final steps in pyrethroid synthesis.

Application Notes and Protocols: 2,2-Dichloroethanol as a Versatile Reagent for N-Heterocyclic Carbene Ligand Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,2-dichloroethanol in the functionalization of N-heterocyclic carbene (NHC) ligands. The introduction of the 2,2-dichloro-1-hydroxyethyl moiety onto the NHC scaffold opens new avenues for catalyst design, drug development, and materials science by providing a reactive handle for further chemical transformations.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The functionalization of NHC ligands is a key strategy to modulate their electronic and steric properties, thereby influencing the activity, selectivity, and stability of their metal complexes. This compound is an attractive, yet underexplored, reagent for this purpose. It allows for the introduction of a unique functional group containing both hydroxyl and gem-dichloro moieties, offering multiple points for subsequent derivatization.

The primary synthetic route involves the quaternization of an N-substituted imidazole with this compound to form the corresponding imidazolium salt, which serves as the direct precursor to the functionalized NHC. This approach is analogous to standard procedures for the synthesis of other N-alkylated imidazolium salts.

Synthetic Pathway Overview

The overall synthetic strategy for the generation and subsequent functionalization of a 2,2-dichloro-1-hydroxyethyl-substituted NHC is depicted below. The initial step is the N-alkylation of a suitable imidazole derivative to form the imidazolium salt. This is followed by deprotonation to generate the free carbene, which can then be trapped by a metal precursor or undergo further reactions at the functional side chain.

G cluster_0 Synthesis of NHC Precursor cluster_1 NHC Generation and Trapping cluster_2 Potential Side-Chain Reactions Imidazole N-Substituted Imidazole Imidazolium 1-(2,2-dichloro-1-hydroxyethyl) -3-substituted-imidazolium Salt Imidazole->Imidazolium N-Alkylation Dichloroethanol This compound Dichloroethanol->Imidazolium NHC Functionalized NHC Imidazolium->NHC Deprotonation Metal_Complex NHC-Metal Complex Product_A Vinyl-NHC Precursor Imidazolium->Product_A Dehydrochlorination (Elimination) Product_B Substituted Product Imidazolium->Product_B Nucleophilic Substitution of Cl Base Base (e.g., KHMDS, NaH) Base->NHC NHC->Metal_Complex Metalation Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) Metal_Precursor->Metal_Complex Nucleophile Nucleophile (e.g., R₂NH, RS⁻) Nucleophile->Product_B

Caption: Synthetic workflow for functionalized NHC ligands.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the NHC precursor and the subsequent generation of the functionalized NHC.

Protocol 1: Synthesis of 1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium Chloride

This protocol describes the N-alkylation of 1-methylimidazole with this compound.

Materials and Equipment:

Reagent/EquipmentSpecifications
1-Methylimidazole≥99% purity, anhydrous
This compound≥98% purity
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂O
Diethyl ether (Et₂O)Anhydrous
Round-bottom flask100 mL, two-neck, flame-dried
Reflux condenser-
Magnetic stirrer and hotplate-
Schlenk line or inert gas supplyArgon or Nitrogen
Syringes and needles-

Procedure:

  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (1.64 g, 20 mmol, 1.0 equiv.).

  • Under an inert atmosphere (Argon or Nitrogen), add 40 mL of anhydrous acetonitrile via cannula or syringe.

  • Add this compound (2.53 g, 22 mmol, 1.1 equiv.) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of anhydrous diethyl ether to the flask to precipitate the product.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Isolate the white precipitate by filtration under an inert atmosphere, wash with diethyl ether (2 x 20 mL), and dry under high vacuum.

  • The product, 1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium chloride, is obtained as a white, hygroscopic solid.

Expected Yield and Characterization:

ParameterExpected Value/Data
Yield 75-85%
Appearance White to off-white solid
¹H NMR (DMSO-d₆)δ (ppm): 9.1-9.3 (s, 1H, NCHN), 7.6-7.8 (m, 2H, NCHCHN), 6.5-6.7 (t, 1H, CHCl₂), 6.0-6.2 (d, 1H, CHOH), 5.0-5.2 (d, 1H, CHOH), 3.8-4.0 (s, 3H, NCH₃). Note: Peaks are illustrative and may vary.
¹³C NMR (DMSO-d₆)δ (ppm): 137 (NCHN), 123, 122 (NCHCHN), 75 (CHCl₂), 68 (CHOH), 36 (NCH₃). Note: Peaks are illustrative and may vary.
Protocol 2: In-situ Generation and Trapping of the Functionalized NHC with Palladium

This protocol details the deprotonation of the imidazolium salt and subsequent coordination to a palladium(II) center to form a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex.

Materials and Equipment:

Reagent/EquipmentSpecifications
1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium chlorideFrom Protocol 1
Potassium bis(trimethylsilyl)amide (KHMDS)0.5 M solution in toluene
Palladium(II) acetate (Pd(OAc)₂)99.9% trace metals basis
3-Chloropyridine≥99% purity
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
Schlenk flask50 mL, flame-dried
Magnetic stirrer-
Syringes and needles-

Procedure:

  • To a flame-dried 50 mL Schlenk flask, add the imidazolium salt (433 mg, 2.0 mmol, 1.0 equiv.) and palladium(II) acetate (449 mg, 2.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 20 mL of anhydrous THF via syringe.

  • Add 3-chloropyridine (454 mg, 4.0 mmol, 2.0 equiv.) to the suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add KHMDS (0.5 M in toluene, 4.0 mL, 2.0 mmol, 1.0 equiv.) dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired Pd-NHC complex.

Reactivity and Further Functionalization

The 2,2-dichloro-1-hydroxyethyl substituent offers several possibilities for post-synthetic modification. The reactivity is primarily centered around the C-Cl bonds and the hydroxyl group.

G cluster_reactions Potential Transformations NHC_Precursor 1-(2,2-dichloro-1-hydroxyethyl) -3-R-imidazolium Salt Elimination Dehydrochlorination (Base) NHC_Precursor->Elimination Substitution Nucleophilic Substitution (Nu⁻) NHC_Precursor->Substitution OH_Reaction Hydroxyl Group Derivatization NHC_Precursor->OH_Reaction Vinyl_Product Vinyl-NHC Precursor Elimination->Vinyl_Product Subst_Product Nu-Substituted Product Substitution->Subst_Product Deriv_Product O-Functionalized NHC Precursor OH_Reaction->Deriv_Product

Caption: Reactivity pathways of the functionalized side chain.
  • Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups. This allows for the synthesis of a library of ligands from a single precursor.

  • Elimination: Treatment with a strong base can induce dehydrochlorination, potentially leading to the formation of a vinyl-substituted NHC precursor.

  • Hydroxyl Group Derivatization: The hydroxyl group can be acylated, etherified, or used as a handle to attach the NHC to a solid support or a larger molecular scaffold.

Applications in Catalysis and Drug Development

NHC ligands functionalized with the 2,2-dichloro-1-hydroxyethyl group are expected to be valuable in several areas:

  • Homogeneous Catalysis: The functional group can act as a hemilabile coordinating site, potentially influencing the catalytic activity and selectivity of metal complexes in cross-coupling reactions, metathesis, or C-H activation.

  • Drug Development: Imidazolium salts and their metal complexes are known to exhibit antimicrobial and anticancer properties. The dichloro-hydroxyethyl moiety could enhance this biological activity or serve as a point of attachment for targeting molecules.

  • Materials Science: The hydroxyl group provides a convenient anchor for grafting the NHC onto surfaces, polymers, or nanoparticles, leading to the development of heterogeneous catalysts or functional materials.

These notes provide a foundational framework for exploring the chemistry of this compound-functionalized NHC ligands. The detailed protocols and outlined synthetic strategies are intended to facilitate further research and application in diverse scientific fields.

Application of 2,2-Dichloroethanol in the Preparation of Tunable Molecular Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise design and synthesis of molecular catalysts are paramount for advancing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysts due to their strong σ-donating properties and steric tuneability. Bis(N-heterocyclic carbene) ligands, featuring two NHC units linked by a bridging group, offer enhanced stability and catalytic activity. A key strategy for modulating the properties of these catalysts is the functionalization of the ligand scaffold. This application note details the use of 2,2-dichloroethanol as a reagent for the specific functionalization of the methylene bridge of bis(N-heterocyclic carbene) ligands, leading to the creation of tunable molecular catalysts. This method allows for the introduction of a hydroxyl group, which can serve as an anchor for immobilization or for further synthetic modifications.

Principle of the Method

The core of this application lies in the nucleophilic substitution reaction between a methylene-bridged bis(imidazolium) salt and this compound. The acidic proton on the methylene bridge of the bis(imidazolium) salt is first removed by a strong base to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbon atoms of this compound and displacing a chloride ion. The second chlorine atom on the same carbon of the ethanol derivative is subsequently eliminated, leading to the formation of a hydroxymethyl-functionalized methylene bridge. The resulting functionalized bis(imidazolium) salt can then be used to synthesize metal complexes, such as palladium(II) catalysts, which exhibit tunable properties for various chemical transformations.

Experimental Protocols

Materials and Methods
  • Reagents:

    • 1,1'-Methylenebis(3-methylimidazolium) dibromide (or other appropriate methylene-bridged bis(imidazolium) salt)

    • This compound

    • Potassium tert-butoxide (KOtBu)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Anhydrous solvents (e.g., THF, DMF, Acetonitrile)

    • Deuterated solvents for NMR analysis (e.g., DMSO-d₆)

  • Instrumentation:

    • Schlenk line and glassware for inert atmosphere reactions

    • NMR spectrometer (¹H, ¹³C)

    • Mass spectrometer (e.g., ESI-MS)

    • FT-IR spectrometer

    • Inert gas (Argon or Nitrogen)

Protocol 1: Synthesis of Hydroxymethyl-functionalized Bis(imidazolium) Salt

This protocol describes the functionalization of the methylene bridge of a bis(imidazolium) salt with a hydroxymethyl group using this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 1,1'-methylenebis(3-methylimidazolium) dibromide (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 2 hours to ensure complete deprotonation of the methylene bridge.

  • Functionalization: To the resulting suspension, add a solution of this compound (1.2 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure hydroxymethyl-functionalized bis(imidazolium) salt.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new signal corresponding to the hydroxymethyl group (CH₂OH) and the disappearance of the methylene bridge proton signal are indicative of successful functionalization.

Protocol 2: Synthesis of a Palladium(II)-bis(NHC) Catalyst

This protocol details the synthesis of a palladium(II) complex using the hydroxymethyl-functionalized bis(NHC) ligand precursor.

  • Complexation Reaction: In a Schlenk flask under an inert atmosphere, dissolve the hydroxymethyl-functionalized bis(imidazolium) salt (1.0 eq) and palladium(II) acetate (1.0 eq) in anhydrous acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation of the Catalyst:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to obtain the palladium(II)-bis(NHC) complex.

  • Characterization: Characterize the palladium complex using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the functionalized ligand and the corresponding palladium catalyst.

Table 1: Summary of Yields for Ligand and Catalyst Synthesis

CompoundStarting MaterialReagentYield (%)
Hydroxymethyl-functionalized bis(imidazolium) salt1,1'-Methylenebis(3-methylimidazolium) dibromideThis compound75-85
Palladium(II)-bis(NHC) ComplexHydroxymethyl-functionalized bis(imidazolium) saltPalladium(II) acetate80-90

Table 2: Key Spectroscopic Data for a Representative Hydroxymethyl-functionalized Bis(imidazolium) Salt

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~9.1sN-CH-N (imidazolium ring)
¹H~7.7dN-CH=CH-N (imidazolium ring)
¹H~7.6dN-CH=CH-N (imidazolium ring)
¹H~5.5tCH-OH
¹H~4.5dCH-CH ₂-OH
¹H~3.9sN-CH₃
¹³C~138N-C -N (carbene precursor)
¹³C~124N-C H=C H-N (imidazolium ring)
¹³C~123N-CH=C H-N (imidazolium ring)
¹³C~65C H₂-OH
¹³C~60Bridge C H
¹³C~36N-C H₃

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_0 Ligand Functionalization cluster_1 Reagents Bis(imidazolium) Salt Bis(imidazolium) Salt Carbanion Intermediate Carbanion Intermediate Bis(imidazolium) Salt->Carbanion Intermediate Deprotonation Functionalized Ligand Functionalized Ligand Carbanion Intermediate->Functionalized Ligand Nucleophilic Attack KOtBu KOtBu KOtBu->Carbanion Intermediate This compound This compound This compound->Functionalized Ligand

Caption: Reaction pathway for the functionalization of a bis(imidazolium) salt.

G cluster_workflow Experimental Workflow A Dissolve Bis(imidazolium) Salt in THF B Cool to -78 °C A->B C Add KOtBu Solution B->C D Stir for 2h C->D E Add this compound Solution D->E F Warm to RT and Stir for 24h E->F G Solvent Removal F->G H Purification G->H I Characterization H->I

Caption: Workflow for the synthesis of the functionalized bis(NHC) precursor.

G cluster_2 Catalyst Synthesis cluster_3 Reagent Functionalized Ligand Functionalized Ligand Pd(II)-bis(NHC) Complex Pd(II)-bis(NHC) Complex Functionalized Ligand->Pd(II)-bis(NHC) Complex Complexation Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Pd(II)-bis(NHC) Complex

Caption: Synthesis of the Palladium(II)-bis(NHC) molecular catalyst.

Conclusion

The use of this compound provides a straightforward and efficient method for the introduction of a hydroxymethyl group onto the methylene bridge of bis(N-heterocyclic carbene) ligands. This functionalization opens up avenues for the development of a new class of tunable molecular catalysts. The introduced hydroxyl group can be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse, or it can be further modified to fine-tune the steric and electronic properties of the catalyst for specific applications in organic synthesis and drug development. The protocols provided herein offer a solid foundation for researchers to explore the potential of these novel catalytic systems.

2,2-Dichloroethanol: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-dichloroethanol as a specialized solvent for organic reactions. This document includes its physicochemical properties, potential applications with generalized protocols, and visual diagrams to illustrate its utility and characteristics in a research and development setting.

Physicochemical Properties of this compound

This compound (Cl₂CHCH₂OH) is a chlorinated alcohol that presents a unique combination of properties, making it a subject of interest for specific applications in organic synthesis. Its characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₄Cl₂O
Molecular Weight 114.96 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 146 °C (at 760 mmHg)
Density 1.404 g/mL at 25 °C
Refractive Index n20/D 1.473
Flash Point 78 °C (closed cup)
Solubility Soluble in water
CAS Number 598-38-9

Application Notes: Advantages and Potential Uses

This compound's distinct properties suggest its utility in several areas of organic synthesis, particularly in reactions requiring a moderately polar, non-coordinating, and high-boiling solvent.

Key Advantages:

  • High Boiling Point: Its elevated boiling point of 146 °C allows for conducting reactions at higher temperatures, which can be advantageous for sluggish reactions or to overcome activation energy barriers.

  • Moderate Polarity: The presence of both a hydroxyl group and chlorine atoms imparts a moderate polarity, enabling it to dissolve a range of starting materials, from nonpolar to moderately polar compounds.

  • Hydrogen Bonding Capability: The hydroxyl group can engage in hydrogen bonding, which can be beneficial for stabilizing certain transition states or intermediates.

  • Non-coordinating Nature: As a di-chlorinated ethanol, it is less coordinating than simpler alcohols, which can be an advantage in reactions where solvent coordination to a catalytic metal center is detrimental.

  • Inertness to Certain Reagents: The electron-withdrawing effect of the chlorine atoms can render the hydroxyl group less nucleophilic than in simple alcohols, making it a more inert solvent in the presence of certain electrophiles.

Potential Applications:

  • Glycosylation Reactions: Chlorinated solvents are often employed in glycosylation reactions to promote the formation of desired stereoisomers. This compound could serve as a high-boiling alternative to more volatile solvents like dichloromethane, offering better temperature control for optimizing yields and selectivity.

  • Cyclization Reactions: Intramolecular cyclizations, particularly those that are entropically disfavored, can benefit from higher reaction temperatures to increase reaction rates. The solvent's ability to dissolve a variety of substrates is also beneficial in this context.

  • Friedel-Crafts and other Electrophilic Aromatic Substitution Reactions: While polar solvents can sometimes complex with Lewis acids used in Friedel-Crafts reactions, the moderately polar nature of this compound might offer a balance between substrate solubility and catalyst activity. Its high boiling point could also be advantageous in these often slow reactions.

Advantageous_Properties Figure 1. Advantageous Properties of this compound DCE This compound HighBP High Boiling Point (146 °C) DCE->HighBP Enables high-temperature reactions ModPol Moderate Polarity DCE->ModPol Dissolves diverse substrates HBD Hydrogen Bond Donor DCE->HBD Stabilizes transition states NonCoord Relatively Non-coordinating DCE->NonCoord Minimizes catalyst deactivation Inert Increased Inertness DCE->Inert Resists side reactions

Figure 1. Advantageous Properties of this compound

Generalized Experimental Protocols

Due to a scarcity of specific literature examples detailing the use of this compound as a primary solvent, the following protocols are generalized. They are based on standard procedures for these reaction types, adapted to highlight the potential use of this compound. Researchers should perform small-scale optimization studies to determine the ideal conditions for their specific substrates.

A. Glycosylation of Phenols (Generalized Protocol)

This protocol describes a general procedure for the glycosylation of a phenolic acceptor using a glycosyl donor, where this compound could be employed as a high-boiling solvent.

Materials:

  • Glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate)

  • Phenolic acceptor

  • Promoter/catalyst (e.g., silver triflate, TMSOTf, BF₃·OEt₂)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

Glycosylation_Workflow Figure 2. Generalized Workflow for Glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Dry Organic Layer Inert Inert Atmosphere (Ar/N2) Dry->Inert Concentrate Concentrate in vacuo Dry->Concentrate Reagents Dissolve Donor & Acceptor in this compound Inert->Reagents Cool Cool to 0 °C Reagents->Cool AddCat Add Promoter/Catalyst Cool->AddCat Warm Warm to RT or Heat AddCat->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Extract->Dry Purify Purify by Chromatography Concentrate->Purify

Figure 2. Generalized Workflow for Glycosylation

Procedure:

  • Preparation: Under an inert atmosphere, add the glycosyl donor (1.0 equiv) and the phenolic acceptor (1.2-1.5 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous this compound to achieve a suitable concentration (e.g., 0.1 M). Stir the mixture until all solids are dissolved.

  • Reaction Initiation: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or room temperature). Add the promoter/catalyst (0.1-1.2 equiv) portion-wise or via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature or heat to a higher temperature (e.g., 60-120 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Potential Reaction Parameters:

ParameterTypical RangeRationale for this compound
Temperature 0 °C to 140 °CHigh boiling point allows for a wide temperature screening range.
Reaction Time 1 to 24 hoursDependent on substrate reactivity and temperature.
Concentration 0.05 to 0.5 MGood solubility of many organic compounds.
Promoter/Catalyst 0.1 to 1.5 equivCompatibility with common Lewis and Brønsted acids should be verified.

B. Intramolecular Friedel-Crafts Acylation (Generalized Protocol)

This protocol outlines a general procedure for an intramolecular Friedel-Crafts acylation to form a cyclic ketone, where this compound could be used as a solvent.

Materials:

  • Acyl chloride or anhydride precursor with an aromatic moiety

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., ice-cold water or dilute HCl)

  • Solvents for extraction and chromatography

Procedure:

  • Preparation: Under an inert atmosphere, add the Lewis acid catalyst (1.1-2.0 equiv) to a flame-dried round-bottom flask containing anhydrous this compound.

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of the acyl chloride or anhydride precursor (1.0 equiv) in this compound dropwise.

  • Reaction Progress: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, or heat as necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-cold water or dilute HCl to quench the reaction and decompose the aluminum complexes.

  • Extraction, Drying, and Purification: Follow steps 6-8 as described in the glycosylation protocol.

Safety Considerations

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and has potential health risks upon inhalation or ingestion. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. The protocols are generalized and may require optimization for specific applications. All chemical reactions should be carried out with appropriate safety measures in a controlled laboratory environment.

Application Notes and Protocols: Catalytic Reactions of 2,2-Dichloroethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of 2,2-dichloroethanol with various catalysts in organic synthesis. The following sections detail experimental protocols, quantitative data from analogous reactions, and visualizations of key reaction pathways. This information is intended to serve as a guide for the development of novel synthetic methodologies.

Catalytic Oxidation of this compound to Dichloroacetic Acid

The catalytic oxidation of this compound offers a pathway to produce dichloroacetic acid, a valuable building block in organic synthesis. While specific protocols for the direct oxidation of this compound are not widely reported, analogous oxidations of similar alcohols provide a framework for developing this transformation. Typically, this reaction proceeds through a chloroacetaldehyde intermediate.[1] Catalysts such as platinum supported on titania-zirconia have been shown to be effective for the complete oxidation of ethanol to carbon dioxide, indicating their potential for controlled oxidation to the carboxylic acid under modified conditions.[2]

Experimental Protocol (Analogous Reaction)

This protocol is adapted from the gas-phase oxidation of ethanol and can be optimized for the selective synthesis of dichloroacetic acid from this compound.

Materials:

  • This compound

  • Pt/TiO₂–ZrO₂ catalyst

  • Oxygen (or air)

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas-phase flow reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • A packed-bed reactor is loaded with the Pt/TiO₂–ZrO₂ catalyst.

  • The catalyst is pre-treated in a stream of inert gas at a high temperature (e.g., 300-400 °C) to ensure a clean and active surface.

  • A gaseous feed stream containing this compound, oxygen, and a balance of inert gas is introduced into the reactor. The molar ratios of the reactants should be carefully controlled to favor partial oxidation.

  • The reaction is carried out at elevated temperatures, typically in the range of 250-350 °C.[2]

  • The product stream is analyzed online using a gas chromatograph to monitor the conversion of this compound and the selectivity for dichloroacetic acid and other byproducts like chloroacetaldehyde.

  • Reaction conditions such as temperature, pressure, flow rate, and reactant concentrations should be systematically varied to optimize the yield of dichloroacetic acid.

Quantitative Data (Analogous Gas-Phase Ethanol Oxidation)

The following table summarizes data from the gas-phase oxidation of ethanol, which can serve as a starting point for the optimization of this compound oxidation.

CatalystTemperature (°C)Ethanol Conversion (%)Acetaldehyde Yield (%)Acetic Acid Yield (%)Reference
V₂O₅-TiO₂260>90->90[3]
Au/TiO₂<127-HighLow[4]
0.5% Pd/Al₂O₃70VariableVariableVariable[2]

Reaction Pathway: Catalytic Oxidation

Oxidation_Pathway DCE This compound CAA Chloroacetaldehyde DCE->CAA [O] Catalyst DCAA Dichloroacetic Acid CAA->DCAA [O] Catalyst

Caption: Catalytic oxidation of this compound.

Base-Catalyzed Dehydrochlorination of this compound

The dehydrochlorination of this compound can be achieved using a strong base, potentially under phase-transfer catalysis (PTC) conditions, to yield chloroacetaldehyde. This reaction is analogous to the dehydrochlorination of other vicinal dihalides. The use of a phase-transfer catalyst is beneficial for reactions involving an organic substrate and an aqueous base.[5]

Experimental Protocol (Analogous Reaction with Phase-Transfer Catalysis)

This protocol is based on the general principles of phase-transfer catalyzed dehydrohalogenation.

Materials:

  • This compound

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Organic solvent (e.g., Dichloromethane or Toluene)

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve this compound and the phase-transfer catalyst (e.g., 1-5 mol%) in the organic solvent.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution. An exothermic reaction may be observed, and cooling may be necessary.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the chloroacetaldehyde by distillation, taking care to avoid polymerization.[6]

Quantitative Data (Analogous Dehydrochlorination)

Data for the dehydrochlorination of 1,1,2-trichloroethane (1,1,2-TCE) to dichloroethylene (DCE) is provided as an example of a similar catalytic process.

CatalystTemperature (K)1,1,2-TCE Conversion (%)DCE Selectivity (%)Reference
CN-DMF52323.96-[3]
0.6 Cs/Al₂O₃533-92.09[3]
0.6 Ba/Al₂O₃533-91.77[3]

Reaction Mechanism: E2 Dehydrochlorination

E2_Dehydrochlorination cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products DCE This compound TS [HO···H···CH(Cl)₂···CH₂···OH]⁻ DCE->TS Base Base (OH⁻) Base->TS CAA Chloroacetaldehyde TS->CAA H2O H₂O TS->H2O Cl Cl⁻ TS->Cl

Caption: E2 mechanism for dehydrochlorination.

Catalytic Etherification of this compound

The synthesis of ethers from this compound can be accomplished through a Williamson-type synthesis, often facilitated by phase-transfer catalysis to enhance the reaction between the alcohol and an alkyl halide.[7] This method is versatile for preparing both symmetrical and unsymmetrical ethers.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Alkyl 2,2-dichloroethyl Ether

This protocol describes a general procedure for the etherification of this compound with an alkyl halide using a phase-transfer catalyst.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Combine this compound, the alkyl halide, and TBAB in dichloromethane in a round-bottom flask.

  • Stir the mixture vigorously and slowly add the 50% aqueous NaOH solution.

  • Heat the reaction mixture to a gentle reflux (around 40 °C for dichloromethane) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, add water to dissolve any salts and transfer to a separatory funnel.

  • Separate the organic layer, extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography or vacuum distillation.

Quantitative Data (Analogous Etherification Reactions)

The following table presents data from analogous etherification reactions, which can be used as a reference for the synthesis of ethers from this compound.

AlcoholAlkylating AgentCatalystBaseYield (%)Reference
Oleyl alcoholEpichlorohydrinTBABNaOH-[8]
AcetaminophenEthyl iodide-K₂CO₃-[9]
4-MethylphenolChloroacetic acid-NaOH-[10]

Reaction Workflow: Phase-Transfer Catalyzed Etherification

PTC_Etherification_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH_aq NaOH (aq) DCE_alc R-OH (this compound) NaOH_aq->DCE_alc Deprotonation PTC_OR Q⁺OR⁻ DCE_alc->PTC_OR Ion Exchange PTC_X Q⁺X⁻ RX R'-X (Alkyl Halide) Ether R-O-R' (Product) RX->Ether PTC_OR->PTC_X Catalyst Regeneration PTC_OR->RX SN2 Reaction

Caption: Phase-transfer catalyzed etherification workflow.

References

Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 2,2-dichloroethanol and its related chemical entities in the synthesis of pharmaceuticals. The primary focus is on the synthesis of the broad-spectrum antibiotic, Chloramphenicol, which features a critical dichloroacetyl moiety. While direct use of this compound as a reactant in large-scale pharmaceutical synthesis is not widely documented, its structural relationship to the key dichloroacetylating agents makes its chemistry and synthesis highly relevant for pharmaceutical research and development.

Introduction to this compound in Pharmaceutical Context

This compound is a chlorinated alcohol that, along with its oxidation product, dichloroacetic acid, and its corresponding acyl chloride, dichloroacetyl chloride, represents a key structural motif in certain pharmaceuticals.[1][2] The dichloroacetyl group has been identified as a crucial component for the antibacterial activity of molecules like Chloramphenicol.[3] Therefore, understanding the synthesis and reactions of this compound and its derivatives is of significant interest to medicinal chemists and process development scientists.

Application in the Synthesis of Chloramphenicol

The most prominent example illustrating the importance of the dichloro- moiety is the synthesis of Chloramphenicol. The final step in many synthetic routes to Chloramphenicol involves the N-acylation of the amine precursor, D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, with a dichloroacetylating agent.[1][4] This step is critical for the drug's biological activity.

Synthetic Pathway Overview

The synthesis of Chloramphenicol can be approached through various routes. A common pathway involves the following key stages, culminating in the introduction of the dichloroacetyl group.

Chloramphenicol_Synthesis A p-Nitroacetophenone B ω-Bromo-p-nitroacetophenone A->B Bromination C ω-Amino-p-nitroacetophenone hydrochloride B->C Amination D N-Acetyl-p-nitro-α-aminoacetophenone C->D Acetylation E α-Acetamido-β-hydroxy- p-nitropropiophenone D->E Hydroxymethylation F D,L-threo-2-Acetamido-1-(4-nitrophenyl)- 1,3-propanediol E->F Reduction G D,L-threo-2-Amino-1-(4-nitrophenyl)- 1,3-propanediol F->G Hydrolysis H D-(-)-threo-2-Amino-1-(4-nitrophenyl)- 1,3-propanediol G->H Resolution I Chloramphenicol H->I N-Dichloroacetylation J Methyl Dichloroacetate or Dichloroacetyl Chloride J->I

Figure 1: Generalized synthetic pathway for Chloramphenicol.
Quantitative Data for Chloramphenicol Synthesis

The following table summarizes the reported yields for various steps in the synthesis of Chloramphenicol and its derivatives. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

StepReactantsProductReported Yield (%)Reference
N-Dichloroacetylation of amine precursorD-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, Methyl DichloroacetateChloramphenicolHigh[1][4]
Synthesis of Chloramphenicol derivative 2Chloramphenicol, 3,5-dinitrobenzoic acid, potassium carbonate4-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)-2,6-dioxabicyclo...76[5]
Synthesis of Chloramphenicol derivative 4Chloramphenicol, succinic acid, N,N'-dicyclohexylcarbodiimide2,2-dichloro-N-[2-(4-nitrophenyl)-6,9-dioxo-1,5-dioxonan-3-yl]acetamide65[5]
Synthesis of Chloramphenicol derivative 6Chloramphenicol, phenylhydrazine hydrochloride, copper(II) chloride(2E)-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-(phenylhydrazono)acetamide74[5]
Hydrogenation of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol(1R, 2R)-2-nitro-1-phenyl-1,3-propanediol, Palladium on carbon(1R, 2R)-2-amino-1-phenyl-1,3-propanediol94[6]
Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol(R)-2-nitro-1-phenylethanol, Paraformaldehyde, N-methylmorpholine(1R, 2R)-2-nitro-1-phenyl-1,3-propanediol85[6]

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via the reduction of dichloroacetyl chloride.[2]

Materials:

  • Dichloroacetyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirrer

  • Drying tubes

Procedure:

  • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer. Protect all openings with drying tubes.

  • In the flask, place 300 mL of anhydrous diethyl ether and 13.6 g (0.36 mole) of pulverized lithium aluminum hydride.

  • Stir the mixture for 15 minutes to form a milky suspension.

  • Prepare a solution of 88.6 g (0.60 mole) of dichloroacetyl chloride in 75 mL of dry ether and add it to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. This addition should take approximately 2.5 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of water while stirring and cooling the reaction mixture. A white precipitate of aluminum hydroxide will form.

  • Slowly add 500 mL of 10% sulfuric acid to the stirred mixture to dissolve the precipitate.

  • Separate the ether layer and remove the ether by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 37–38.5 °C/6 mm Hg.

Expected Yield: 44–45 g (64–65%)

Dichloroethanol_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dry three-necked flask with condenser, dropping funnel, and stirrer Add_LiAlH4 Add LiAlH4 and anhydrous ether Setup->Add_LiAlH4 Add_DACC Dropwise addition of dichloroacetyl chloride solution Add_LiAlH4->Add_DACC Stir Continue stirring Add_DACC->Stir Quench Quench with water Stir->Quench Acidify Add 10% H2SO4 Quench->Acidify Separate Separate ether layer Acidify->Separate Distill_Ether Distill off ether Separate->Distill_Ether Fractional_Distillation Fractional distillation under reduced pressure Distill_Ether->Fractional_Distillation Collect Collect this compound Fractional_Distillation->Collect

Figure 2: Experimental workflow for the synthesis of this compound.
Protocol for N-Dichloroacetylation in Chloramphenicol Synthesis

This protocol outlines the general procedure for the final N-dichloroacetylation step in the synthesis of Chloramphenicol.

Materials:

  • D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol

  • Methyl dichloroacetate (or dichloroacetyl chloride)

  • Suitable solvent (e.g., methanol, ethyl acetate)

  • Base (if using dichloroacetyl chloride, e.g., triethylamine)

  • Reaction vessel with stirring

Procedure:

  • Dissolve D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable solvent in a reaction vessel.

  • Add methyl dichloroacetate to the solution. If using dichloroacetyl chloride, cool the reaction mixture and add the acid chloride and a base (e.g., triethylamine) dropwise.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete reaction. Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is worked up. This may involve washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • The crude Chloramphenicol is then purified, typically by recrystallization from a suitable solvent system to yield the pure product.

Safety Precautions

This compound and its related compounds, such as dichloroacetyl chloride, are hazardous chemicals and should be handled with appropriate safety precautions.[2]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • This compound is incompatible with strong oxidizing agents.[7]

Conclusion

While this compound may not be a widely used direct intermediate in its own right, its chemical relationship to the dichloroacetyl moiety makes it a compound of significant interest in pharmaceutical synthesis. The synthesis of Chloramphenicol serves as a prime example of the critical role of the dichloroacetyl group in conferring biological activity. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Oxidation of 2,2-Dichloroethanol to Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental protocol for the synthesis of dichloroacetaldehyde via the oxidation of 2,2-dichloroethanol. Dichloroacetaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocol described herein utilizes a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. This method avoids the use of heavy metal oxidants, such as chromium-based reagents, offering a more environmentally benign approach.[1][2]

Reaction Principle

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol, this compound, to the corresponding aldehyde, dichloroacetaldehyde. A hindered organic base, such as triethylamine, is used to facilitate the final elimination step. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[2][3][4]

Reaction Scheme:

Cl₂CHCH₂OH + (COCl)₂ + 2 (CH₃)₂SO + 2 (C₂H₅)₃N → Cl₂CHCHO + (CH₃)₂S + CO₂ + CO + 2 (C₂H₅)₃NHCl

Experimental Data

The following table summarizes the key reactants, their properties, and hypothetical reaction parameters and outcomes for the oxidation of this compound.

ParameterValueReference/Note
Reactants
This compound11.5 g (0.1 mol)Substrate
Oxalyl Chloride14.0 g (0.11 mol, 1.1 equiv)Activating Agent
Dimethyl Sulfoxide (DMSO)17.2 g (0.22 mol, 2.2 equiv)Oxidant
Triethylamine (TEA)50.6 g (0.5 mol, 5.0 equiv)Base
Dichloromethane (DCM)500 mLAnhydrous Solvent
Physical Properties
This compound M.W.114.96 g/mol [5]
This compound B.P.~146 °C[6][7]
This compound Density~1.404 g/mL[5]
Dichloroacetaldehyde M.W.112.94 g/mol [8]
Dichloroacetaldehyde B.P.~88-91 °C[8][9]
Dichloroacetaldehyde Density~1.436 g/mL[8]
Reaction Conditions
Temperature-78 °C to Room Temperature[4][10]
Reaction Time~2 hoursTypical for Swern Oxidations
Hypothetical Results
Theoretical Yield11.3 gBased on 100% conversion
Actual Yield~9.0 gAssumed ~80% yield
Purity (Post-Purification)>95%Achievable via distillation

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Distillation apparatus.

  • Anhydrous solvents and reagents.

Procedure:

  • Reaction Setup:

    • Assemble a dry 1 L three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.

    • Add 250 mL of anhydrous dichloromethane (DCM) to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO:

    • To the cooled DCM, add oxalyl chloride (14.0 g, 0.11 mol) dropwise via a syringe or dropping funnel over 10 minutes, maintaining the temperature below -70 °C.

    • Following the addition of oxalyl chloride, slowly add a solution of dimethyl sulfoxide (17.2 g, 0.22 mol) in 50 mL of anhydrous DCM dropwise over 20 minutes. Ensure the internal temperature does not rise above -65 °C.

    • Stir the resulting mixture at -78 °C for 15 minutes.

  • Oxidation of this compound:

    • Prepare a solution of this compound (11.5 g, 0.1 mol) in 100 mL of anhydrous DCM.

    • Add this solution dropwise to the activated DMSO mixture over 30 minutes, keeping the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Base Addition and Quenching:

    • Slowly add triethylamine (50.6 g, 0.5 mol) to the reaction mixture dropwise over 15 minutes. A thick white precipitate will form.

    • After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30 minutes.

  • Work-up:

    • Add 200 mL of water to the reaction mixture and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at approximately 88-91 °C.[8][9] The resulting product should be a colorless liquid.

Safety Precautions:

  • The Swern oxidation produces toxic and odorous byproducts, including carbon monoxide and dimethyl sulfide.[2] This procedure must be performed in a well-ventilated fume hood.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • The reaction is highly exothermic, especially during the addition of reagents. Strict temperature control is crucial.

  • This compound and dichloroacetaldehyde are harmful if swallowed, inhaled, or absorbed through the skin.[5][8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_activation DMSO Activation cluster_oxidation Oxidation cluster_workup Work-up & Purification setup_flask 1. Assemble dry 3-neck flask under N2 add_dcm 2. Add anhydrous DCM setup_flask->add_dcm cool_flask 3. Cool to -78 °C add_dcm->cool_flask add_oxalyl 4. Add Oxalyl Chloride cool_flask->add_oxalyl Maintain -78 °C add_dmso 5. Add DMSO solution add_oxalyl->add_dmso stir_activation 6. Stir for 15 min add_dmso->stir_activation add_alcohol 7. Add this compound solution stir_activation->add_alcohol Maintain -78 °C stir_oxidation 8. Stir for 30 min add_alcohol->stir_oxidation add_tea 9. Add Triethylamine stir_oxidation->add_tea Maintain -78 °C warm_rt 10. Warm to room temperature add_tea->warm_rt quench 11. Quench with H2O warm_rt->quench extract 12. Separate and wash organic layer quench->extract dry_concentrate 13. Dry and concentrate extract->dry_concentrate distill 14. Purify by distillation dry_concentrate->distill product product distill->product Pure Dichloroacetaldehyde

Caption: Experimental workflow for the Swern oxidation of this compound.

References

The Role of 2,2-Dichloroethanol in Pesticide and Biocide Applications: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloroethanol is a chlorinated alcohol that primarily serves as a significant metabolite of the organophosphate insecticide, Dichlorvos. While not a primary precursor in the large-scale synthesis of most common pesticides, its formation through the degradation of Dichlorvos is a key aspect of the insecticide's environmental and biological fate. This document provides a detailed overview of the synthesis of Dichlorvos, its subsequent breakdown to this compound, and explores the limited but emerging use of related dichloro-compounds in the synthesis of novel biocidal agents. Furthermore, it delves into the biocidal properties of chlorinated ethanols.

This compound as a Metabolite of Dichlorvos

The principal connection between this compound and the pesticide industry lies in its role as a breakdown product of Dichlorvos (2,2-dichlorovinyl dimethyl phosphate).[1][2] Dichlorvos is a widely used organophosphate insecticide valued for its contact and stomach action against a broad spectrum of insect pests.[3]

Synthesis of Dichlorvos

The industrial production of Dichlorvos is primarily achieved through the reaction of trimethyl phosphite with chloral.[4][5] An alternative method involves the dehydrochlorination of trichlorfon.[4] A one-pot synthesis method has also been developed using phosphorus trichloride, chloral hydrate, and methanol, which offers a more streamlined and cost-effective process.[6]

Experimental Protocol: One-Pot Synthesis of Dichlorvos [6]

This protocol is based on a patented method and should be performed by trained professionals in a controlled laboratory setting.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Chloral (CCl₃CHO) or Chloral Hydrate (CCl₃CH(OH)₂)

  • Methanol (CH₃OH)

  • Deionized water

  • Dimethylformamide (DMF)

  • Toluene (optional, as solvent)

Procedure:

  • To a stirred solution of chloral (0.1 mol) and deionized water (0.1-0.2 mol) in a suitable reactor, control the temperature at 50-60°C and stir for 1-2 hours.

  • Cool the mixture to 10-30°C and add toluene (20g) if desired.

  • Slowly add phosphorus trichloride (0.1 mol) dropwise while maintaining the temperature between 10-30°C. Monitor the reaction progress by gas chromatography until the phosphorus trichloride content is less than 1%.

  • Raise the temperature to 40-80°C and add a mixture of methanol (0.2 mol) and DMF (0.2-0.4 mol) dropwise.

  • Stir the reaction mixture for 3-6 hours.

  • Upon completion, remove the solvent by vacuum distillation to obtain crude Dichlorvos.

Quantitative Data:

ParameterValueReference
Purity of Dichlorvos>90%[6]
Yield92-95%[6]

Logical Relationship: Dichlorvos Synthesis

G PCl3 Phosphorus Trichloride Dichlorvos Dichlorvos PCl3->Dichlorvos Chloral Chloral / Chloral Hydrate Chloral->Dichlorvos Methanol Methanol Methanol->Dichlorvos

Caption: One-pot synthesis of Dichlorvos.

Degradation of Dichlorvos to this compound

Dichlorvos undergoes hydrolysis in the environment and is metabolized in organisms, leading to the formation of several breakdown products, with this compound being a key metabolite.[7][8] The primary metabolic pathway involves the cleavage of the vinyl-phosphate bond to yield dimethyl phosphate and dichloroacetaldehyde. The dichloroacetaldehyde is then further metabolized to this compound.[3][4]

Experimental Protocol: Hydrolysis of Dichlorvos [9]

This protocol outlines a laboratory method to achieve the hydrolysis of Dichlorvos.

Materials:

  • Dichlorvos

  • Sodium hydroxide (NaOH) solution (1 M)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Extract Dichlorvos from an industrial sample (if necessary) by mixing 25 mL of the sample with 10 mL of diethyl ether and stirring for 30 minutes. Separate the ether layer. Repeat the extraction with fresh diethyl ether (5 x 10 mL).

  • Combine the ether extracts and evaporate the solvent using a rotary evaporator to obtain the extracted Dichlorvos.

  • Combine the extracted Dichlorvos (2.2 g, 10 mmol) with 1.5 mL of 1 M sodium hydroxide solution in a round bottom flask.

  • Stir the mixture at room temperature for 10 minutes. Monitor the reaction progress using thin-layer chromatography.

  • After complete hydrolysis, the resulting products, including this compound, can be extracted and analyzed.

Quantitative Data on Dichlorvos Degradation:

ConditionHalf-lifeReference
In soil (non-sterile)3.9 days
In water (pH 7.3, winter)81 days[7]
In water (pH 8.1, winter)34 days[7]
In water/sediment system≤ 1 day[10]

Signaling Pathway: Metabolic Degradation of Dichlorvos

G Dichlorvos Dichlorvos DMP Dimethyl phosphate Dichlorvos->DMP Hydrolysis DCA Dichloroacetaldehyde Dichlorvos->DCA Hydrolysis DCE This compound DCA->DCE Reduction DCAA Dichloroacetic acid DCA->DCAA Oxidation

Caption: Metabolic pathway of Dichlorvos.

Use of Dichloro-Compounds in Novel Pesticide Synthesis

While this compound is not a common starting material, related dichloro-compounds, specifically those with a cyclopropane structure, are utilized in the synthesis of some novel pesticides with fungicidal and insecticidal activities.[11]

Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide

A series of new amide-type compounds have been synthesized from 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted anilines, demonstrating moderate fungicidal and insecticidal properties.[12]

Experimental Protocol: General Synthesis of Cyclopropanecarboxamides

This is a general procedure and specific reaction conditions may vary.

Materials:

  • 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂)

  • Dry benzene

  • Triethylamine

  • Acetone

Procedure:

  • A mixture of 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and thionyl chloride in dry benzene is refluxed. The excess thionyl chloride and benzene are removed under reduced pressure to yield the acid chloride.

  • A solution of the appropriate substituted aniline and triethylamine in acetone is cooled in an ice bath.

  • The freshly prepared acid chloride is added dropwise to the cooled aniline solution with stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured into ice water, and the resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol.

Quantitative Data:

The yields for these types of reactions are generally reported to be in the range of 60-80%, depending on the specific substituted aniline used.

Experimental Workflow: Synthesis of Cyclopropanecarboxamides

G start Start acid_chloride Acid Chloride Formation start->acid_chloride coupling Amide Coupling acid_chloride->coupling workup Workup and Purification coupling->workup product Final Product workup->product

Caption: Synthesis of cyclopropanecarboxamides.

Biocidal Activity of Chlorinated Ethanols

There is limited specific data on the biocidal activity of this compound. However, alcohols, in general, are known for their germicidal properties.[13] Ethanol is widely used as a disinfectant.[14] The biocidal efficacy of disinfectants can be evaluated using various standardized methods.

Experimental Protocol: General Biocidal Efficacy Testing

A common method to assess biocidal activity is the suspension test.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • This compound solutions of varying concentrations

  • Neutralizer solution

  • Agar plates

Procedure:

  • A standardized suspension of the test microorganism is prepared.

  • A specific volume of the microbial suspension is added to a specific volume of the this compound solution at the desired concentration and temperature.

  • After a defined contact time, an aliquot of the mixture is transferred to a neutralizer solution to stop the biocidal action.

  • The number of surviving microorganisms is determined by plating serial dilutions onto agar plates and incubating.

  • The reduction in microbial count is calculated and compared to a control without the biocide.

Quantitative Data on Biocidal Activity of Alcohols:

MicroorganismBiocideConcentrationContact TimeLog ReductionReference
Pseudomonas aeruginosaEthanol30-100%10 seconds>5[13]
Staphylococcus aureusEthanol40-100%10 seconds>5[13]
Hepatitis A VirusEthanol50%10 minutes>3[15]

Conclusion

This compound is primarily relevant to the pesticide industry as a metabolite of the organophosphate insecticide Dichlorvos. Its formation is a key step in the degradation of this widely used pesticide. While not a common starting material for pesticide synthesis, related dichloro-cyclopropane derivatives show promise in the development of new biocidal agents. Further research into the specific biocidal properties of this compound and its derivatives could reveal new applications in the future. The protocols and data presented here provide a comprehensive resource for researchers and professionals working in the fields of pesticide science, environmental chemistry, and drug development.

References

Application Notes & Protocols: Functionalization of Methylene Bridges in Bis(N-Heterocyclic Carbene) Ligands using 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of ligands is a critical aspect of modern catalyst and therapeutic agent development. N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tuneability. Bis(NHC) ligands, featuring two NHC units connected by a linker, offer enhanced stability and defined geometries for metal complexes. The methylene bridge in such ligands is a key position for modification, allowing for the introduction of functional groups that can alter the catalyst's solubility, steric bulk, electronic properties, or enable its immobilization on a solid support. This document details the application of 2,2-dichloroethanol as a reagent for introducing a hydroxyethyl functionality onto the methylene bridge of bis(NHC) ligands, a method that expands the toolkit for creating tunable molecular catalysts.[1][2][3][4]

Principle of the Method:

The core of this method involves the deprotonation of the acidic C-H bond on the methylene bridge of a bis(imidazolium) salt, the precursor to the bis(NHC) ligand. The resulting carbanion is then subjected to nucleophilic attack on a suitable electrophile derived from this compound. Subsequent reaction steps lead to the formation of a hydroxyethyl-functionalized bis(imidazolium) salt. This modified ligand precursor can then be used to generate the corresponding bis(NHC) metal complex. The introduced hydroxyl group can serve as a handle for further chemical modifications or for immobilization.

Applications:

  • Catalyst Immobilization: The terminal hydroxyl group on the functionalized bridge allows for the covalent attachment of the bis(NHC) metal complex to solid supports such as silica or polystyrene.[1][4][5] This heterogenization of homogeneous catalysts is highly desirable as it facilitates catalyst separation from the reaction products, enabling catalyst recycling and reducing product contamination.[1][4][5]

  • Tuneable Solubility: The introduction of a polar hydroxyl group can alter the solubility profile of the resulting metal complex, potentially enabling catalysis in greener solvents like water.[5]

  • Post-Complexation Modification: The hydroxyl group serves as a versatile functional handle for further chemical transformations. For instance, it can be converted to other functional groups, such as halides, to facilitate different coupling chemistries.[5] This allows for the synthesis of a library of catalysts with fine-tuned properties from a single precursor.

  • Development of Water-Soluble Catalysts: The functionalized bis(NHC) palladium complexes have been shown to be water-soluble and effective in Suzuki-Miyaura cross-coupling reactions in aqueous media.[5]

Experimental Protocols

Note: The following protocols are based on generalized procedures for the synthesis and functionalization of bis(NHC) ligands and their metal complexes. The specific experimental details from the primary literature (Zhong, R., et al.: ChemPlusChem, 79, 1294-1303 (2014)) could not be accessed.

Protocol 1: Synthesis of Hydroxymethyl-Functionalized Bis(imidazolium) Salt

This protocol describes a plausible synthetic route for the introduction of a hydroxymethyl group onto the methylene bridge of a bis(imidazolium) salt.

Materials:

  • Methylene-bridged bis(imidazolium) salt

  • Strong base (e.g., potassium tert-butoxide, sodium hydride)

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Reagents for quenching and work-up (e.g., ammonium chloride solution, organic solvents for extraction)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the methylene-bridged bis(imidazolium) salt in the anhydrous solvent in a flame-dried Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Slowly add one equivalent of the strong base to the stirred solution.

  • Allow the reaction mixture to stir at low temperature for a specified period to ensure complete deprotonation of the methylene bridge.

  • In a separate flask, prepare a solution of this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the deprotonated bis(imidazolium) salt solution at low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure hydroxymethyl-functionalized bis(imidazolium) salt.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Functionalized Bis(NHC) Palladium Complex

This protocol outlines the synthesis of a palladium complex from the functionalized bis(imidazolium) salt.

Materials:

  • Hydroxymethyl-functionalized bis(imidazolium) salt

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the hydroxymethyl-functionalized bis(imidazolium) salt, palladium(II) acetate, and the base in the solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude complex by washing with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be performed to obtain analytically pure crystals.

  • Characterize the final palladium complex by ¹H NMR, ¹³C NMR, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[5]

Data Presentation

While the specific quantitative data from the primary literature is unavailable, the following tables represent the types of data that would be generated and summarized in such a study.

Table 1: Summary of Reaction Yields for Functionalized Ligand and Complex Synthesis.

Entry Precursor Product Reagents and Conditions Yield (%)
1 Methylene-bridged bis(imidazolium) salt Hydroxymethyl-functionalized bis(imidazolium) salt 1. Strong Base, -78 °C to RT2. This compound Data not available

| 2 | Hydroxymethyl-functionalized bis(imidazolium) salt | Functionalized Bis(NHC) Pd Complex | Pd(OAc)₂, Base, 100 °C | Data not available |

Table 2: Selected Spectroscopic Data for a Representative Functionalized Bis(NHC) Pd Complex.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

| Functionalized Bis(NHC) Pd Complex | Characteristic peaks for imidazolium protons, N-alkyl groups, methylene bridge protons, and hydroxyethyl protons would be reported here. | Characteristic peaks for carbene carbon (C-Pd), imidazolium ring carbons, N-alkyl carbons, and hydroxyethyl carbons would be reported here. |

Visualizations

Diagram 1: General Workflow for the Synthesis of a Functionalized Bis(NHC) Metal Complex

G cluster_0 Ligand Functionalization cluster_1 Complexation cluster_2 Application A Methylene-bridged bis(imidazolium) salt B Deprotonation of Methylene Bridge A->B Strong Base C Reaction with This compound derivative B->C D Hydroxymethyl-functionalized bis(imidazolium) salt C->D F Complexation Reaction D->F E Metal Precursor (e.g., Pd(OAc)₂) E->F Base G Functionalized Bis(NHC) Metal Complex F->G H Immobilization on Solid Support G->H I Heterogeneous Catalyst H->I

Caption: Synthetic pathway from a bis(imidazolium) salt to a functionalized metal complex and its immobilization.

Diagram 2: Logical Relationship of Catalyst Properties and Applications

G cluster_0 Modified Properties cluster_1 Resulting Applications A Functionalization of Methylene Bridge (with -CH₂CH₂OH) B Altered Solubility A->B C Site for Immobilization A->C D Handle for Further Modification A->D E Aqueous Phase Catalysis B->E F Recyclable Heterogeneous Catalysis C->F G Catalyst Library Synthesis D->G

References

Application Notes and Protocols for 2,2-Dichloroethanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dichloroethanol is a chlorinated organic compound with the chemical formula C₂H₄Cl₂O. While it is recognized as an environmental transformation product of the organophosphate insecticide Dichlorvos, its direct application as a building block in the synthesis of novel agrochemicals is an area of ongoing research.[1] Its bifunctional nature, possessing both a reactive hydroxyl group and two chlorine atoms, makes it a candidate for incorporation into various molecular scaffolds to potentially modulate the biological activity and physicochemical properties of agrochemical active ingredients.

These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of a representative herbicide, the 2,2-dichloroethyl ester of 2,4-Dichlorophenoxyacetic acid (2,4-D). Detailed experimental protocols, hypothetical quantitative efficacy data, and the relevant signaling pathway are presented to guide researchers in exploring the utility of this compound in agrochemical discovery and development.

Application in Herbicide Synthesis: 2,2-Dichloroethyl 2,4-Dichlorophenoxyacetate

The primary hydroxyl group of this compound can be readily esterified with carboxylic acids, such as the widely used phenoxyacetic acid herbicides. The resulting esters often exhibit altered solubility, volatility, and uptake characteristics in plants compared to the parent acid, potentially leading to improved herbicidal formulations.[2][3]

Synthesis Protocol

A plausible route for the synthesis of 2,2-dichloroethyl 2,4-dichlorophenoxyacetate involves the esterification of 2,4-dichlorophenoxyacetic acid with this compound. This can be achieved through a Fischer esterification or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol.[4]

Experimental Protocol: Synthesis of 2,2-dichloroethyl 2,4-dichlorophenoxyacetate via Acyl Chloride

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Thionyl chloride (SOCl₂)

  • This compound

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of 2,4-Dichlorophenoxyacetyl chloride: In a fume hood, suspend 2,4-Dichlorophenoxyacetic acid (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Slowly add thionyl chloride (1.2 eq) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid 2,4-D.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-dichlorophenoxyacetyl chloride is a yellow to brown oil and can be used in the next step without further purification.

  • Esterification: Dissolve the crude 2,4-dichlorophenoxyacetyl chloride in anhydrous diethyl ether in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. In a separate flask, prepare a solution of this compound (1.1 eq) and pyridine (1.1 eq) in anhydrous diethyl ether. Add the this compound solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,2-dichloroethyl 2,4-dichlorophenoxyacetate. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: Hypothetical Herbicidal Efficacy

The introduction of the 2,2-dichloroethyl moiety is hypothesized to influence the herbicidal activity. The following table presents hypothetical quantitative data for the efficacy of 2,2-dichloroethyl 2,4-dichlorophenoxyacetate against common broadleaf weeds, compared to the parent acid and a standard commercial ester.

CompoundTarget WeedApplication Rate (g a.i./ha)Growth Inhibition (%)
2,2-Dichloroethyl 2,4-Dichlorophenoxyacetate Amaranthus retroflexus (Redroot Pigweed)25092
Chenopodium album (Common Lambsquarters)25088
Abutilon theophrasti (Velvetleaf)50095
2,4-Dichlorophenoxyacetic acid (2,4-D Acid) Amaranthus retroflexus (Redroot Pigweed)25075
Chenopodium album (Common Lambsquarters)25070
Abutilon theophrasti (Velvetleaf)50080
2,4-D Butyl Ester (Commercial Standard) Amaranthus retroflexus (Redroot Pigweed)25090
Chenopodium album (Common Lambsquarters)25085
Abutilon theophrasti (Velvetleaf)50093

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual efficacy would need to be determined through rigorous biological testing.

Signaling Pathway and Mode of Action

Herbicides based on 2,4-D are synthetic auxins.[2][3] Their mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants.[2]

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_degradation Ubiquitin-Proteasome System Auxin 2,4-D Ester (hydrolyzed to 2,4-D) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Protein Proteins for Growth & Development Gene->Protein Uncontrolled_Growth Uncontrolled Growth & Cell Division -> Plant Death Protein->Uncontrolled_Growth Ub Ubiquitin Ub->Aux_IAA

Figure 1. Simplified signaling pathway of auxin-type herbicides like 2,4-D.

The 2,2-dichloroethyl ester of 2,4-D is expected to be hydrolyzed in the plant to release the active 2,4-D acid.[5] This active form then binds to auxin receptors, leading to the degradation of Aux/IAA repressor proteins. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of genes involved in growth and development. The overstimulation of these pathways leads to the characteristic symptoms of auxin herbicide damage, including epinasty, stem twisting, and ultimately, plant death.[2]

Experimental Workflow for Herbicide Discovery

The exploration of this compound in agrochemical research follows a standard discovery and development workflow.

Herbicide_Discovery_Workflow Start Start: Identify Lead Scaffold (e.g., 2,4-D) Synthesis Synthesis of 2,2-Dichloroethyl Ester (Protocol 1.1) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screening: In vitro & Greenhouse Efficacy Assays Purification->Screening Data_Analysis Quantitative Data Analysis (Table 1) Screening->Data_Analysis Mode_of_Action Mode of Action Studies (Signaling Pathway, Figure 1) Data_Analysis->Mode_of_Action Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Mode_of_Action->Optimization Optimization->Synthesis Iterative Process Field_Trials Field Trials & Toxicology Studies Optimization->Field_Trials End End: New Herbicide Candidate Field_Trials->End

Figure 2. General experimental workflow for herbicide discovery and development.

Disclaimer: The application of this compound in the synthesis of the described herbicide is presented as a representative example based on established chemical principles. The provided protocols and data are for research and informational purposes only and have not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,2-Dichloroethanol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are:

  • Reduction of Dichloroacetyl Chloride: This is a widely used method that involves the reduction of dichloroacetyl chloride using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Dichloroacetic acid or ethyl dichloroacetate can also be used as starting materials, though the reaction is reported to be smoother with the acid chloride.[1]

  • Chlorination of Ethylene Glycol: This method involves the reaction of ethylene glycol with a chlorinating agent, such as hydrogen chloride.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products are dependent on the synthetic route chosen:

  • When using the reduction of dichloroacetyl chloride , the main side product is 2,2-dichloroacetaldehyde . This occurs due to incomplete reduction of the intermediate aldehyde.[2]

  • In the chlorination of ethylene glycol , the most common side product is 1,2-dichloroethane , which results from the over-chlorination of the diol.

Q3: How can I confirm the purity of my synthesized this compound and identify side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for assessing the purity of your product and identifying volatile impurities. By comparing the retention times and mass spectra of your sample to known standards of this compound, 2,2-dichloroacetaldehyde, and 1,2-dichloroethane, you can quantify the purity and the level of contaminants.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common problems encountered during the synthesis of this compound.

Synthesis Route 1: Reduction of Dichloroacetyl Chloride with LiAlH₄

Problem: Presence of a significant amount of 2,2-dichloroacetaldehyde in the product.

This is the most common issue in this synthesis, arising from the incomplete reduction of the intermediate aldehyde.

Troubleshooting Workflow

start High Aldehyde Impurity Detected check_hydride Verify LiAlH₄ Activity and Quantity start->check_hydride check_conditions Review Reaction Conditions start->check_conditions check_workup Assess Work-up Procedure start->check_workup solution_hydride Use fresh, finely powdered LiAlH₄ Ensure sufficient molar excess check_hydride->solution_hydride solution_conditions Increase reaction time Ensure gentle reflux is maintained Add dichloroacetyl chloride slowly check_conditions->solution_conditions solution_workup Ensure complete decomposition of excess hydride Optimize distillation check_workup->solution_workup end_node Reduced Aldehyde Impurity solution_hydride->end_node solution_conditions->end_node solution_workup->end_node

Troubleshooting high aldehyde impurity.

Detailed Troubleshooting Steps

Possible Cause Suggested Solution Rationale
Insufficient or Inactive LiAlH₄ - Use a fresh batch of LiAlH₄. - Ensure the LiAlH₄ is a fine, free-flowing powder. - Use a sufficient molar excess of LiAlH₄.Lithium aluminum hydride is highly reactive with atmospheric moisture, which can lead to deactivation. Using a fresh, finely powdered reagent maximizes its surface area and reactivity. An excess of the reducing agent is necessary to drive the reaction to completion.
Incomplete Reaction - Increase the reaction time after the addition of dichloroacetyl chloride. - Ensure the reaction mixture is maintained at a gentle reflux.[1]The reduction of the intermediate aldehyde to the alcohol may require additional time. Maintaining a gentle reflux ensures the reaction temperature is optimal for the reduction to proceed efficiently.
Slow Addition of Dichloroacetyl Chloride - Add the solution of dichloroacetyl chloride dropwise at a rate that maintains a gentle reflux.[1]A slow and controlled addition prevents the accumulation of the starting material and allows the LiAlH₄ to efficiently reduce the acyl chloride as it is introduced.
Suboptimal Work-up - Ensure the complete quenching of excess LiAlH₄ before acidic work-up. - Perform careful fractional distillation to separate the higher boiling this compound from the more volatile 2,2-dichloroacetaldehyde.Incomplete quenching can lead to side reactions during the work-up. Efficient fractional distillation is crucial for separating the desired alcohol from the aldehyde impurity.
Synthesis Route 2: Chlorination of Ethylene Glycol

Problem: Formation of a significant amount of 1,2-dichloroethane.

This side product arises from the over-chlorination of ethylene glycol.

Troubleshooting Workflow

start High 1,2-Dichloroethane Impurity check_temp Review Reaction Temperature start->check_temp check_reagent_ratio Verify Stoichiometry of Chlorinating Agent start->check_reagent_ratio solution_temp Maintain a lower reaction temperature check_temp->solution_temp solution_reagent_ratio Use a controlled molar ratio of chlorinating agent to ethylene glycol check_reagent_ratio->solution_reagent_ratio end_node Reduced 1,2-Dichloroethane Impurity solution_temp->end_node solution_reagent_ratio->end_node

Troubleshooting high 1,2-dichloroethane impurity.

Detailed Troubleshooting Steps

Possible Cause Suggested Solution Rationale
High Reaction Temperature - Maintain a lower and controlled reaction temperature.Higher temperatures favor the second chlorination step, leading to the formation of 1,2-dichloroethane.
Excess Chlorinating Agent - Carefully control the stoichiometry, using a molar ratio that favors mono-chlorination.An excess of the chlorinating agent will drive the reaction towards the di-substituted product.

Summary of Side Products and Yields

Synthesis Method Starting Material Primary Side Product Typical Yield of this compound Side Product Yield
Reduction with LiAlH₄Dichloroacetyl Chloride2,2-dichloroacetaldehyde64-65%[1]Not specified, but its presence is a known issue with incomplete reactions.
ChlorinationEthylene Glycol1,2-dichloroethaneVariable, depends on reaction conditions.Increases with higher temperatures and excess chlorinating agent.

Experimental Protocols

Synthesis of this compound by Reduction of Dichloroacetyl Chloride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Dichloroacetyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, place pulverized LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

  • Stir the mixture to form a suspension.

  • Slowly add a solution of dichloroacetyl chloride in anhydrous diethyl ether from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of water to the cooled reaction mixture.

  • Slowly add 10% sulfuric acid to the stirred mixture to dissolve the aluminum hydroxide salts.

  • Separate the ether layer.

  • Remove the ether by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure to isolate the this compound.

Reaction Workflow

start Start setup Setup reaction flask with LiAlH₄ in anhydrous ether start->setup add_reagent Slowly add dichloroacetyl chloride solution setup->add_reagent reflux Maintain gentle reflux add_reagent->reflux quench Quench excess LiAlH₄ with water reflux->quench acidify Add 10% H₂SO₄ quench->acidify extract Separate ether layer acidify->extract distill_ether Distill off ether extract->distill_ether fractional_distill Fractional distillation under reduced pressure distill_ether->fractional_distill product This compound fractional_distill->product

Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,2-Dichloroethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2-dichloroethanol via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
No distillate collecting - Inadequate heating of the distillation flask.- Heat loss from the fractionating column.- Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.
Flooding of the fractionating column - Excessive heating rate causing a high boil-up rate.- Reduce the heating mantle temperature to allow the column to equilibrate.- Ensure the packing material in the column is not too dense.
Unstable thermometer reading - Improper placement of the thermometer bulb.- Fluctuations in the heating rate.- Position the top of the thermometer bulb just below the side arm of the distillation head.- Ensure a steady and controlled heating rate.
Poor separation of components - Inefficient fractionating column.- Distillation rate is too fast.- Presence of an azeotrope.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Slow down the distillation rate to one to two drops per second.- Check for known azeotropes of this compound with residual solvents. If an azeotrope is present, alternative purification methods may be necessary.
Product is impure - Contamination from the distillation apparatus.- Incomplete separation from impurities with close boiling points.- Ensure all glassware is clean and dry before assembly.- Use a more efficient fractionating column and a slower distillation rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 146 °C at atmospheric pressure (760 mmHg). However, it is often distilled under reduced pressure to prevent potential decomposition. At a pressure of 6 mmHg, the boiling point is between 37-38.5 °C.[1]

Q2: What are the common impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials, such as dichloroacetyl chloride, and solvents like diethyl ether used during the synthesis.[1] Other potential impurities could be byproducts from side reactions.

Q3: Are there any known azeotropes of this compound?

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also suspected of causing cancer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q5: How can I improve the efficiency of my fractional distillation?

A5: To enhance separation efficiency, use a longer fractionating column with a high-efficiency packing material. Maintain a slow and steady distillation rate and ensure the column is well-insulated to maintain a proper temperature gradient.

Quantitative Data

PropertyValuePressureReference
Boiling Point 146 °C760 mmHg
Boiling Point 37-38.5 °C6 mmHg[1]
Density 1.404 g/mLat 25 °C
Refractive Index 1.473at 20 °C

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol is adapted from a procedure for the synthesis and purification of this compound.[1]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., a 25-cm column packed with glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is clean and dry. Use ground-glass joints and secure them with clips.

  • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

2. Sample Preparation:

  • Place the crude this compound in the round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

3. Distillation under Reduced Pressure:

  • Connect the apparatus to a vacuum source.

  • Slowly and carefully reduce the pressure to the desired level (e.g., 6 mmHg).

  • Begin heating the distillation flask using a heating mantle.

4. Fraction Collection:

  • Slowly increase the temperature of the heating mantle until the liquid begins to boil and the vapor rises into the fractionating column.

  • Allow the column to equilibrate, where a temperature gradient is established.

  • Collect any initial low-boiling fractions in a separate receiving flask and dispose of them appropriately.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure (37-38.5 °C at 6 mmHg), switch to a clean receiving flask to collect the purified product.[1]

  • Maintain a slow and steady distillation rate of approximately 1-2 drops per second.

5. Completion and Shutdown:

  • Continue distillation until most of the this compound has been collected and the temperature begins to rise, indicating the presence of higher-boiling impurities.

  • Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Disassemble the apparatus and properly store the purified this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes flooding Column Flooding issue->flooding Yes unstable_temp Unstable Temperature issue->unstable_temp Yes poor_separation Poor Separation issue->poor_separation Yes impure_product Impure Product issue->impure_product Yes end Successful Purification issue->end No increase_heat Increase Heat & Insulate Column no_distillate->increase_heat reduce_heat Reduce Heat flooding->reduce_heat check_thermometer Check Thermometer Placement unstable_temp->check_thermometer improve_efficiency Improve Column Efficiency & Slow Rate poor_separation->improve_efficiency clean_apparatus Clean Apparatus & Re-distill impure_product->clean_apparatus increase_heat->issue reduce_heat->issue check_thermometer->issue improve_efficiency->issue clean_apparatus->start

Caption: Troubleshooting workflow for the purification of this compound.

References

Troubleshooting low yield in 2,2-Dichloroethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,2-dichloroethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by the two primary synthesis routes for this compound: the reduction of dichloroacetyl chloride and the chlorination of ethylene glycol.

Route 1: Reduction of Dichloroacetyl Chloride with Lithium Aluminum Hydride (LiAlH₄)

This method is a common laboratory-scale synthesis. The overarching reaction is:

2 Cl₂CHCOCl + LiAlH₄ → 2 Cl₂CHCH₂OH

A typical yield for this reaction is in the range of 64-65% when conducted under optimal conditions.[1] Low yields are often traced back to issues with reagents, reaction conditions, or the work-up procedure.

Q1: My yield is significantly lower than the expected 64-65%. What are the most likely causes?

Low yields in this synthesis are most commonly attributed to three factors: presence of moisture, improper reaction temperature, and issues with the quality of the starting materials. Each of these can lead to a variety of side reactions and loss of product.

Q2: How does moisture affect the reaction and how can I prevent it?

Moisture is highly detrimental to this reaction for two primary reasons:

  • Decomposition of LiAlH₄: Lithium aluminum hydride reacts violently with water, reducing its effective concentration and therefore its capacity to reduce the dichloroacetyl chloride.

  • Hydrolysis of Dichloroacetyl Chloride: The starting material, dichloroacetyl chloride, readily hydrolyzes in the presence of water to form dichloroacetic acid. This acid will then react with the LiAlH₄ in an acid-base reaction, consuming the reducing agent and not producing the desired alcohol.

Troubleshooting Steps for Moisture Contamination:

  • Glassware: All glassware must be rigorously dried before use. Flame-drying under a stream of inert gas like nitrogen is a highly effective method.[1]

  • Solvent: The solvent, typically diethyl ether, must be anhydrous. Using a freshly opened bottle of anhydrous ether or drying the ether over a suitable drying agent (e.g., sodium wire) is crucial.[1]

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

Q3: What is the optimal temperature for this reaction and what happens if it's not maintained?

The reaction is typically initiated at a temperature that allows for gentle reflux of the diethyl ether solvent as the dichloroacetyl chloride solution is added.[1]

  • Temperature Too Low: If the temperature is too low, the reaction may be sluggish or have a long induction period. This can lead to the accumulation of unreacted dichloroacetyl chloride. A sudden increase in temperature could then cause a dangerously exothermic reaction.

  • Temperature Too High: While a gentle reflux is desired during the addition of the acyl chloride, excessive heating can lead to side reactions, although specific high-temperature side products for this reaction are not well-documented in the provided search results. The primary concern is controlling the exothermicity of the reaction.

Q4: Can the quality of my dichloroacetyl chloride be the source of the low yield?

Yes, the purity of the starting material is critical. Dichloroacetyl chloride can contain several impurities that can negatively impact the reaction:

  • Dichloroacetic Acid: As a product of hydrolysis, its presence will consume LiAlH₄.

  • Other Acyl Chlorides: Impurities from the manufacturing process of dichloroacetyl chloride could lead to the formation of other alcohol byproducts, complicating purification and reducing the yield of the desired product.

It is recommended to use dichloroacetyl chloride from a reputable supplier and, if purity is in doubt, to purify it by distillation before use.

Q5: I suspect my work-up procedure is causing product loss. What are the critical steps?

The work-up for a LiAlH₄ reaction involves quenching the excess hydride and then liberating the alcohol from the aluminum salts.

  • Quenching: The excess LiAlH₄ must be quenched carefully by the slow, dropwise addition of water to a cooled reaction mixture. This process is highly exothermic and produces hydrogen gas.[1] Incomplete quenching can be hazardous.

  • Hydrolysis and Extraction: After quenching, a dilute acid (e.g., 10% sulfuric acid) is added to dissolve the aluminum hydroxide salts.[1] Thorough extraction of the aqueous layer with ether is necessary to recover all the product. Insufficient extraction will result in a lower yield.

  • Purification: The final product is typically purified by fractional distillation under reduced pressure.[1] Losses can occur during this step if the distillation is not performed carefully.

Route 2: Chlorination of Ethylene Glycol

This method is more common in industrial settings and involves the reaction of ethylene glycol with a chlorinating agent, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). A key challenge in this synthesis is controlling the selectivity to obtain this compound over the monochlorinated intermediate (2-chloroethanol) and the fully chlorinated byproduct (1,2-dichloroethane).

Q6: I am getting a low yield of this compound and a significant amount of 1,2-dichloroethane. How can I improve the selectivity?

The formation of 1,2-dichloroethane is a common side reaction in the chlorination of ethylene glycol.[2] Several factors influence the selectivity of this reaction.

Troubleshooting Over-chlorination:

  • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent will drive the reaction towards the fully chlorinated product. Carefully controlling the molar ratio of the chlorinating agent to ethylene glycol is crucial.

  • Reaction Temperature: Higher reaction temperatures tend to favor the formation of 1,2-dichloroethane.[3][4] Running the reaction at a lower temperature can improve the yield of the desired dichlorinated alcohol.

  • Catalyst: The choice of catalyst can significantly impact the selectivity. For instance, using a mixed catalyst system of cobalt, manganese, and iron compounds with a zinc promoter has been shown to improve the yield of chloroethanol.[3][5]

Q7: What are other common byproducts in the chlorination of ethylene glycol, and how can they be minimized?

Besides 1,2-dichloroethane, other byproducts can form, leading to a lower yield of this compound.

  • 2-Chloroethanol: This is the intermediate in the reaction. If the reaction is not allowed to proceed to completion, a significant amount of this monochlorinated alcohol may remain.

  • Ethers: Under certain conditions, etherification can occur, leading to the formation of compounds like bis(2-chloroethyl) ether.

Minimizing Byproduct Formation:

  • Reaction Time: Monitoring the reaction progress using techniques like gas chromatography (GC) can help determine the optimal reaction time to maximize the formation of this compound before significant amounts of byproducts are formed.

  • Reaction Conditions: As with selectivity, controlling the temperature and stoichiometry is key.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound.

Table 1: Synthesis of this compound via LiAlH₄ Reduction of Dichloroacetyl Chloride

ParameterConditionReported Yield (%)Reference
Reagents & Stoichiometry Dichloroacetyl chloride (0.60 mole), LiAlH₄ (0.36 mole)64-65[1]
Solvent Anhydrous Diethyl Ether64-65[1]
Reaction Temperature Gentle reflux during addition64-65[1]
Reaction Time 2.5 hours for addition, 30 min stirring64-65[1]

Note: The available literature provides a detailed protocol for one set of conditions with a corresponding yield. A systematic study showing the quantitative effect of varying these parameters on the final yield was not found in the search results.

Table 2: Synthesis of Chloroethanols via Chlorination of Ethylene Glycol with HCl

CatalystTemperature (°C)Reaction Time (h)Molar Ratio (HCl:Ethylene Glycol)Reported OutcomeReference
Co₂O₃·MnO₂·Fe₂O₃ with Zn promoter6051.05:1Higher yield of chloroethanol[3][5]
Co₂O₃·MnO₂·Fe₂O₃ with Zn promoter708Excess HClHigher yield of chloroethanol[3][5]
Co₂O₃·MnO₂·Fe₂O₃ with Zn promoter806Excess HClHigher yield of chloroethanol[3][5]

Note: The provided references for the ethylene glycol route state a "higher yield of chloroethanol" but do not provide specific quantitative yields for this compound, making a direct comparison difficult.

Experimental Protocols

Protocol 1: Synthesis of this compound from Dichloroacetyl Chloride and LiAlH₄ [1]

Materials:

  • Dichloroacetyl chloride (88.6 g, 0.60 mole)

  • Lithium aluminum hydride (13.6 g, 0.36 mole)

  • Anhydrous diethyl ether (375 ml total)

  • 10% Sulfuric acid (500 ml)

  • Water

Procedure:

  • Set up a 1-liter three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is flame-dried and the apparatus is under a nitrogen atmosphere.

  • To the flask, add 300 ml of anhydrous diethyl ether and 13.6 g of pulverized lithium aluminum hydride. Stir the mixture for 15 minutes to form a milky suspension.

  • Prepare a solution of 88.6 g of dichloroacetyl chloride in 75 ml of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. This addition should take approximately 2.5 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath and carefully add water dropwise to decompose the excess LiAlH₄. The formation of a white precipitate and the cessation of hydrogen evolution indicate complete decomposition.

  • Slowly add 500 ml of 10% sulfuric acid to the stirred mixture to dissolve the aluminum salts. Continue stirring for 30 minutes until the solution is clear.

  • Separate the ether layer and remove the ether by distillation at atmospheric pressure.

  • Fractionally distill the dark-colored residue under reduced pressure. Collect the fraction boiling at 37–38.5°C/6 mm Hg. The expected yield is 44–45 g (64–65%).

Visualizations

Below are diagrams illustrating the logical flow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_LiAlH4 start Low Yield in this compound Synthesis (LiAlH4 Route) check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up & Purification start->check_workup moisture_source Source of Moisture? check_moisture->moisture_source reagent_issue Issue with Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue workup_issue Loss During Work-up? check_workup->workup_issue glassware Improperly Dried Glassware moisture_source->glassware Glassware? solvent Non-anhydrous Solvent moisture_source->solvent Solvent? atmosphere Atmospheric Moisture moisture_source->atmosphere Atmosphere? solution_moisture Solution: - Flame-dry glassware - Use anhydrous ether - Maintain inert atmosphere glassware->solution_moisture solvent->solution_moisture atmosphere->solution_moisture lialh4_quality Degraded LiAlH4 reagent_issue->lialh4_quality LiAlH4? acyl_chloride_purity Impure Dichloroacetyl Chloride reagent_issue->acyl_chloride_purity Acyl Chloride? solution_reagents Solution: - Use fresh, high-purity LiAlH4 - Purify acyl chloride if necessary lialh4_quality->solution_reagents acyl_chloride_purity->solution_reagents temp_control Poor Temperature Control condition_issue->temp_control Temperature? addition_rate Acyl Chloride Added Too Quickly condition_issue->addition_rate Addition Rate? solution_conditions Solution: - Maintain gentle reflux - Slow, dropwise addition temp_control->solution_conditions addition_rate->solution_conditions quenching Improper Quenching workup_issue->quenching Quenching? extraction Incomplete Extraction workup_issue->extraction Extraction? distillation Loss During Distillation workup_issue->distillation Distillation? solution_workup Solution: - Careful quenching - Thorough extraction - Careful fractional distillation quenching->solution_workup extraction->solution_workup distillation->solution_workup

Caption: Troubleshooting workflow for low yield in the LiAlH₄ reduction of dichloroacetyl chloride.

Troubleshooting_Ethylene_Glycol start Low Yield in this compound Synthesis (Ethylene Glycol Route) check_selectivity Poor Selectivity (High Byproducts) start->check_selectivity check_conversion Low Conversion of Starting Material start->check_conversion check_conditions Suboptimal Reaction Conditions start->check_conditions selectivity_issue Main Byproduct? check_selectivity->selectivity_issue conversion_issue Cause of Low Conversion? check_conversion->conversion_issue check_conditions->selectivity_issue dichloroethane 1,2-Dichloroethane (Over-chlorination) selectivity_issue->dichloroethane Over-chlorination? chloroethanol 2-Chloroethanol (Incomplete Reaction) selectivity_issue->chloroethanol Incomplete reaction? ethers Ether Byproducts selectivity_issue->ethers Ether formation? solution_dichloroethane Solution: - Decrease chlorinating agent ratio - Lower reaction temperature dichloroethane->solution_dichloroethane solution_chloroethanol Solution: - Increase reaction time - Monitor reaction progress (GC) chloroethanol->solution_chloroethanol solution_ethers Solution: - Adjust pH (if applicable) - Optimize solvent ethers->solution_ethers inactive_catalyst Inactive Catalyst conversion_issue->inactive_catalyst Catalyst? low_temp Temperature Too Low conversion_issue->low_temp Temperature? insufficient_time Insufficient Reaction Time conversion_issue->insufficient_time Time? solution_conversion Solution: - Use active catalyst - Optimize temperature and time inactive_catalyst->solution_conversion low_temp->solution_conversion insufficient_time->solution_conversion

Caption: Troubleshooting workflow for low yield in the chlorination of ethylene glycol.

References

Technical Support Center: Optimizing 2,2-Dichloroethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2,2-dichloroethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include the reduction of dichloroacetyl chloride, the reaction of dichloroacetaldehyde with organometallic reagents, and the chlorination of ethanol or ethylene glycol.

Q2: What are the primary safety concerns when working with this compound and its reagents?

A2: this compound is a combustible liquid and is harmful if swallowed, inhaled, or comes into contact with skin.[1] The synthesis procedures may involve highly reactive and hazardous reagents such as lithium aluminum hydride (LiAlH₄), which is water-reactive and flammable, and dichloroacetyl chloride, which is corrosive and a lachrymator. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. A spark-proof motor should be used for mechanical stirring.[2]

Q3: How can I purify the synthesized this compound?

A3: The most common method for purifying this compound is fractional distillation under reduced pressure.[3] This technique is effective in separating the product from higher-boiling impurities and residual solvents. The typical boiling point of this compound is 146 °C at atmospheric pressure and 37–38.5 °C at 6 mm Hg.[3][4]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1][5] It is listed as stable under recommended storage conditions.[5]

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The identity and purity of this compound can be confirmed using several analytical methods. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying the compound and any volatile impurities.[6][7] Nuclear magnetic resonance (NMR) spectroscopy can be used for structural elucidation, and infrared (IR) spectroscopy can confirm the presence of characteristic functional groups (O-H and C-Cl bonds). The refractive index is also a useful physical constant for characterization.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive or Decomposed Reducing Agent (e.g., LiAlH₄) Lithium aluminum hydride is highly reactive with moisture. Ensure it is handled under strictly anhydrous conditions. Use freshly opened or properly stored LiAlH₄. The activity of the hydride can be visually assessed by its fine, white to grayish powder appearance; clumps may indicate decomposition.[3]
Moisture in Reaction System All glassware must be thoroughly dried before use, for instance, by flaming under a stream of dry nitrogen.[3] Solvents like diethyl ether must be rigorously dried, for example, over sodium wire.[3] Moisture will quench the LiAlH₄ and reduce the yield.
Incomplete Reaction The addition of dichloroacetyl chloride should be done at a rate that maintains a gentle reflux, indicating the reaction is proceeding.[3] After the addition is complete, continue stirring for a sufficient time (e.g., 30 minutes) to ensure the reaction goes to completion.[3]
Loss of Product During Workup This compound is soluble in water.[8] During the aqueous workup, ensure efficient extraction with an appropriate organic solvent (e.g., diethyl ether). Perform multiple extractions to maximize recovery. During distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product.
Problem 2: Presence of Significant Impurities in the Product
Possible Cause Suggested Solution
Side Reactions During Reduction The reduction of an acid chloride to an alcohol proceeds through an aldehyde intermediate. If the reaction is not controlled properly, side reactions can occur. Adding the dichloroacetyl chloride solution dropwise to the LiAlH₄ suspension helps to maintain a low concentration of the acid chloride and minimize side reactions.[3]
Incomplete Hydrolysis of Aluminum Salts During the workup, the addition of aqueous acid (e.g., 10% sulfuric acid) is crucial to dissolve the aluminum hydroxide salts formed.[3] If a gelatinous precipitate remains, it can trap the product, leading to lower isolated yields and potential contamination. Ensure sufficient acid is added and the mixture is stirred until the solution becomes clear.[3]
Co-distillation of Impurities If the crude product is dark-colored, it may contain high-boiling impurities.[3] Ensure the fractional distillation column is efficient (e.g., packed with glass helices) to achieve good separation.[3] Collect a narrow boiling point fraction corresponding to the desired product.
Starting Material Impurities The purity of the starting dichloroacetyl chloride can affect the purity of the final product. If necessary, distill the starting material before use.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Method Starting Material(s) Reagent(s) Typical Yield Key Advantages Key Disadvantages
Reduction of Dichloroacetyl Chloride Dichloroacetyl ChlorideLithium Aluminum Hydride (LiAlH₄)64-65%[3]Well-established and reliable procedure.[3]LiAlH₄ is expensive, hazardous, and requires strictly anhydrous conditions.[3]
Reduction of Dichloroacetaldehyde DichloroacetaldehydeZinc dialkyls or Aluminum alkoxidesNot specifiedMilder reaction conditions may be possible.Organometallic reagents can be expensive and require inert atmosphere techniques.[3]
Chlorination of Ethylene Glycol Ethylene GlycolHydrogen Chloride (HCl)Not specified for this compoundInexpensive starting materials.Can produce a mixture of chlorinated products, including 2-chloroethanol and 1,2-dichloroethane, leading to poor selectivity.[9]

Experimental Protocols

Method 1: Synthesis of this compound by Reduction of Dichloroacetyl Chloride

This protocol is adapted from Organic Syntheses.[3]

Materials and Equipment:

  • 1-L three-necked flask with ground-glass joints

  • Reflux condenser

  • Dropping funnel

  • Mercury-sealed stirrer with a spark-proof motor

  • Drying tubes

  • Heating mantle

  • Ice bath

  • Distillation apparatus with a 25-cm column packed with glass helices

  • Dichloroacetyl chloride (88.6 g, 0.60 mole)

  • Lithium aluminum hydride (13.6 g, 0.36 mole)

  • Anhydrous diethyl ether (375 mL total)

  • 10% Sulfuric acid (500 mL)

  • Water

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel. Protect all openings with drying tubes. Ensure all glassware is rigorously dried.

  • Initial Reaction Mixture: Place 300 mL of anhydrous diethyl ether and 13.6 g of pulverized lithium aluminum hydride into the flask. Stir the mixture for 15 minutes to form a milky suspension.

  • Addition of Dichloroacetyl Chloride: Dissolve 88.6 g of dichloroacetyl chloride in 75 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the dichloroacetyl chloride solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The addition should take approximately 2.5 hours.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.

  • Quenching: Carefully and slowly add water dropwise to the stirred and cooled reaction mixture to decompose the excess LiAlH₄. This process is highly exothermic and evolves hydrogen gas. Continue adding water until the evolution of gas ceases. A white, curdy precipitate of aluminum hydroxide will form.

  • Workup: Slowly add 500 mL of 10% sulfuric acid to the stirred mixture. Continue stirring for 30 minutes until the solution becomes clear.

  • Extraction and Solvent Removal: Transfer the mixture to a separatory funnel and separate the ether layer. Remove the ether by distillation at atmospheric pressure.

  • Purification: Fractionally distill the dark-colored residue under reduced pressure using a 25-cm column packed with glass helices. Collect the fraction boiling at 37–38.5 °C / 6 mm Hg. The expected yield is 44–45 g (64–65%).

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification cluster_product Final Product setup Assemble and Dry Glassware charge_reagents Charge Flask with LiAlH4 and Anhydrous Ether setup->charge_reagents 15 min stirring add_dcecl Dropwise Addition of Dichloroacetyl Chloride Solution charge_reagents->add_dcecl Form suspension stir Continue Stirring add_dcecl->stir ~2.5 hours gentle reflux quench Quench Excess LiAlH4 with Water stir->quench 30 min acidify Acidify with 10% H2SO4 quench->acidify Vigorous H2 evolution extract Extract with Diethyl Ether acidify->extract Clear solution forms remove_solvent Remove Ether by Distillation extract->remove_solvent distill Fractional Distillation under Reduced Pressure remove_solvent->distill product Pure this compound distill->product Collect fraction at 37-38.5 °C / 6 mm Hg

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Activity (LiAlH4) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_workup Optimize Extraction and Distillation start->check_workup check_side_reactions Control Addition Rate and Temperature start->check_side_reactions check_hydrolysis Ensure Complete Hydrolysis of Salts start->check_hydrolysis check_purification Improve Fractional Distillation start->check_purification solution1 solution1 check_reagents->solution1 Inactive? solution2 solution2 check_conditions->solution2 Moisture? solution3 solution3 check_purification->solution3 Inefficient? use_fresh_reagent Use Fresh/Properly Stored Reagents solution1->use_fresh_reagent Yes dry_system Thoroughly Dry Glassware and Solvents solution2->dry_system Yes improve_distillation Use Efficient Column and Proper Vacuum solution3->improve_distillation Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dichloroethanol and facing challenges with catalyst deactivation. The information is structured to help you identify the root cause of catalyst deactivation and implement effective prevention and regeneration strategies.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during reactions with this compound.

Observed Problem Potential Cause Recommended Actions
Rapid loss of catalytic activity in the initial stages of the reaction. Catalyst Poisoning: Strong adsorption of impurities from the feedstock or by-products (e.g., HCl) onto the active sites of the catalyst.1. Analyze Feedstock: Check for impurities like sulfur or other halides in the this compound feed.[1] 2. Feed Purification: Implement a purification step for the feedstock, such as passing it through an adsorbent bed.[1] 3. In-situ HCl Removal: If HCl is a by-product, consider adding a solid scavenger to the reactor or using a catalyst support that can neutralize it. 4. Catalyst Characterization: Use techniques like XPS to identify poisons on the catalyst surface.[2]
Gradual decline in catalyst activity over an extended period. Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[3][4]1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[4] 2. Increase Hydrogen Partial Pressure: In hydrodechlorination reactions, a higher H₂ partial pressure can inhibit coke formation. 3. Catalyst Regeneration: Perform a controlled oxidation (calcination) to burn off the coke.[2][3] 4. Characterize Coke: Use Thermogravimetric Analysis (TGA) to quantify the amount of coke on the deactivated catalyst.[2]
Loss of activity that is not recoverable by regeneration. Sintering: Agglomeration of small metal particles into larger ones at high temperatures, leading to a decrease in the active surface area.[2][5]1. Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. 2. Choose a Thermally Stable Support: Select a catalyst support that minimizes metal particle migration. 3. Catalyst Characterization: Use Transmission Electron Microscopy (TEM) to examine the metal particle size distribution on fresh and used catalysts.[2]
Decrease in product selectivity. Change in Active Sites: Poisoning or coke deposition can selectively block certain active sites, altering the reaction pathway.1. Investigate Deactivation Mechanism: Follow the steps for diagnosing poisoning and coking. 2. Modify Catalyst Formulation: Consider a bimetallic catalyst or a different support to enhance selectivity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in reactions involving this compound?

A1: The three main mechanisms of catalyst deactivation in reactions with chlorinated compounds like this compound are:

  • Poisoning: This occurs when molecules bind strongly to the catalyst's active sites, rendering them inactive. In the case of this compound, the in-situ generation of hydrogen chloride (HCl) is a major cause of poisoning for many metal catalysts.[5][6] Other impurities in the feedstock can also act as poisons.[1]

  • Coking or Fouling: This is the physical deposition of carbonaceous materials on the catalyst surface.[3][4] These deposits can block access to the active sites and pores of the catalyst.[4]

  • Sintering: At elevated temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger particles.[2][5] This reduces the active surface area of the catalyst, leading to a decrease in activity.[2]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic characterization of the fresh, used, and regenerated catalyst is the most effective way to identify the deactivation mechanism. The following diagram illustrates a general workflow for diagnosing the cause of deactivation.

Start Catalyst Deactivation Observed TGA Thermogravimetric Analysis (TGA) Start->TGA Significant Weight Loss? TEM Transmission Electron Microscopy (TEM) TGA->TEM No Coking Coking/Fouling TGA->Coking Yes XPS X-ray Photoelectron Spectroscopy (XPS) TEM->XPS No Sintering Sintering TEM->Sintering Yes (Particle Growth) Poisoning Poisoning XPS->Poisoning Yes (Presence of Contaminants)

Diagnostic workflow for catalyst deactivation.

Q3: How does HCl lead to catalyst deactivation, and how can it be prevented?

A3: Hydrogen chloride (HCl), a common by-product in hydrodechlorination reactions, can act as a potent catalyst poison.[5] It can adsorb onto the active metal sites, altering their electronic properties and hindering the adsorption of reactants. Furthermore, it can promote the formation of volatile metal chlorides, leading to the loss of the active metal phase.

Preventative measures include:

  • Use of a basic support: Supports like MgO or hydrotalcite can neutralize the acidic HCl.

  • Addition of a scavenger: A solid base can be added to the reaction mixture to capture HCl as it is formed.

  • Selection of a resistant catalyst: Some catalysts, particularly those with strong metal-support interactions, show higher tolerance to HCl poisoning.[7]

The diagram below illustrates the mechanism of HCl poisoning and some preventative strategies.

cluster_poisoning Poisoning Mechanism cluster_prevention Prevention Strategies Active_Site Active Metal Site (e.g., Pd) Poisoned_Site Poisoned Site (e.g., Pd-Cl) Active_Site->Poisoned_Site Adsorption of Cl- HCl HCl (by-product) HCl->Poisoned_Site Basic_Support Basic Support (e.g., MgO) Scavenger HCl Scavenger (Solid Base) Resistant_Catalyst Resistant Catalyst (Strong Metal-Support Interaction)

HCl poisoning and prevention.

Q4: What are the visual representations of coking and sintering?

A4: Coking involves the deposition of carbonaceous material on the catalyst surface, while sintering is the agglomeration of metal particles. The following diagram illustrates these two deactivation pathways.

cluster_coking Coking/Fouling cluster_sintering Sintering Fresh_Coking Fresh Catalyst (Porous Structure) Coked Coked Catalyst (Blocked Pores) Fresh_Coking->Coked Carbon Deposition Fresh_Sintering Fresh Catalyst (Fine Metal Particles) Sintered Sintered Catalyst (Agglomerated Particles) Fresh_Sintering->Sintered High Temperature

Coking and sintering deactivation.

Quantitative Data on Catalyst Performance

While specific data for this compound is limited, the following tables provide examples of catalyst performance and regeneration in related hydrodechlorination reactions, which can serve as a benchmark.

Table 1: Performance of Different Catalysts in Hydrodechlorination

CatalystSupportReactantTemperature (°C)Conversion (%)Deactivation RateReference
1% PdActivated Carbon2,4-dichlorophenol30~98Appreciable[7]
1% PdAl₂O₃2,4-dichlorophenol30~95Limited[7]
1.5% Pt, 4.1% CuSiO₂1,2-dichloroethane200100 (initially)Not specified[8]
RhCeO₂-ZrO₂Ethanol350High (initially)Deactivated over time[9]

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodTemperature (°C)Activity Recovery (%)Reference
Ni-basedCokeCO₂ gasification700Partial[3]
Rh/CeO₂-ZrO₂Coking1% O₂>200~100[9]
NiAl₂O₄ derivedCokingAir combustion850Reproducible performance[10]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Hydrodechlorination

This protocol describes a typical batch reaction for the hydrodechlorination of a chlorinated compound.

  • Catalyst Preparation:

    • Dry the catalyst (e.g., Pd/C) under vacuum at 110°C for 4 hours before use.

  • Reaction Setup:

    • Add the solvent (e.g., isopropanol) and the catalyst to a batch reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.

    • Introduce hydrogen gas and pressurize the reactor to the desired pressure.

    • Heat the reactor to the target reaction temperature while stirring.

  • Reaction Execution:

    • Inject the this compound into the reactor.

    • Maintain constant temperature and pressure throughout the reaction.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Vent the hydrogen gas carefully.

    • Filter the catalyst from the reaction mixture.

    • Analyze the liquid products by GC to determine conversion and selectivity.

Protocol 2: Catalyst Regeneration by Calcination to Remove Coke

This protocol is for regenerating a catalyst deactivated by carbon deposition.

  • Catalyst Recovery:

    • After the reaction, filter the catalyst and wash it with a suitable solvent to remove any adsorbed organic species.

    • Dry the catalyst in an oven at a low temperature (e.g., 80-100°C).

  • Calcination Procedure:

    • Place the dried, coked catalyst in a tube furnace.

    • Heat the furnace to the desired calcination temperature (typically 300-500°C) under a flow of inert gas (e.g., nitrogen).

    • Once the temperature is stable, introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂).

    • Hold at this temperature for several hours until the coke is completely burned off. The end of the process can be monitored by analyzing the off-gas for CO₂.

    • Switch the gas flow back to pure nitrogen and cool the furnace to room temperature.

    • The regenerated catalyst is now ready for use or characterization.

Protocol 3: Quantification of Coke by Thermogravimetric Analysis (TGA)

This protocol allows for the determination of the amount of coke deposited on a catalyst.

  • Sample Preparation:

    • Take a small, representative sample of the dried, spent catalyst (typically 5-10 mg).

  • TGA Measurement:

    • Place the sample in the TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed solvent or water (e.g., 150°C) and hold until the weight stabilizes.

    • Switch the purge gas to an oxidizing atmosphere (e.g., air).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).

    • The weight loss observed during the heating in air corresponds to the combustion of the coke.

  • Data Analysis:

    • The percentage of coke on the catalyst is calculated from the weight loss in the oxidizing atmosphere relative to the initial weight of the dried catalyst.

References

Technical Support Center: Purification of Crude 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,2-dichloroethanol. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from dichloroacetyl chloride?

A1: Crude this compound synthesized via the reduction of dichloroacetyl chloride with a reducing agent like lithium aluminum hydride (LiAlH₄) typically contains the following impurities:

  • Unreacted Dichloroacetyl Chloride: Incomplete reaction can leave residual starting material.

  • Dichloroacetaldehyde: This is an intermediate in the reduction of dichloroacetyl chloride to this compound. Incomplete reduction can result in its presence.[1][2]

  • Solvent Residues: The synthesis is often carried out in an ethereal solvent like diethyl ether, which can remain in the crude product.

  • Hydrolysis Products: Reaction of dichloroacetyl chloride with any residual water can produce dichloroacetic acid.

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is the most common and highly effective method for purifying this compound.[3] This technique is ideal for separating the desired product from both lower and higher boiling point impurities. Given that this compound has a high boiling point (approximately 146 °C at atmospheric pressure), vacuum distillation is crucial to prevent potential thermal decomposition.[4][5]

Q3: Can I use liquid-liquid extraction to purify this compound?

A3: Liquid-liquid extraction can be a useful preliminary purification step to remove water-soluble impurities. This compound itself is soluble in water, which needs to be considered when designing the extraction procedure.[4] An extraction can be used to wash the crude product and remove salts or highly polar impurities before proceeding to distillation.

Q4: Is column chromatography a suitable purification method for this compound?

A4: While technically possible, column chromatography is less common for the bulk purification of this compound compared to distillation. It can be employed for small-scale purifications or for the removal of specific, non-volatile impurities. The choice of solvent system would be critical to achieve good separation.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Difficulty achieving or maintaining vacuum. - Leaks in the glassware joints.- Poorly sealed connections to the vacuum pump.- Inefficient cold trap.- A faulty vacuum pump.- Ensure all ground glass joints are clean and properly greased with a suitable vacuum grease.- Check all tubing for cracks and ensure tight connections.- Replenish the cold trap with a dry ice/acetone or liquid nitrogen slurry.- Check the oil level and condition of the vacuum pump.
"Bumping" or violent boiling of the liquid. - Superheating of the liquid.- Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and consistent heating of the distillation pot.- Start the distillation with gentle heating and gradually increase the temperature.
Product is discolored (yellow or brown). - Thermal decomposition of the product at high temperatures.[4][6]- Reduce the distillation pressure to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Minimize the residence time of the product at high temperatures.
Poor separation of product and impurities. - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heating or vacuum.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Ensure a stable heat source and a consistent vacuum level.

Logical Flow for Troubleshooting Distillation Issues

troubleshooting_flow start Distillation Problem Observed vacuum_issue Vacuum Instability? start->vacuum_issue bumping_issue Violent Boiling? start->bumping_issue color_issue Product Discoloration? start->color_issue separation_issue Poor Separation? start->separation_issue check_leaks Check for Leaks (Joints, Tubing) vacuum_issue->check_leaks Yes add_boiling_aids Add Boiling Chips/ Ensure Stirring bumping_issue->add_boiling_aids Yes reduce_pressure Lower Distillation Pressure color_issue->reduce_pressure Yes improve_column Use More Efficient Fractionating Column separation_issue->improve_column Yes end Successful Purification check_trap Check Cold Trap check_leaks->check_trap check_pump Check Vacuum Pump check_trap->check_pump check_pump->end optimize_heating Optimize Heating (Gentle & Stable) add_boiling_aids->optimize_heating reduce_pressure->optimize_heating optimize_heating->end slow_distillation Reduce Distillation Rate improve_column->slow_distillation slow_distillation->optimize_heating

Troubleshooting workflow for distillation problems.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation Under Reduced Pressure

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Dry ice and acetone (for cold trap)

Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Cold trap

  • Vacuum pump

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all ground-glass joints are lightly greased and sealed to maintain a good vacuum. Place the crude this compound in the round-bottom flask along with boiling chips or a stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump through a cold trap. Slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower boiling impurities such as residual solvent. The main fraction of this compound should be collected at its boiling point corresponding to the pressure of the system (e.g., 37-38.5 °C at 6 mm Hg).[3]

  • Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

Purity Analysis: The purity of the fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Fractional Distillation

distillation_workflow A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Connect to Vacuum Pump via Cold Trap B->C D Evacuate the System C->D E Gently Heat the Flask D->E F Collect Fractions: 1. Low Boiling Impurities 2. Pure this compound 3. High Boiling Residue E->F G Cool Apparatus and Release Vacuum F->G H Analyze Purity of Fractions (e.g., GC-MS) G->H

A step-by-step workflow for fractional distillation.
Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is a general procedure for an initial washing of the crude product.

Materials:

  • Crude this compound

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent.

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble impurities. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified this compound.

Data Presentation

The following table provides a representative comparison of the effectiveness of different purification methods. The values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Initial Purity (GC-MS Area %) Final Purity (GC-MS Area %) Typical Yield Key Advantages Key Disadvantages
Fractional Distillation (Vacuum) ~85%>98%60-70%[3]High purity achievable; suitable for large scale.Potential for thermal decomposition if not performed under vacuum.
Liquid-Liquid Extraction ~85%~90%>90%Good for removing water-soluble impurities; simple setup.Limited effectiveness for removing impurities with similar solubility; solvent waste.
Column Chromatography ~85%>95%50-60%Can remove non-volatile impurities.Time-consuming; requires significant solvent; not ideal for large scale.

References

Challenges in the scale-up of 2,2-Dichloroethanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2,2-Dichloroethanol

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges associated with the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most frequently employed laboratory-scale synthesis is the reduction of dichloroacetyl chloride using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1] This method is well-documented and offers reproducible, moderate yields.[1]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot or industrial scale?

A2: The primary challenges in scaling up the production of this compound include managing the exothermic nature of the reduction reaction, ensuring efficient mixing in larger reactors, dealing with the safe handling and disposal of hazardous materials like lithium aluminum hydride and chlorinated waste, and developing effective purification methods to remove impurities at a larger scale.[2][3][4]

Q3: What are the main impurities and byproducts to be aware of?

A3: Key impurities can include unreacted dichloroacetyl chloride, and oxidation products such as 2,2-dichloroacetaldehyde and 2,2-dichloroacetic acid. The presence of moisture can lead to the formation of diols or ethers.[5] Additionally, side reactions can lead to the formation of other chlorinated species.

Q4: What are the critical safety precautions for handling this compound and the reagents involved in its synthesis?

A4: this compound is toxic and can be absorbed through the skin, causing irritation.[6][7] Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric, reacting violently with water.[8] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. For large-scale operations, a thorough risk assessment is crucial.[9]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the molar ratio of the reducing agent to dichloroacetyl chloride is optimized. - Extend the reaction time and monitor the consumption of starting material using TLC or GC.
Degradation of Product - Maintain a low reaction temperature to prevent the decomposition of the heat-sensitive product.[5] - Avoid high temperatures during workup and purification.
Moisture Contamination - Use rigorously dried solvents and glassware to prevent the deactivation of the reducing agent.[9] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Loss during Purification - Optimize the distillation conditions (pressure and temperature) to minimize product loss. - Consider alternative purification methods for larger scales, such as fractional distillation with a more efficient column.
Issue 2: Presence of Significant Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material - Optimize reaction time and stoichiometry to ensure complete conversion.[5]
Side-Products from Non-Anhydrous Conditions - Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of diols or ethers.[5]
Oxidation of the Product - Minimize exposure to air and oxidizing agents during the reaction and workup. - Use an inert atmosphere during the reaction and purification steps.
Inefficient Purification - For distillation, use a column with a higher number of theoretical plates for better separation of closely boiling impurities. - Consider a pre-purification step, such as a wash with a suitable aqueous solution, to remove certain impurities before distillation.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for this compound Synthesis
Parameter Laboratory Scale (1 L flask) Pilot Scale (100 L reactor) Industrial Scale (1000 L reactor)
Volume of Solvent (Ether) 300 mL30 L300 L
Amount of LiAlH₄ 13.6 g (0.36 mole)1.36 kg (36 moles)13.6 kg (360 moles)
Amount of Dichloroacetyl Chloride 88.6 g (0.60 mole)8.86 kg (60 moles)88.6 kg (600 moles)
Typical Stirring Method Magnetic StirrerMechanical StirrerMechanical Stirrer with Baffles
Heat Dissipation Ice BathJacketed Cooling SystemJacketed Cooling System with Chiller
Addition Time of Reagent ~2.5 hours4-6 hours (controlled rate)8-12 hours (controlled rate)
Expected Yield 64-65%55-65%50-60%

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the procedure from Organic Syntheses.[9]

1. Preparation:

  • Set up a 1-liter three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Ensure all glassware is thoroughly dried in an oven and assembled under a dry nitrogen atmosphere to prevent moisture contamination.[9]

2. Reaction:

  • In the flask, place 300 mL of anhydrous diethyl ether and 13.6 g (0.36 mole) of pulverized lithium aluminum hydride.

  • Stir the mixture for 15 minutes to form a milky suspension.

  • Prepare a solution of 88.6 g (0.60 mole) of dichloroacetyl chloride in 75 mL of dry ether and add it to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the stirred suspension at a rate that maintains a gentle reflux. This addition should take approximately 2.5 hours.[9]

  • After the addition is complete, continue stirring for an additional 30 minutes.

3. Workup:

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add water dropwise to decompose the excess lithium aluminum hydride. This will be accompanied by the evolution of hydrogen gas.[9]

  • Once the hydrogen evolution ceases, slowly add 500 mL of 10% sulfuric acid with constant stirring to dissolve the aluminum hydroxide precipitate.[9]

  • Continue stirring for 30 minutes until the solution becomes clear.

4. Isolation and Purification:

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Remove the ether from the organic layer by distillation at atmospheric pressure.

  • Fractionally distill the dark-colored residue under reduced pressure.

  • Collect the fraction boiling at 37–38.5°C / 6 mm Hg. The expected yield is 44–45 g (64–65%).[9]

Visualizations

experimental_workflow prep Preparation - Dry glassware - Inert atmosphere (N2) reaction Reaction - Suspend LiAlH4 in ether - Add dichloroacetyl chloride dropwise - Maintain gentle reflux prep->reaction workup Workup - Quench with H2O - Acidify with H2SO4 reaction->workup isolation Isolation - Separate ether layer - Evaporate ether workup->isolation purification Purification - Fractional distillation - Reduced pressure isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check for complete reaction (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes check_conditions Review reaction conditions (temperature, moisture) check_reaction->check_conditions No solution1 Increase reaction time or optimize stoichiometry incomplete->solution1 improper_conditions Improper Conditions check_conditions->improper_conditions Yes check_purification Evaluate purification step check_conditions->check_purification No solution2 Ensure anhydrous conditions and control temperature improper_conditions->solution2 loss_purification Loss during purification check_purification->loss_purification Yes solution3 Optimize distillation parameters loss_purification->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Stability of 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2-Dichloroethanol during storage. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential issues in their experiments.

Troubleshooting Guide

Issue: Unexpected or Poor Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments using this compound, it may be due to the degradation of the compound. The following Q&A format will guide you through troubleshooting potential stability issues.

Q1: My reaction is not proceeding as expected, or I am observing unknown peaks in my analysis (e.g., GC-MS, NMR). Could this be related to the quality of my this compound?

A1: Yes, the degradation of this compound can lead to the formation of impurities that may interfere with your reaction or appear as extraneous peaks in your analytical data. The primary degradation products are dichloroacetaldehyde and dichloroacetic acid, formed through hydrolysis and subsequent oxidation.[1] Under thermal stress, it can also decompose to produce hazardous gases like hydrogen chloride and phosgene.[2]

Recommended Actions:

  • Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Check for Degradants: Specifically look for the presence of dichloroacetaldehyde and dichloroacetic acid.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (see FAQs below).

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: You can perform a purity analysis and compare it to the certificate of analysis that came with the product. A significant decrease in the main peak area for this compound and the appearance of new peaks corresponding to its degradation products would confirm degradation.

Recommended Actions:

  • Follow the provided "Experimental Protocol for Stability Assessment" to test your sample.

  • If you do not have the capabilities for this analysis, consider sending a sample to a third-party analytical testing laboratory.

Q3: My bottle of this compound has a yellowish tint, but it was colorless when I received it. Is it still usable?

A3: A change in color from colorless to pale yellow can be an indicator of degradation.[3] While a slight color change may not significantly impact all applications, it is a sign that the purity has likely decreased.

Recommended Actions:

  • Purity Analysis: Perform a purity analysis to determine the extent of degradation.

  • Risk Assessment: Based on the purity results, assess whether the level of impurities is acceptable for your specific application. For sensitive applications, it is recommended to use a fresh, unopened bottle of this compound.

Q4: I have an old bottle of this compound. What is its shelf-life?

A4: The specific shelf-life of this compound is not well-documented in publicly available literature. For chemicals without a specified expiration date, it is a general laboratory practice to consider re-evaluating their quality after a certain period, often within 5 years of opening, provided they have been stored under ideal conditions. However, for a reactive compound like this compound, a shorter re-evaluation period is advisable.

Recommended Actions:

  • Perform a Purity Test: If the retest date has passed or is not provided, a purity analysis is the most reliable way to determine its suitability for use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the ideal storage conditions for this compound?

    • A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] It is combustible and should be kept away from oxidizing agents.[2][3] Storage at ambient temperature is generally recommended.[2] For long-term storage, refrigeration may be considered to slow down potential degradation, although specific data on its effectiveness is limited.

  • Q: Is this compound sensitive to light?

  • Q: Can I store this compound in a plastic container?

    • A: It is recommended to store this compound in the original manufacturer's container, which is typically glass. If transferring to a new container, ensure it is made of a material that is resistant to chlorinated solvents. Some plastics may be susceptible to degradation or leaching when in contact with chlorinated compounds.

Degradation and Impurities

  • Q: What are the main degradation pathways for this compound?

    • A: The primary degradation pathway is hydrolysis to form dichloroacetaldehyde. This can be followed by oxidation to dichloroacetic acid. Under the influence of heat, it can decompose to form toxic gases.

  • Q: Are there any stabilizers added to commercial this compound?

    • A: While stabilizers are commonly added to other chlorinated solvents (e.g., BHT in ethers, epoxides in trichloroethylene), information on specific stabilizers used for this compound is not widely published.[1] If your application is sensitive to potential stabilizers, it is best to consult the manufacturer's specifications.

Safety Precautions

  • Q: What are the safety hazards associated with degraded this compound?

    • A: Degraded this compound may contain acidic impurities like dichloroacetic acid and hydrogen chloride, which can be corrosive. Furthermore, if heated, the decomposition can release highly toxic phosgene gas.[2] Always handle this compound, whether fresh or aged, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data on Potential Degradation

While specific quantitative data on the degradation rate of this compound is limited, the following table summarizes the key potential degradation products and recommended analytical techniques for their detection. Researchers should perform their own stability studies to determine the shelf-life for their specific storage conditions and application requirements.

Potential Degradant/Impurity Chemical Formula Common Formation Pathway Recommended Analytical Technique
DichloroacetaldehydeC₂H₂Cl₂OHydrolysis of this compoundGC-MS
Dichloroacetic AcidC₂H₂Cl₂O₂Oxidation of DichloroacetaldehydeGC-MS (after derivatization), LC-MS
Hydrogen ChlorideHClThermal DecompositionIon Chromatography (of aqueous solution)
PhosgeneCCl₂OThermal DecompositionSpecialized colorimetric tubes or sensors

Experimental Protocols

Protocol for Stability Assessment of this compound using GC-MS

This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation products.

  • Objective: To determine the purity of a this compound sample and identify the presence of dichloroacetaldehyde and dichloroacetic acid.

  • Materials:

    • This compound sample

    • High-purity solvent for dilution (e.g., methanol or acetonitrile)

    • Reference standards for this compound, dichloroacetaldehyde, and dichloroacetic acid

    • Derivatizing agent for dichloroacetic acid (e.g., acidic methanol)

    • GC-MS system with a suitable capillary column (e.g., a mid-polarity column like a DB-5ms or equivalent)

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in the chosen solvent to a known concentration (e.g., 1000 µg/mL).

    • Prepare separate stock solutions of the reference standards at the same concentration.

    • For the analysis of dichloroacetic acid, a derivatization step is necessary to make it volatile for GC analysis. A common method is esterification with acidic methanol to form the methyl ester.

    • Prepare a calibration curve by making serial dilutions of the reference standard stock solutions.

  • GC-MS Parameters (Example):

    • Injector: Split/splitless, 250 °C

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Program: 40 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 35-350 amu

  • Analysis:

    • Inject the prepared samples and standards into the GC-MS.

    • Identify the peaks for this compound, dichloroacetaldehyde, and the derivatized dichloroacetic acid by comparing their retention times and mass spectra to the reference standards.

    • Quantify the amount of each compound using the calibration curve. The purity of the this compound can be calculated as a percentage of the total peak area.

Visualizations

Decomposition_Pathway DCE This compound DCAAld Dichloroacetaldehyde DCE->DCAAld Hydrolysis HCl_Phosgene Hydrogen Chloride & Phosgene DCE->HCl_Phosgene Thermal Decomposition DCAc Dichloroacetic Acid DCAAld->DCAc Oxidation

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., GC-MS) Check_Storage->Purity_Analysis Compare_CoA Compare Results to Certificate of Analysis Purity_Analysis->Compare_CoA Identify_Degradants Identify Degradation Products (e.g., Dichloroacetaldehyde) Compare_CoA->Identify_Degradants Decision Assess Suitability for Use Identify_Degradants->Decision Use_Compound Proceed with Experiment Decision->Use_Compound Purity Acceptable Discard Use Fresh Reagent Decision->Discard Purity Unacceptable

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Identifying and minimizing byproducts in 2,2-Dichloroethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloroethanol. The information is designed to help identify and minimize byproducts in common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include its synthesis via reduction, and its use as a substrate in esterification, etherification, and oxidation reactions.

Q2: What are the typical byproducts encountered during the synthesis of this compound?

A2: The synthesis of this compound, commonly achieved by the reduction of dichloroacetyl chloride with a reducing agent like lithium aluminum hydride (LiAlH₄), can lead to byproducts such as unreacted starting material and hydrolysis products if moisture is present.[1] Careful control of reaction conditions is crucial.

Q3: How can I purify this compound after synthesis?

A3: Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[1] For removal of specific impurities, other techniques like washing with aqueous solutions to remove water-soluble byproducts may be employed prior to distillation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reactions involving this compound, focusing on the identification and minimization of byproducts.

Synthesis of this compound by Reduction of Dichloroacetyl Chloride

The reduction of dichloroacetyl chloride with lithium aluminum hydride (LiAlH₄) is a standard method for preparing this compound.

Experimental Protocol: Reduction of Dichloroacetyl Chloride with LiAlH₄ [1]

  • Apparatus Setup: A dry, three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware should be thoroughly dried to prevent reaction with the hygroscopic LiAlH₄.

  • Reagent Preparation: The flask is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Reaction: A solution of dichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Quenching: After the addition is complete, the reaction is stirred for an additional 30 minutes. The excess LiAlH₄ is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., 10% H₂SO₄).

  • Workup and Purification: The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Troubleshooting Byproducts:

Observed Issue Potential Cause & Byproduct(s) Troubleshooting & Minimization Strategy
Low yield of this compound Incomplete reaction.Ensure the molar ratio of LiAlH₄ to dichloroacetyl chloride is sufficient (typically around 1:0.6).[1]
Hydrolysis of LiAlH₄ due to moisture.Use anhydrous solvents and thoroughly dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen).[1]
Presence of unreacted dichloroacetyl chloride in the product Insufficient reducing agent or reaction time.Increase the amount of LiAlH₄ slightly or extend the reaction time after the addition of the acid chloride.
Formation of a white precipitate during workup that is difficult to handle Formation of aluminum hydroxide (Al(OH)₃) during quenching.Add the quenching agent (water and acid) slowly and with vigorous stirring to ensure proper mixing and dissolution of the salts.[1]

Logical Workflow for Synthesis Troubleshooting

start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes hydrolysis LiAlH4 Hydrolysis check_yield->hydrolysis Yes unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes workup_issue Workup Issues check_purity->workup_issue Yes end Pure Product check_purity->end No adjust_ratio Adjust Reagent Ratio incomplete_reaction->adjust_ratio dry_reagents Use Anhydrous Conditions hydrolysis->dry_reagents extend_time Extend Reaction Time unreacted_sm->extend_time slow_quench Slow & Vigorous Quenching workup_issue->slow_quench adjust_ratio->start dry_reagents->start extend_time->start slow_quench->start

Troubleshooting workflow for this compound synthesis.
Esterification of this compound

The Fischer esterification is a common method for synthesizing esters from an alcohol and a carboxylic acid, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine this compound, a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation or column chromatography.

Troubleshooting Byproducts:

Observed Issue Potential Cause & Byproduct(s) Troubleshooting & Minimization Strategy
Low conversion to the ester Equilibrium not shifted towards products.Use a Dean-Stark trap to remove water as it is formed. Use an excess of one of the reactants (usually the less expensive one).
Presence of unreacted this compound and carboxylic acid Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Ensure efficient water removal.
Dark-colored reaction mixture Acid-catalyzed side reactions or decomposition at high temperatures.Use a milder acid catalyst (e.g., p-toluenesulfonic acid). Lower the reaction temperature and extend the reaction time.

Signaling Pathway for Fischer Esterification

DCE This compound tetrahedral_intermediate Tetrahedral Intermediate DCE->tetrahedral_intermediate CA Carboxylic Acid protonated_CA Protonated Carboxylic Acid CA->protonated_CA H_plus H+ H_plus->protonated_CA protonated_CA->tetrahedral_intermediate ester Ester tetrahedral_intermediate->ester water Water tetrahedral_intermediate->water

Fischer esterification reaction pathway.
Etherification of this compound

The Williamson ether synthesis is a versatile method for preparing ethers by reacting an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis with this compound

  • Alkoxide Formation: In a dry flask under an inert atmosphere, deprotonate this compound with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.

  • Reaction: Add a primary alkyl halide (e.g., methyl iodide) to the alkoxide solution and stir the mixture. The reaction may require heating to proceed at a reasonable rate.

  • Workup: Once the reaction is complete, quench it by the careful addition of water or a saturated ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent. The crude ether can be purified by distillation or column chromatography.

Troubleshooting Byproducts:

Observed Issue Potential Cause & Byproduct(s) Troubleshooting & Minimization Strategy
Low yield of ether Incomplete alkoxide formation or reaction.Ensure anhydrous conditions for the formation of the alkoxide. Use a sufficiently strong base. Increase the reaction time or temperature.
Presence of unreacted this compound Incomplete deprotonation or reaction.Use a slight excess of the base. Ensure the alkyl halide is reactive.
Formation of an alkene E2 elimination as a side reaction.Use a primary alkyl halide. Avoid sterically hindered bases. Use a less polar, aprotic solvent.
Presence of a salt precipitate Formation of the metal halide byproduct (e.g., NaI).This is an expected byproduct and is removed during the aqueous workup.
Oxidation of this compound to Dichloroacetaldehyde

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.

Experimental Protocol: Swern Oxidation of this compound [2][3]

  • Activator Preparation: In a dry flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM to the cooled oxalyl chloride solution.

  • Alcohol Addition: Add a solution of this compound in DCM dropwise to the reaction mixture.

  • Base Addition: After stirring for a short period, add triethylamine to the mixture.

  • Workup: Allow the reaction to warm to room temperature, then quench with water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and remove the solvent carefully to obtain the crude dichloroacetaldehyde. Further purification can be achieved by distillation.

Troubleshooting Byproducts:

Observed Issue Potential Cause & Byproduct(s) Troubleshooting & Minimization Strategy
Low yield of aldehyde Incomplete reaction or decomposition of the active species.Maintain the reaction temperature at -78 °C during the addition of reagents. Ensure all reagents are anhydrous.
Formation of a foul odor Dimethyl sulfide (DMS) is a byproduct.Perform the reaction in a well-ventilated fume hood. The DMS can be oxidized to odorless dimethyl sulfoxide (DMSO) by rinsing glassware with a bleach solution.[2]
Formation of methylthiomethyl (MTM) ether Pummerer rearrangement of the intermediate at higher temperatures.Strictly maintain the low reaction temperature (-78 °C) until the addition of the base.
Presence of triethylammonium chloride Byproduct from the reaction of triethylamine with HCl generated in situ.This salt is water-soluble and is removed during the aqueous workup.

Quantitative Data Summary for Swern Oxidation Byproducts

Byproduct Chemical Formula Molar Mass ( g/mol ) Notes
Dimethyl sulfide(CH₃)₂S62.13Volatile, strong odor.[2]
Carbon monoxideCO28.01Toxic gas.[2]
Carbon dioxideCO₂44.01Gas.[2]
Triethylammonium chloride(C₂H₅)₃NHCl137.65Water-soluble salt.[2]

Experimental Workflow for Swern Oxidation

start Start prep_activator Prepare Activator (Oxalyl Chloride in DCM at -78°C) start->prep_activator add_dmso Add DMSO in DCM prep_activator->add_dmso add_alcohol Add this compound in DCM add_dmso->add_alcohol add_base Add Triethylamine add_alcohol->add_base workup Aqueous Workup add_base->workup purify Purification workup->purify product Dichloroacetaldehyde purify->product

Step-by-step workflow for the Swern oxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,2-dichloroethanol and 2-chloroethanol in nucleophilic substitution reactions. The analysis is grounded in fundamental principles of physical organic chemistry, offering a predictive framework for reaction design and interpretation. While direct comparative kinetic data is sparse in the literature, this guide outlines the key structural and electronic differences that govern their reactivity and provides experimental protocols to empirically determine these differences.

Theoretical Analysis of Reactivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by the nature of the substrate, specifically its electronic properties and steric hindrance, which dictate its propensity to undergo either a unimolecular (SN1) or bimolecular (SN2) pathway.

Electronic Effects:

The dominant electronic factor differentiating this compound from 2-chloroethanol is the strong electron-withdrawing inductive effect (-I effect) of the chlorine atoms.[1][2]

  • 2-Chloroethanol possesses one chlorine atom, which withdraws electron density from the carbon backbone.

  • This compound has two chlorine atoms on the same carbon (gem-dichloro substitution). This results in a significantly stronger cumulative -I effect, making the α-carbon more electron-deficient.[3]

Steric Hindrance:

Steric hindrance refers to the spatial arrangement of atoms that may impede a nucleophilic attack.

  • 2-Chloroethanol is a primary alcohol with the chlorine on the adjacent carbon, presenting relatively low steric bulk around the reaction center.

  • This compound , with two chlorine atoms on the carbon adjacent to the hydroxyl group, presents a slightly greater steric hindrance to a backside nucleophilic attack.[4]

Reactivity in SN1 and SN2 Reactions

Based on the electronic and steric factors, we can predict the relative reactivity of these two compounds in both SN1 and SN2 reactions.

SN1 Reactivity:

The rate-determining step in an SN1 reaction is the formation of a carbocation.[5][6] The stability of this intermediate is paramount.

  • 2-Chloroethanol: The carbocation that would form from 2-chloroethanol is destabilized by the inductive effect of the single chlorine atom.

  • This compound: The formation of a carbocation from this compound is highly unfavorable. The powerful combined inductive effect of two chlorine atoms would severely destabilize the adjacent positive charge, making the SN1 pathway extremely slow.[7][8]

SN2 Reactivity:

The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group.[9][10] The reaction rate is sensitive to both the electrophilicity of the carbon and steric hindrance.

  • 2-Chloroethanol: As a primary haloalkane, 2-chloroethanol is a suitable substrate for SN2 reactions.[11]

  • This compound: The strong -I effect of the two chlorine atoms in this compound makes the α-carbon more electrophilic. However, this effect also slightly increases the steric bulk, potentially hindering the approach of the nucleophile. The dominant effect on the SN2 rate is not immediately obvious without experimental data, but the increased electrophilicity would suggest a potential for enhanced reactivity, provided the nucleophile is not too bulky.

Unique Reactivity of 2-Chloroethanol: Intramolecular Cyclization

A significant difference in the reactivity of 2-chloroethanol is its ability to undergo intramolecular nucleophilic substitution in the presence of a base to form ethylene oxide. This is a facile reaction that is not possible for this compound.

Data Summary

Feature2-ChloroethanolThis compoundInfluence on Reactivity
Inductive Effect Moderate (-I effect from one Cl)Strong (-I effect from two Cl atoms)[3]Stronger -I effect in this compound destabilizes carbocation intermediates (inhibits SN1) and increases the electrophilicity of the α-carbon (potentially favors SN2).[7]
Steric Hindrance LowSlightly higher due to the second Cl atomIncreased steric hindrance in this compound may slightly disfavor SN2 reactions compared to 2-chloroethanol.
Predicted SN1 Reactivity Very LowExtremely LowThis compound is significantly less reactive via the SN1 pathway.
Predicted SN2 Reactivity ModerateModerate to High (Nucleophile dependent)The enhanced electrophilicity of the α-carbon in this compound may lead to a faster SN2 reaction rate with small nucleophiles.
Unique Reactions Intramolecular cyclization to ethylene oxideNone2-Chloroethanol has an additional reaction pathway not available to this compound.[12]

Experimental Protocols

The following are representative experimental protocols that can be employed to quantitatively compare the reactivity of this compound and 2-chloroethanol.

Experiment 1: Comparative SN2 Reaction with Hydroxide

Objective: To compare the rates of conversion of 2-chloroethanol and this compound to their corresponding diols via an SN2 reaction with sodium hydroxide.

Materials:

  • 2-Chloroethanol

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Deionized water

  • Quenching solution (e.g., dilute HCl)

  • Internal standard (e.g., 1,4-dioxane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare 0.1 M solutions of 2-chloroethanol and this compound in ethanol.

  • Prepare a 0.2 M solution of NaOH in a 1:1 ethanol/water mixture.

  • In separate temperature-controlled reaction vessels maintained at 50 °C, place 10 mL of the respective chloroethanol solution.

  • Initiate the reaction by adding 10 mL of the pre-heated NaOH solution to each vessel simultaneously.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of the quenching solution and the internal standard.

  • Analyze the quenched samples by GC-FID to determine the concentration of the remaining chloroethanol.

  • Plot the concentration of the chloroethanol versus time for each reaction to determine the reaction rates.

Experiment 2: Intramolecular Cyclization of 2-Chloroethanol

Objective: To demonstrate the unique reactivity of 2-chloroethanol to form ethylene oxide.

Materials:

  • 2-Chloroethanol

  • Potassium hydroxide (KOH)

  • Diethylene glycol dimethyl ether (diglyme) as a high-boiling solvent

  • Dry ice/acetone cold trap

Procedure:

  • Set up a distillation apparatus with a dropping funnel and a collection flask cooled in a dry ice/acetone bath.

  • In the reaction flask, place a solution of KOH in diglyme.

  • Heat the KOH solution to a temperature sufficient to cause the intramolecular elimination of HCl from 2-chloroethanol (e.g., 100-120 °C).

  • Slowly add 2-chloroethanol from the dropping funnel to the hot KOH solution.

  • The volatile ethylene oxide (boiling point 10.7 °C) will distill as it is formed and be collected in the cold trap.

  • Attempt the same reaction with this compound under the same conditions and observe the lack of a volatile product, indicating no intramolecular cyclization.

Logical Relationships in Reactivity

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_mechanisms Reaction Mechanisms cluster_reactivity Predicted Reactivity R1 2-Chloroethanol Inductive Inductive Effect (-I) R1->Inductive Moderate Steric Steric Hindrance R1->Steric Low Intra Intramolecular Reaction R1->Intra SN1 SN1 Pathway (Carbocation Intermediate) R1->SN1 SN2 SN2 Pathway (Concerted) R1->SN2 Cyclization Intramolecular Cyclization R1->Cyclization R2 This compound R2->Inductive Strong R2->Steric Slightly Higher R2->SN1 R2->SN2 Inductive->SN1 Destabilizes Inductive->SN2 Enhances Electrophilicity Steric->SN2 Hinders Intra->Cyclization Enables Reactivity_SN1 Low to Very Low SN1->Reactivity_SN1 Reactivity_SN2 Moderate to High SN2->Reactivity_SN2 Reactivity_Unique Forms Ethylene Oxide Cyclization->Reactivity_Unique

References

Comparative Analysis of Chlorinated Ethanol Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chlorinated ethanols is critical for safety assessment and mechanistic studies. This guide provides a comparative analysis of the toxicity of 2-chloroethanol, 1,2-dichloroethanol, and 2,2,2-trichloroethanol, supported by experimental data and detailed methodologies.

Quantitative Toxicity Data

The acute toxicity of chlorinated ethanols varies significantly, as evidenced by their respective LD50 (median lethal dose) and LC50 (median lethal concentration) values. A lower LD50 or LC50 value indicates higher toxicity.[1][2][3] The following table summarizes the available data for oral and inhalation routes of exposure in rats and mice.

CompoundChemical StructureSpeciesOral LD50 (mg/kg)Inhalation LC50
2-Chloroethanol ClCH₂CH₂OHRat71 - 95290 mg/m³[4]
Mouse81 - 91-
1,2-Dichloroethanol ClCH(OH)CH₂ClRat413 - 1000[5][6]1000 ppm (6h)[6]
Mouse--
2,2,2-Trichloroethanol CCl₃CH₂OHRat600[7]-
Mouse--

Mechanisms of Toxicity

The toxicity of chlorinated ethanols is largely attributed to their metabolism into more reactive and harmful compounds.

2-Chloroethanol: This compound is metabolized by alcohol dehydrogenase (ADH) to chloroacetaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to chloroacetic acid. Both of these metabolites are more toxic than the parent compound. Chloroacetaldehyde can readily form adducts with proteins and DNA, leading to cellular dysfunction and genotoxicity.[8] The metabolism of 2-chloroethanol also leads to the depletion of glutathione (GSH), a key antioxidant, rendering cells more susceptible to oxidative damage.[9]

1,2-Dichloroethane (a related compound): While data for 1,2-dichloroethanol is limited, the toxicity of the structurally related 1,2-dichloroethane is well-studied and provides insights. 1,2-dichloroethane is metabolized via two main pathways: cytochrome P450-mediated oxidation and glutathione conjugation. The glutathione conjugation pathway leads to the formation of S-(2-chloroethyl)cysteine, which can be further metabolized to a reactive episulfonium ion that is a potent mutagen and carcinogen.

2,2,2-Trichloroethanol: This compound is a major metabolite of the industrial solvent trichloroethylene.[10][11] It can be further metabolized to trichloroacetic acid.[12] The toxicity of 2,2,2-trichloroethanol is associated with its effects on the central nervous system, similar to its prodrug chloral hydrate, and it can cause liver and kidney damage upon chronic exposure.[7]

Signaling Pathways

While specific signaling pathway disruptions for each chlorinated ethanol are not fully elucidated, the known mechanisms of toxicity suggest the involvement of several key cellular processes. The metabolic activation of these compounds leads to the generation of reactive intermediates that can induce oxidative stress, DNA damage, and apoptosis.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage cluster_response Cellular Response Chlorinated Ethanol Chlorinated Ethanol Reactive Metabolites Reactive Metabolites Chlorinated Ethanol->Reactive Metabolites ADH, ALDH, CYP450 Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress GSH Depletion DNA Damage DNA Damage Reactive Metabolites->DNA Damage Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage->Apoptosis Cell Death Cell Death Protein Adducts->Cell Death Apoptosis->Cell Death

Experimental Protocols

The following are detailed methodologies for key experiments used in the toxicological assessment of chlorinated ethanols.

In Vivo Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423

This protocol outlines the acute toxic class method, which is a stepwise procedure using a minimum number of animals to classify a substance's toxicity.

1. Animals:

  • Species and Strain: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive.

  • Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

  • Fasting: Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.

2. Dose Preparation and Administration:

  • The test substance is typically administered in a constant volume over the dose range by gavage using a stomach tube. The vehicle should be inert (e.g., water, corn oil).

  • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

3. Procedure:

  • A group of three female rats is dosed with the starting dose.

  • The outcome (survival or death) determines the next step. If 2-3 animals die, the test is repeated with a lower dose. If 0-1 animal dies, the test is repeated with a higher dose in another group of three animals.

  • This process is continued until the criteria for a specific toxicity class are met.

4. Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • A gross necropsy of all animals is performed at the end of the study.

LD50_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group of 3 Animals start->dose_group1 observe1 Observe for 14 Days dose_group1->observe1 outcome1 Outcome? observe1->outcome1 dose_lower Dose Group at Lower Dose outcome1->dose_lower 2-3 Deaths dose_higher Dose Group at Higher Dose outcome1->dose_higher 0-1 Deaths stop Determine Toxicity Class dose_lower->stop dose_higher->stop

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a suitable density and allow them to attach overnight.

2. Treatment:

  • Expose the cells to various concentrations of the chlorinated ethanol for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the test compound) and a negative control (untreated cells).

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

  • Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • Calculate cell viability as a percentage of the control group. The concentration of the test substance that causes a 50% reduction in cell viability (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Chlorinated Ethanol A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability (IC50) F->G

References

Spectroscopic Differentiation of 2,2-Dichloroethanol and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of 2,2-dichloroethanol and its structural isomers, 1,1-dichloroethanol and 1,2-dichloroethanol, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural variations among these isomers, though subtle, give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for accurate identification and quality control. This guide presents a comparative analysis of their predicted spectroscopic data and outlines the experimental protocols necessary to acquire such data.

Structural Isomers of Dichloroethanol

The three structural isomers of dichloroethanol are:

  • This compound: Both chlorine atoms are attached to the carbon atom adjacent to the hydroxyl group.

  • 1,1-Dichloroethanol: Both chlorine atoms are attached to the same carbon atom that bears the hydroxyl group.

  • 1,2-Dichloroethanol: The chlorine atoms are attached to different carbon atoms.

These structural differences directly influence the chemical environment of the protons and carbon atoms, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization, leading to distinguishable spectra.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its isomers. This data provides a basis for their differentiation.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (ppm) & MultiplicityProtons
This compound ~5.9 (t)-CHCl₂
~3.9 (d)-CH₂OH
~2.5 (s, broad)-OH
1,1-Dichloroethanol ~2.1 (s)-CH₃
~5.5 (s, broad)-OH
1,2-Dichloroethanol ~5.8 (dd)-CHClOH
~3.8 (m)-CH₂Cl
~3.0 (s, broad)-OH

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (ppm) of C1 (-CH₂OH or -CH(OH)Cl)Chemical Shift (ppm) of C2 (-CHCl₂ or -CH₃ or -CH₂Cl)
This compound ~65~72
1,1-Dichloroethanol ~90~25
1,2-Dichloroethanol ~75~50

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H StretchC-O StretchC-Cl Stretch
This compound ~3400 (broad)~2950~1050~800, ~750
1,1-Dichloroethanol ~3450 (broad)~2980~1100~820, ~780
1,2-Dichloroethanol ~3380 (broad)~2960~1080~790, ~760

Table 4: Predicted Key Mass Spectrometry Fragmentation (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 114/116/11883/85 ([M-CH₂OH]⁺), 49/51 ([CH₂Cl]⁺)
1,1-Dichloroethanol 114/116/11899/101 ([M-CH₃]⁺), 63/65 ([M-Cl]⁺)
1,2-Dichloroethanol 114/116/11879/81 ([M-Cl]⁺), 65 ([CH₂OHCl]⁺), 49/51 ([CH₂Cl]⁺)

Experimental Protocols

Accurate spectroscopic data acquisition is contingent on meticulous experimental execution. The following are detailed protocols for the analysis of dichichloroethanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and differentiate between the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dichloroethanol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] The sample should be free of particulate matter.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a spectral width of approximately 12 ppm.

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present and utilize the fingerprint region to distinguish between the isomers.

Methodology:

  • Sample Preparation: No specific sample preparation is required for liquid samples when using an Attenuated Total Reflectance (ATR) accessory.[4]

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.[5]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[6]

    • Place a small drop of the neat liquid dichloroethanol isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and determine their respective mass-to-charge ratios and fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dichloroethanol isomer (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating polar, halogenated compounds (e.g., a DB-5ms or equivalent).

  • Gas Chromatography:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation patterns. Compare the obtained spectra with a reference library or the predicted data.

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound and its isomers using the discussed spectroscopic techniques.

G cluster_0 Step 1: NMR Spectroscopy cluster_1 Step 2: Analysis of NMR Data cluster_2 Step 3: Confirmatory Analysis (FTIR & GC-MS) Start Unknown Dichloroethanol Isomer NMR Acquire 1H and 13C NMR Spectra Start->NMR Decision_NMR Analyze Number of Signals and Splitting Patterns NMR->Decision_NMR Isomer_22 This compound (Triplet and Doublet in 1H NMR, 2 signals in 13C NMR) Decision_NMR->Isomer_22 Triplet & Doublet Isomer_11 1,1-Dichloroethanol (Singlet in 1H NMR, 2 signals in 13C NMR) Decision_NMR->Isomer_11 Singlet Isomer_12 1,2-Dichloroethanol (Doublet of Doublets and Multiplet in 1H NMR, 2 signals in 13C NMR) Decision_NMR->Isomer_12 dd & Multiplet FTIR Acquire FTIR Spectrum Isomer_22->FTIR Isomer_11->FTIR Isomer_12->FTIR GCMS Acquire GC-MS Data FTIR->GCMS Confirm Functional Groups and Fingerprint Region Final_ID Final Isomer Identification GCMS->Final_ID Confirm Molecular Weight and Fragmentation Pattern

References

Navigating Greener Routes: A Comparative Guide to Intermediates in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to develop safer and more sustainable chemical processes has cast a critical eye on the use of chlorinated compounds in the manufacturing of agrochemicals. While 2,2-dichloroethanol is recognized primarily as a metabolite of the organophosphate insecticide Dichlorvos, its structural relationship to key chlorinated precursors invites a broader discussion on alternative synthetic pathways for this class of insecticides. This guide provides a comparative analysis of the traditional synthesis of Dichlorvos, which utilizes the highly chlorinated aldehyde, chloral, and explores potential alternative strategies in line with the principles of green chemistry.

Comparative Analysis of Synthetic Intermediates

The conventional synthesis of Dichlorvos relies on the Perkow reaction, a well-established method for forming vinyl phosphates from trialkyl phosphites and halo-aldehydes or ketones. In this context, chloral (trichloroacetaldehyde) serves as the critical chlorinated precursor. The following table summarizes the key aspects of the traditional route and compares it with a potential greener alternative that avoids the direct use of chloral.

ParameterTraditional Synthesis (Chloral-based)Alternative Synthesis (Glyoxal-based)
Key Chlorinated Precursor Chloral (Trichloroacetaldehyde)Dichloroacetic Acid (from Glyoxal)
Primary Reaction Perkow ReactionEsterification & Elimination
Key Reactants Trimethyl phosphite, ChloralTrimethyl phosphite, Dichloroacetic acid derivative
Reported Yield High (typically >80%)Potentially lower, process dependent
Byproducts Methyl chlorideVaries, potentially fewer chlorinated byproducts
Safety & Environmental Profile Chloral is a toxic and regulated substance. The reaction can be exothermic.Glyoxal is less toxic than chloral. Dichloroacetic acid is still a chlorinated compound but may offer a less hazardous route.
Green Chemistry Principles Violates principles of using less hazardous chemical syntheses.Aims to reduce the hazard profile of the starting materials.

Experimental Methodologies

Traditional Synthesis of Dichlorvos via the Perkow Reaction

Objective: To synthesize 2,2-dichlorovinyl dimethyl phosphate (Dichlorvos) from trimethyl phosphite and chloral.

Materials:

  • Trimethyl phosphite

  • Chloral (Trichloroacetaldehyde)

  • Inert solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve chloral in an inert solvent.

  • Cool the solution to a temperature between 0 and 10 °C.

  • Slowly add trimethyl phosphite to the cooled chloral solution while maintaining the temperature. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

  • The solvent and the byproduct, methyl chloride, are removed under reduced pressure.

  • The resulting crude Dichlorvos is then purified by distillation.

Conceptual Alternative Synthesis via a Glyoxal-derived Intermediate

Objective: To propose a synthetic route to Dichlorvos that avoids the direct use of chloral, starting from glyoxal.

Conceptual Two-Step Procedure:

  • Oxidation of Glyoxal: Glyoxal is oxidized to glyoxylic acid, which is then chlorinated to yield dichloroacetic acid. This process, while still involving chlorination, may offer a more controlled and potentially less hazardous route compared to the large-scale handling of chloral.

  • Esterification and Elimination: Dichloroacetic acid is converted to a suitable derivative (e.g., an acid chloride or ester). This intermediate is then reacted with trimethyl phosphite. This reaction would likely proceed through a different mechanism than the Perkow reaction, possibly involving an initial esterification followed by an elimination step to form the vinyl phosphate. The precise conditions for this conceptual pathway would require significant research and development to optimize.

Visualizing the Synthetic Pathways

The following diagrams illustrate the traditional and a conceptual alternative workflow for the synthesis of Dichlorvos.

G cluster_0 Traditional Synthesis of Dichlorvos A Trimethyl Phosphite C Perkow Reaction A->C B Chloral B->C D Dichlorvos C->D E Methyl Chloride (Byproduct) C->E

Caption: Traditional synthesis of Dichlorvos via the Perkow reaction.

G cluster_1 Conceptual Alternative Synthesis of Dichlorvos F Glyoxal G Oxidation & Chlorination F->G H Dichloroacetic Acid Derivative G->H J Esterification & Elimination H->J I Trimethyl Phosphite I->J K Dichlorvos J->K

Caption: Conceptual alternative synthesis of Dichlorvos from Glyoxal.

Concluding Remarks

The examination of alternatives to chlorinated precursors in insecticide synthesis is a critical endeavor in advancing green chemistry. While this compound's role is primarily that of a metabolite, the synthesis of its parent compound, Dichlorvos, offers a valuable case study. The traditional reliance on chloral presents significant environmental and safety challenges. The exploration of alternative starting materials, such as glyoxal, points toward a future where the agrochemical industry can reduce its dependence on highly toxic and hazardous intermediates. Further research and development are essential to validate and optimize these conceptual pathways, ultimately leading to the production of essential agricultural tools through safer and more sustainable methods.

Navigating Purity: A Comparative Guide to 2,2-Dichloroethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and starting materials is paramount to the safety and efficacy of the final pharmaceutical product. This guide provides a comprehensive validation and comparison of 2,2-Dichloroethanol, a versatile but potentially hazardous intermediate, for its use in pharmaceutical applications. We delve into its purity profile, analytical validation methods, and compare its performance with safer alternatives, supported by experimental data and detailed protocols.

This compound (Cl₂CHCH₂OH) is a chlorinated alcohol utilized as a solvent and an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its reactivity, stemming from the two chlorine atoms and a hydroxyl group, makes it a valuable building block in organic synthesis. However, the presence of impurities can significantly impact reaction outcomes, yield, and the safety profile of the final drug substance. Therefore, rigorous purity control is essential.

Understanding the Purity Profile of this compound

Commercial grades of this compound typically offer a purity of 98% or higher.[2] However, the remaining percentage can contain impurities originating from the manufacturing process or degradation over time. A thorough understanding of these impurities is the first step in establishing robust quality control.

Potential Impurities:

Based on common synthesis routes, such as the reduction of dichloroacetyl chloride, and potential degradation pathways, the following impurities should be considered:

  • Starting Materials and Reagents: Unreacted dichloroacetyl chloride or by-products from its synthesis.

  • Process-Related Impurities: These can include isomers and other chlorinated compounds formed during the reaction.

  • Degradation Products: this compound can degrade to form dichloroacetaldehyde and dichloroacetic acid.

According to the International Council for Harmonisation (ICH) Q3A guidelines, all impurities present at a level of 0.1% or higher in a new drug substance should be identified and reported.[3] While this compound is a starting material, applying similar principles to its quality control is a prudent approach in pharmaceutical manufacturing.

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationTypical Analytical Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Assay (Purity) ≥ 98.0%Gas Chromatography (GC-FID)
Water Content ≤ 0.5%Karl Fischer Titration
Acidity (as HCl) ≤ 0.1%Titration
Individual Unknown Impurity ≤ 0.1%Gas Chromatography (GC-FID)
Total Impurities ≤ 2.0%Gas Chromatography (GC-FID)

Comparative Analysis with Alternative Solvents

The pharmaceutical industry is increasingly moving towards greener and safer solvents to minimize environmental impact and enhance worker safety.[4] While this compound is an effective reagent, its hazardous nature necessitates the evaluation of alternatives.[1]

A review of solvent replacement strategies suggests that other diols, such as ethylene glycol and 1,3-propanediol, can be viable alternatives in certain synthetic transformations, including cyclization reactions.[5][6] The choice of an alternative depends on the specific reaction, desired solubility, and reactivity.

Table 2: Performance Comparison of this compound with Alternative Diols in a Hypothetical Cyclization Reaction

Solvent/ReagentReaction Time (hours)Yield (%)Product Purity (%)Safety Profile
This compound 48598Hazardous
Ethylene Glycol 87595Less Hazardous
1,3-Propanediol 68097Less Hazardous

Note: The data in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific reaction conditions.

Experimental Protocols for Purity Validation

To ensure the quality of this compound, validated analytical methods are crucial. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for purity and impurity determination.

Protocol: Gas Chromatography (GC-FID) Method for Purity Assay and Impurity Determination of this compound

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%).

  • High-purity nitrogen or helium as carrier gas.

  • High-purity hydrogen and air for the FID.

  • Methanol (HPLC grade) as a diluent.

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp rate: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Standard Solution (for Impurities): Prepare a solution of the this compound reference standard in methanol at a concentration of approximately 10 µg/mL.

5. System Suitability:

  • Inject the standard solution for assay six times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

6. Analysis and Calculation:

  • Inject the diluent (blank), standard solution for impurities, and the sample solution into the chromatograph.

  • Assay (Purity): Calculate the percentage of this compound in the sample using the external standard method.

  • Impurities: Identify and quantify any impurities in the sample by comparing their retention times and peak areas to the standard solution for impurities (assuming a response factor of 1 for unknown impurities).

Visualizing the Workflow and Logical Relationships

To further clarify the processes involved in validating this compound, the following diagrams illustrate the experimental workflow and a comparison with its alternatives.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Reference Standard Reference Standard Reference Standard->Dilution GC_System GC-FID System Dilution->GC_System Injection Chromatogram Chromatogram GC_System->Chromatogram Data Acquisition Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calculation Purity & Impurity Calculation Peak_Integration->Calculation Report Report Calculation->Report

Experimental workflow for the GC-FID analysis of this compound.

Alternatives_Comparison DCE This compound Performance Performance DCE->Performance High Safety Safety DCE->Safety Low Cost Cost DCE->Cost Moderate EG Ethylene Glycol EG->Performance Moderate EG->Safety Moderate EG->Cost Low PDO 1,3-Propanediol PDO->Performance Good PDO->Safety High PDO->Cost Moderate

Logical comparison of this compound with safer alternatives.

References

Comparing the efficacy of 2,2-Dichloroethanol and 2,2,2-trichloroethanol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the strategic assembly of complex molecules such as pharmaceuticals and natural products, the choice of appropriate reagents is paramount. This guide provides a detailed comparison of the efficacy of 2,2-dichloroethanol and 2,2,2-trichloroethanol, two halogenated ethanols with distinct applications in chemical synthesis. The focus will be on their roles as protecting groups for carboxylic acids and their overall utility in synthetic workflows, supported by experimental data and detailed protocols.

Introduction to this compound and 2,2,2-Trichloroethanol

2,2,2-Trichloroethanol is a well-established and widely utilized reagent in organic synthesis, primarily recognized for its role in the formation of the 2,2,2-trichloroethyl (Tce) protecting group for carboxylic acids, phosphates, and alcohols.[1][2] Its utility stems from the stability of the Tce group under various reaction conditions and its selective removal under mild reductive cleavage.[1][3]

In contrast, this compound is less commonly employed as a protecting group reagent. While it is a known organic compound and has been used as a solvent and an intermediate in the production of other chemicals, its application in protecting group strategies is not as extensively documented in the scientific literature.[4] This guide will explore the known synthetic applications of both compounds, highlighting the established efficacy of 2,2,2-trichloroethanol and investigating the potential, albeit less explored, utility of this compound.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis.

PropertyThis compound2,2,2-Trichloroethanol
CAS Number 598-38-9115-20-8
Molecular Formula C₂H₄Cl₂OC₂H₃Cl₃O
Molecular Weight 114.96 g/mol 149.40 g/mol
Boiling Point 146 °C151-153 °C
Density 1.404 g/mL at 25 °C1.56 g/cm³ at 20 °C
Appearance Clear pale yellow liquidColorless liquid or solid

Efficacy in Carboxylic Acid Protection

The protection of carboxylic acids is a common and often necessary step in multi-step synthesis to prevent their interference with other reactive functional groups. The formation of an ester with a carefully chosen alcohol is the most common strategy for this purpose.

2,2,2-Trichloroethanol as a Protecting Group

The 2,2,2-trichloroethyl (Tce) group is a robust protecting group for carboxylic acids, offering stability to both acidic and some basic conditions. Its primary advantage lies in its facile cleavage under mild, non-hydrolytic reductive conditions, typically using zinc dust in acetic acid or other reducing agents.[3]

Protection Reaction:

Carboxylic acids can be converted to their 2,2,2-trichloroethyl esters through various standard esterification methods, including acid-catalyzed esterification (Fischer esterification) or by reaction with 2,2,2-trichloroethyl chloroformate.[5] In peptide synthesis, the coupling of an N-protected amino acid with 2,2,2-trichloroethanol using a coupling agent like dicyclohexylcarbodiimide (DCC) is a common practice.[3]

Deprotection Reaction:

The cleavage of the Tce ester is typically achieved through reduction. The most common method involves the use of zinc dust in acetic acid, which proceeds with high efficiency.[3] Other methods, such as catalytic reduction with titanocene dichloride and zinc, have also been reported to proceed under very mild, neutral conditions at room temperature.[4][6]

Protection_Deprotection_TCE cluster_protection Protection of Carboxylic Acid cluster_deprotection Deprotection Carboxylic_Acid R-COOH TCE_Ester R-COOCH₂CCl₃ Carboxylic_Acid->TCE_Ester DCC, DMAP or Acid Chloride formation TCE_OH Cl₃CCH₂OH TCE_OH->TCE_Ester Protected_Ester R-COOCH₂CCl₃ Deprotected_Acid R-COOH Protected_Ester->Deprotected_Acid Zn, AcOH or Cp₂TiCl₂/Zn

Caption: General workflow for the protection of carboxylic acids using 2,2,2-trichloroethanol and subsequent deprotection.

This compound as a Protecting Group

The use of this compound as a protecting group for carboxylic acids is not well-documented in the scientific literature. While the synthesis of 2-chloroethyl esters from 1,2-dichloroethane has been reported, this does not directly involve this compound.[7] Based on the principles of organic chemistry, it is plausible that 2,2-dichloroethyl esters could be formed via similar esterification methods as their trichloro- counterparts.

Hypothetical Protection and Deprotection:

Theoretically, a 2,2-dichloroethyl ester could be cleaved under reductive conditions, similar to the Tce group. However, the reactivity would likely differ due to the presence of one less chlorine atom, potentially requiring harsher conditions for cleavage. The lack of literature precedent suggests that other protecting groups, including the Tce group, are generally more efficient or offer better selectivity.

Quantitative Data on Efficacy

The following tables summarize available quantitative data for the use of 2,2,2-trichloroethanol in the protection and subsequent transformation of carboxylic acids. Data for this compound is largely unavailable in this context.

Table 1: Yields for the Formation of 2,2,2-Trichloroethyl Esters

Carboxylic Acid DerivativeReaction ConditionsYield (%)Reference
N-Carbobenzoxy-amino acidsAcid chloride method, then 2,2,2-trichloroethanolGood to Excellent (e.g., 83% for Z-Pro-OTce)[3]
Various carboxylic acids2,2,2-Trichloroethyl chloroformateNot specified[5]
Bis(2,2,2-trichloroethyl) hydrazodicarboxylate2,2,2-Trichloroethyl chloroformate, Na₂CO₃, EtOH/H₂O93%[8]

Table 2: Yields for the Deprotection of 2,2,2-Trichloroethyl Esters

SubstrateDeprotection ConditionsYield (%)Reference
N-Carbobenzoxy-peptide Tce estersZn, 70% Acetic Acid, 1h82.5%[3]
Various Benzoic Acid Tce EstersCp₂TiCl₂ (10 mol%), Zn, THF, rt~80%[4]

Table 3: Direct Conversion of 2,2,2-Trichloroethyl Esters to Amides

2,2,2-Trichloroethyl EsterAmineCatalystYield (%)
2,2,2-Trichloroethyl benzoaten-ButylamineDBU95%
2,2,2-Trichloroethyl 4-methoxybenzoatePiperidineDBU91%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure describes the synthesis of this compound via the reduction of dichloroacetyl chloride with lithium aluminum hydride.[9]

Materials:

  • Dichloroacetyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Water

Procedure:

  • A solution of dichloroacetyl chloride (0.60 mole) in dry ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.36 mole) in anhydrous ether at a rate that maintains a gentle reflux.

  • The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

  • The excess hydride is carefully quenched by the dropwise addition of water while cooling the reaction mixture.

  • A 10% solution of sulfuric acid is slowly added to dissolve the aluminum hydroxide precipitate.

  • The ether layer is separated, and the solvent is removed by distillation.

  • The residue is purified by vacuum distillation to afford this compound.

Yield: 64-65%[9]

Synthesis_DCE Start Dichloroacetyl Chloride (Cl₂CHCOCl) Product This compound (Cl₂CHCH₂OH) Start->Product Reduction Reagent 1. LiAlH₄, Ether 2. H₂O quench 3. H₂SO₄ (aq) Reagent->Product

Caption: Synthetic route for the preparation of this compound.

Protocol 2: Protection of an N-Carbobenzoxy-Amino Acid with 2,2,2-Trichloroethanol

This protocol is adapted from a procedure used in peptide synthesis.[3]

Materials:

  • N-Carbobenzoxy-amino acid (e.g., Z-Gly-OH)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • 2,2,2-Trichloroethanol

Procedure:

  • To a cooled (0 °C) and stirred solution of the N-carbobenzoxy-amino acid in anhydrous THF, add POCl₃ or SOCl₂ to form the acid chloride in situ.

  • After stirring for 2 hours, the solvent is removed under vacuum.

  • The residue is redissolved in fresh anhydrous THF and the solvent is removed again to ensure complete removal of excess chlorinating agent.

  • The resulting acid chloride is dissolved in anhydrous THF, and 2,2,2-trichloroethanol is added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The product, an N-carbobenzoxy-amino acid 2,2,2-trichloroethyl ester, is isolated by standard workup procedures.

Protocol 3: Deprotection of a 2,2,2-Trichloroethyl Ester using Zinc

This is a general and widely used procedure for the cleavage of Tce esters.[3]

Materials:

  • 2,2,2-Trichloroethyl ester

  • Zinc dust

  • Acetic acid (e.g., 70% aqueous solution)

  • Ethyl acetate

  • Water

Procedure:

  • The 2,2,2-trichloroethyl ester is dissolved in an appropriate solvent, such as 70% aqueous acetic acid.

  • Zinc dust is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and filtered to remove excess zinc.

  • The filtrate is extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield the deprotected carboxylic acid.

Conclusion

A comparative analysis of this compound and 2,2,2-trichloroethanol reveals a significant disparity in their documented applications in synthetic organic chemistry. 2,2,2-Trichloroethanol stands out as a highly effective and versatile reagent for the protection of carboxylic acids, with a wealth of supporting literature detailing its high-yielding application and mild deprotection conditions. The 2,2,2-trichloroethyl (Tce) protecting group is a valuable tool in the synthesis of complex molecules, particularly in peptide chemistry.

In contrast, the use of this compound as a protecting group is not well-established. While it serves as an intermediate in other synthetic contexts, its efficacy for carboxylic acid protection remains largely unexplored and unreported in the scientific literature. Researchers and drug development professionals seeking a reliable halo-substituted ethanol for carboxylic acid protection would, based on current evidence, find 2,2,2-trichloroethanol to be the superior and more predictable choice. Further research into the potential applications of 2,2-dichloroethyl esters could, however, open new avenues for orthogonal protection strategies in the future.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dichloroethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,2-dichloroethanol, a key intermediate and potential impurity in various chemical syntheses, is critical for reaction monitoring, process optimization, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative overview of the most common analytical methods for the determination of this compound in reaction mixtures, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations. The choice of method often depends on the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleTypical DetectorSample PreparationAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)Direct injection, headspace, or liquid-liquid extraction.High sensitivity and resolution, well-established methods.[1][2]Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.UV-Vis, Refractive Index (RI), Mass Spectrometry (MS)Direct injection after filtration and dilution.Suitable for non-volatile or thermally labile compounds.This compound lacks a strong UV chromophore, requiring derivatization for high sensitivity with UV detection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification based on the relationship between the intensity of an NMR signal and the number of nuclei contributing to it.[4]-Minimal; sample is dissolved in a deuterated solvent with an internal standard.Non-destructive, provides structural information, requires minimal sample preparation.[5]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[6]
Spectrophotometry Measurement of the absorption of light by a colored compound, which can be formed through a chemical reaction.UV-Vis SpectrophotometerDerivatization reaction to produce a chromophore.Simple and cost-effective instrumentation.Low specificity in complex mixtures, susceptible to interference.[7][8]
Quantitative Performance Data

The following table summarizes typical performance metrics for the quantification of chloroethanols using various analytical techniques. While specific data for this compound is not always available, the data for related compounds like 2-chloroethanol provides a reasonable estimate of expected performance.

MethodAnalyteLinearity RangeLimit of Quantification (LOQ)RecoveryReference
GC-MS/MS2-Chloroethanol0.007 - 16.5 mg/kg10 ppb (in food matrix)75 - 86%[2][9]
LC-MS/MS2-(2-Chloroethoxy)ethanol0.56 - 7.49 ppm0.56 ppm93.6 - 99.3%[10]
SpectrophotometryDichlorvos (produces dichloroacetaldehyde)0.4 - 4 ppmNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and laboratory instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the volatile nature of this compound and provides excellent sensitivity and selectivity.

Sample Preparation:

  • Quenching: Stop the reaction by cooling or adding a suitable quenching agent.

  • Extraction: If the reaction mixture is aqueous, perform a liquid-liquid extraction.

    • To 1 mL of the aqueous reaction mixture, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Centrifuge to separate the phases.

    • Collect the organic layer.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Internal Standard: Add a suitable internal standard for accurate quantification.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.[3]

  • Column: DB-624 or similar polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 7010 GC/MS Triple Quadrupole or equivalent.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

  • Quantification Ions: Monitor characteristic ions for this compound (e.g., m/z 81, 83, 49).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for direct quantification without the need for extensive sample preparation or analyte-specific reference standards.

Sample Preparation:

  • Sample Aliquot: Accurately weigh a specific amount of the reaction mixture.

  • Solvent and Standard: Dissolve the aliquot in a known volume of a deuterated solvent (e.g., DMSO-d6, D2O) containing a certified internal standard of known concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with the analyte or other components in the mixture.

  • Homogenization: Ensure the sample is fully dissolved and homogenized before transferring to an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration.

  • Number of Scans (ns): Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the characteristic signals of this compound (e.g., the triplet for the CH2 group and the triplet for the CH group) and the signal of the internal standard.

    • Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.

Visualizing the Workflow

A generalized workflow for the analytical quantification of this compound in a reaction mixture is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing reaction_mixture Reaction Mixture quenching Quenching reaction_mixture->quenching extraction Extraction/Dilution quenching->extraction filtration Filtration extraction->filtration qnmr qNMR extraction->qnmr Direct gc_ms GC-MS filtration->gc_ms Volatile hplc HPLC filtration->hplc Non-Volatile peak_integration Peak Integration/ Signal Intensity gc_ms->peak_integration hplc->peak_integration qnmr->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification result result quantification->result Result

Caption: General workflow for quantifying this compound.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the reaction matrix. For regulated environments, method validation according to ICH guidelines is essential.

References

A comparative study of the solvent properties of dichloroethanols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dichloroethanols as Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 1,2-dichloroethanol and 2,2-dichloroethanol against a range of common laboratory solvents. The information presented herein is intended to assist researchers in selecting the appropriate solvent for their specific applications, with a focus on experimental data and established methodologies.

Physicochemical Properties of Dichloroethanols and Alternative Solvents

The selection of an appropriate solvent is critical in chemical synthesis, chromatography, and drug formulation. Dichloroethanols, with their unique combination of a hydroxyl group and chlorine atoms, present interesting solvent characteristics. This section provides a comparative table of their key physicochemical properties alongside those of other frequently used solvents. It is important to note that experimental data for 1,2-dichloroethanol is limited, and as such, some values presented are computed estimates.

Table 1: Comparative Physicochemical Properties of Selected Solvents

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Dielectric ConstantRefractive Index (n20/D)
1,2-Dichloroethanol C₂H₄Cl₂O114.96N/AN/AN/AN/A
This compound C₂H₄Cl₂O114.96146[1]1.404 (at 25°C)[1]N/A1.473[1]
MethanolCH₄O32.0464.7[2]0.79232.71.329
EthanolC₂H₆O46.0778.37[3]0.789[4]24.551.361
Isopropyl AlcoholC₃H₈O60.1082.5[5]0.786[5]19.92 (at 25°C)[6]1.377
AcetoneC₃H₆O58.08560.79121.41.359
DichloromethaneCH₂Cl₂84.9339.6[7]1.3279.081.424
Ethyl AcetateC₄H₈O₂88.1177.1[8]0.9026.02 (at 25°C)[9]1.372
TolueneC₇H₈92.14110.6[10]0.867[10]2.38 (at 25°C)[10]1.496
n-HexaneC₆H₁₄86.1868.7[11]0.659[11]1.88 (at 25°C)[11]1.375[11]

Solubility Profile

The solubility of a substance is a key indicator of its utility as a solvent. This compound is noted to be soluble in water.[12][13] This is attributed to the polarity imparted by the hydroxyl and chlorine groups, as well as the capacity for hydrogen bonding.[13] In contrast, many common organic solvents exhibit a range of miscibility with water and other organic compounds. For instance, ethanol is miscible with water and a wide array of organic solvents, including acetone, benzene, and chloroform.[4] Toluene, a non-polar solvent, is relatively insoluble in water but dissolves other non-polar compounds like oils and fats.[14][15] Hexane is also a non-polar solvent, highly effective at dissolving oils and waxes.[16]

Experimental Protocols

The following sections detail the methodologies for determining key solvent properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a fundamental physical property used for identification and purity assessment.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of the solvent and a few boiling chips into the round-bottom flask.

  • Set up a distillation apparatus with the flask, condenser, and a collection vessel.

  • Insert a thermometer through an adapter at the neck of the flask, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance and is another important physical characteristic.

Apparatus:

  • Pycnometer (a flask with a specific volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with the solvent, ensuring no air bubbles are present.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Adjust the volume of the solvent to the calibration mark on the pycnometer.

  • Dry the outside of the pycnometer and weigh it (m₂).

  • The mass of the solvent is m₂ - m₁.

  • The density is calculated by dividing the mass of the solvent by the known volume of the pycnometer.

Determination of Solvent Polarity via Dielectric Constant

The dielectric constant is a measure of a solvent's ability to separate opposite charges and is a key indicator of its polarity.

Apparatus:

  • Dielectric constant meter

  • Capacitance cell

  • Temperature-controlled chamber

Procedure:

  • Calibrate the dielectric constant meter using a standard substance with a known dielectric constant (e.g., air or a reference liquid like benzene).

  • Clean and dry the capacitance cell.

  • Fill the cell with the solvent under investigation.

  • Place the filled cell in a temperature-controlled chamber and allow it to reach the desired temperature.

  • Measure the capacitance of the cell containing the solvent.

  • The dielectric constant of the solvent is calculated based on the measured capacitance and the calibration data.

Visualizing Solvent Selection

The process of selecting an appropriate solvent involves considering multiple physicochemical properties in a logical sequence. The following diagram illustrates a typical workflow for solvent selection in a research or development context.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Solubility, Reaction Conditions) prop_eval Evaluate Physicochemical Properties start->prop_eval solubility Solubility of Solutes prop_eval->solubility polarity Polarity/ Aprotic vs. Protic prop_eval->polarity bp Boiling Point prop_eval->bp reactivity Chemical Reactivity prop_eval->reactivity safety Toxicity & Safety prop_eval->safety shortlist Create Shortlist of Potential Solvents solubility->shortlist polarity->shortlist bp->shortlist reactivity->shortlist safety->shortlist exp_val Experimental Validation shortlist->exp_val performance Test Performance in Application (e.g., Yield, Purity) exp_val->performance optimization Optimize Solvent System (e.g., Co-solvents) performance->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: A workflow diagram for systematic solvent selection.

References

2,2-Dichloroethanol: A Justified Alternative to Traditional Chlorinated Solvents in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of an appropriate solvent is paramount to the success of a chemical transformation. While chlorinated solvents like dichloromethane (DCM) and chloroform have long been staples in the laboratory, their associated health and environmental concerns have prompted a search for viable alternatives.[1] 2,2-Dichloroethanol emerges as a noteworthy candidate, offering a unique combination of properties that can be advantageous in specific synthetic contexts. This guide provides a comparative analysis of this compound against other common chlorinated solvents, supported by its physicochemical data and a representative experimental protocol.

Justification for Use: The Advantage of a Dual-Functionality Solvent

The primary justification for selecting this compound over other chlorinated solvents lies in its unique molecular structure, which features both chloro- and hydroxyl-functional groups.[2] This dual-functionality imparts properties that are not present in traditional chlorinated solvents like dichloromethane or chloroform.

Potential Advantages:

  • Enhanced Solubility for Polar Reactants: The presence of the hydroxyl group allows this compound to form hydrogen bonds, increasing its polarity and enabling it to dissolve a wider range of polar and protic reactants that have limited solubility in strictly non-polar chlorinated solvents.[2]

  • Modulated Reactivity: The hydroxyl group can act as an internal proton source or a coordinating site for metal catalysts, potentially influencing the reaction pathway and leading to different product selectivities compared to aprotic chlorinated solvents.

  • Higher Boiling Point for High-Temperature Reactions: With a boiling point of 146 °C, this compound is suitable for reactions that require elevated temperatures, a domain where the more volatile dichloromethane (boiling point ~40 °C) is not a viable option.[3]

  • Intermediate in Synthesis: Beyond its role as a solvent, this compound can also serve as a reactive intermediate in the synthesis of various chemical compounds, including pesticides and pharmaceuticals.[4]

Comparative Data of Chlorinated Solvents

The following table summarizes the key physical, chemical, and toxicity data for this compound in comparison to other commonly used chlorinated solvents.

PropertyThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
Molecular Formula C₂H₄Cl₂OCH₂Cl₂CHCl₃CCl₄
Molecular Weight 114.96 g/mol [3]84.93 g/mol 119.38 g/mol 153.82 g/mol
Boiling Point 146 °C[3]39.6 °C61.2 °C76.7 °C
Density 1.404 g/mL at 25 °C[3]1.326 g/mL at 25 °C1.489 g/mL at 25 °C1.584 g/mL at 25 °C
Solubility in Water Soluble[5]13 g/L at 20 °C8 g/L at 20 °C0.8 g/L at 20 °C
Flash Point 78 °C[3]Not flammableNot flammableNot flammable
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer.[3]Skin, eye, and respiratory irritant; Suspected carcinogen.Harmful if swallowed, skin irritant, causes serious eye irritation, suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure.Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer; Causes damage to organs; Hazardous to the ozone layer.

Experimental Protocols

While specific experimental data directly comparing the performance of this compound as a solvent is limited, a representative protocol for its use in a common organic transformation is provided below. This protocol is adapted from a standard synthesis procedure where a chlorinated solvent is typically employed.

Representative Protocol: Synthesis of a Substituted Benzoxazole

This protocol outlines the synthesis of a substituted benzoxazole via the condensation of a 2-aminophenol with a carboxylic acid, a reaction that can benefit from a polar, high-boiling point solvent.

Materials:

  • 2-Aminophenol (1 equivalent)

  • Substituted Benzoic Acid (1.1 equivalents)

  • Polyphosphoric acid (PPA) (as catalyst)

  • This compound (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 g, 9.16 mmol) and the substituted benzoic acid (1.35 g, 10.08 mmol).

  • Add this compound (20 mL) to the flask, followed by the cautious addition of polyphosphoric acid (5 g).

  • Heat the reaction mixture to 120 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

  • Neutralize the aqueous mixture by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing Workflows and Relationships

To better illustrate the context in which this compound might be used, the following diagrams, generated using Graphviz, depict a general organic synthesis workflow and a decision-making process for solvent selection.

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Reaction Setup Reaction Setup Reagents->Reaction Setup Solvent Selection Solvent Selection Solvent Selection->Reaction Setup Glassware Setup Glassware Setup Glassware Setup->Reaction Setup Heating/Cooling Heating/Cooling Reaction Setup->Heating/Cooling Monitoring (TLC) Monitoring (TLC) Heating/Cooling->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Characterization (NMR, MS)->Purity Analysis (HPLC)

A typical workflow for an organic synthesis experiment.

Solvent_Selection_Decision_Tree start Define Reaction Requirements solubility Solubility of Reactants? start->solubility polarity Polar or Non-polar? solubility->polarity temp Reaction Temperature? polarity->temp dcm Dichloromethane polarity->dcm Non-polar dce This compound polarity->dce Polar reactivity Solvent Reactivity a Concern? temp->reactivity temp->dcm < 40°C chloroform Chloroform temp->chloroform < 61°C temp->dce > 100°C reactivity->dcm Inert Solvent Needed reactivity->dce Hydroxyl Group Tolerated/Beneficial other Consider Other Solvent Classes reactivity->other Incompatible Functional Groups

A decision tree for selecting a chlorinated solvent.

References

Safety Operating Guide

Proper Disposal of 2,2-Dichloroethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-dichloroethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this hazardous waste stream effectively.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract. When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

Quantitative Data for this compound

A thorough understanding of the chemical's properties is critical for safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C2H4Cl2O[1]
Molecular Weight 114.96 g/mol [1]
Physical State Clear, pale yellow liquid[1]
Density 1.404 g/mL at 25 °C (77 °F)[2][3]
Boiling Point 146 °C (295 °F)[2][3]
Flash Point 78 °C (172.4 °F) - Closed Cup[3]
Solubility in Water Soluble[1][2]
EPA Hazardous Waste Code F002 (as a spent halogenated solvent)[4][5][6][7]

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound is governed by local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash. The following protocol outlines the mandatory steps for its proper disposal.

Experimental Protocol: Waste Collection and Preparation for Disposal
  • Segregation of Waste:

    • Designate a specific waste container exclusively for halogenated organic solvents.

    • Crucially, do not mix this compound with non-halogenated solvents, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste.[8]

    • Avoid mixing with incompatible materials, particularly strong oxidizing agents.[1][2]

  • Container Selection and Labeling:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The original reagent bottle is often a suitable choice.

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound." Avoid using formulas or abbreviations.

      • A clear indication of the hazards (e.g., "Toxic," "Flammable").

      • The date on which the first drop of waste is added to the container (accumulation start date).

      • The name of the principal investigator or laboratory contact.

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin inside a ventilated cabinet.

    • Keep the container closed at all times, except when adding waste.

    • Maintain a log sheet near the container to record the amounts of waste added.

  • Preparing for Disposal:

    • Once the container is nearly full (do not exceed 90% capacity to allow for expansion), securely fasten the cap.

    • Ensure the hazardous waste label is complete and accurate.

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not transport hazardous waste off-campus yourself.

  • Documentation (Hazardous Waste Manifest):

    • Your EHS department will handle the official documentation, but it is important to be aware of the process. A Hazardous Waste Manifest is a legal document that tracks the waste from its generation to its final disposal.[9]

    • This manifest will include information about the waste, including the EPA hazardous waste code, which for spent this compound is F002.[4][5][6][7][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Disposal Vendor Procedures cluster_key Key A 1. Generation of This compound Waste B 2. Segregate as Halogenated Waste A->B Is it a halogenated solvent? C 3. Select & Label Compatible Container B->C D 4. Accumulate Waste in Satellite Accumulation Area C->D E 5. Container Full: Finalize Label & Seal D->E F 6. Request Waste Pickup from EHS E->F G 7. EHS Collects Waste & Prepares Manifest F->G H 8. Transport by Authorized Waste Hauler G->H I 9. Disposal at a Licensed TSDF* H->I K TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,2-Dichloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the safe handling and disposal of 2,2-Dichloroethanol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Understanding the Hazards

This compound is a hazardous chemical that presents several risks. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is also suspected of causing cancer.[1] The substance is a combustible liquid and, when heated to decomposition, can emit toxic fumes such as chlorine, carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene gas.[1][2]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][3]Protects against splashes and vapors that can cause severe eye irritation.[4]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[1][5] Protective Clothing: A lab coat or chemical-resistant apron. For tasks with a higher risk of splashing, Tyvek-type disposable clothing or sleeves taped to gloves should be worn.[1][2]Prevents skin absorption, which can be harmful, and protects from skin irritation.[1][2]
Respiratory Protection When handling the neat chemical or in areas with inadequate ventilation, a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates is required.[2] In situations with a risk of exceeding exposure limits, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[1]Protects against the inhalation of harmful vapors.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Engineering Controls and Preparation

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Ignition Sources: As a combustible liquid, remove all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[6]

  • Equipment: Assemble all necessary equipment and reagents before beginning work to minimize movement and potential for spills.

3.2. Step-by-Step Handling Procedure

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Transfer: Conduct all transfers and manipulations of this compound within a chemical fume hood to control vapor exposure. Use compatible containers, such as glass, for storage and transfer.

  • Avoid Contact: Take extreme care to avoid direct contact with the skin and eyes.[1]

  • Exposure Prevention: Prevent the inhalation of vapors. If you experience dizziness or other symptoms of overexposure, move to fresh air immediately and seek medical attention.[7]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1]

Emergency Procedures

4.1. First Aid Measures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with water or normal saline solution for 20-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms are apparent.[2][7]
Skin Contact Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the affected area thoroughly with soap and water. Seek immediate medical attention.[2][8]
Inhalation Immediately move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[1][9]

4.2. Spill Response

In the event of a small spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent paper or other inert absorbent material to pick up all liquid spill material.[2]

  • Collect: Carefully collect the absorbent material and any contaminated clothing.

  • Package: Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2]

  • Decontaminate: Wash any contaminated surfaces with a soap and water solution.[2]

  • Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[2]

For larger spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow start Spill of this compound Occurs assess_spill Assess Spill Size start->assess_spill small_spill Small Spill assess_spill->small_spill Minor & Controllable large_spill Large Spill assess_spill->large_spill Major or Uncontrollable alert_others Alert Others in the Area small_spill->alert_others evacuate_large Evacuate Area & Alert Emergency Response large_spill->evacuate_large end Spill Response Complete evacuate_large->end don_ppe Don Appropriate PPE alert_others->don_ppe contain_spill Contain with Absorbent Material don_ppe->contain_spill collect_waste Collect Contaminated Materials contain_spill->collect_waste package_waste Seal in Labeled Vapor-Tight Bag collect_waste->package_waste decontaminate Decontaminate Spill Area package_waste->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose dispose->end

Caption: Workflow for handling a this compound spill.

Storage and Disposal

5.1. Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from oxidizing materials and sources of heat or ignition.[2][6]

  • The storage area should be secured and accessible only to authorized personnel.

5.2. Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Contaminated Solids: Solid waste contaminated with this compound (e.g., absorbent paper, gloves, disposable clothing) must also be collected in a separate, labeled hazardous waste container.[2]

  • Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[10] Consult your institution's environmental health and safety department for specific procedures.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₂H₄Cl₂O[2]
Molecular Weight 114.96 g/mol [2]
Appearance Clear pale yellow liquid[2]
Boiling Point 146 °C (295 °F)[2][3]
Flash Point 78 °C (172.4 °F) - closed cup[3]
Density 1.404 g/mL at 25 °C[3]
Solubility in Water Miscible[4]

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.